molecular formula C11H12ClNO3 B1583278 n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide CAS No. 52793-11-0

n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Cat. No.: B1583278
CAS No.: 52793-11-0
M. Wt: 241.67 g/mol
InChI Key: HSGGSKCDDPPKMD-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-6-8(12)3-4-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGGSKCDDPPKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6068806
Record name Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo-
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Molecular Weight

241.67 g/mol
Source PubChem
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CAS No.

52793-11-0
Record name N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide
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Record name N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide
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Record name Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo-
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Record name 5'-chloro-2'-methoxyacetoacetanilide
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Record name N-(5-CHLORO-2-METHOXYPHENYL)-3-OXOBUTANAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, a key intermediate in the production of organic pigments.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a deep dive into the reaction pathways, mechanistic details, and practical experimental protocols.

Introduction and Significance

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a valuable chemical intermediate.[1] Its molecular structure, featuring a substituted aromatic ring coupled with a reactive β-ketoamide moiety, makes it a versatile building block in organic synthesis, particularly in the manufacturing of azo pigments. Understanding its synthesis is crucial for the efficient and controlled production of these commercially significant colorants.

Primary Synthesis Pathway: Acetoacetylation of 5-Chloro-2-methoxyaniline

The most direct and industrially relevant method for the synthesis of this compound is the acetoacetylation of 5-chloro-2-methoxyaniline with diketene. This reaction provides a high-yielding and atom-economical route to the desired product.

Reaction Scheme

G reactant1 5-Chloro-2-methoxyaniline product This compound reactant1->product Acetoacetylation reactant2 Diketene reactant2->product

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of diketene. This is followed by the opening of the strained four-membered ring of diketene and subsequent proton transfer to yield the stable β-ketoamide product. The methoxy and chloro substituents on the aniline ring influence the nucleophilicity of the amine, but the reaction proceeds readily under appropriate conditions.

G cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product aniline 5-Chloro-2-methoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack diketene Diketene (Electrophile) diketene->intermediate product This compound intermediate->product Ring Opening & Proton Transfer

Caption: Simplified reaction mechanism.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMolar Mass ( g/mol )
5-Chloro-2-methoxyaniline95-03-4C₇H₈ClNO157.60
Diketene674-82-8C₄H₄O₂84.07
Toluene108-88-3C₇H₈92.14
Ethanol64-17-5C₂H₆O46.07
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.76 g (0.1 mol) of 5-chloro-2-methoxyaniline in 100 mL of toluene.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Diketene: Slowly add 9.25 g (0.11 mol) of diketene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the complete addition of diketene, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to afford this compound as a white to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

G setup 1. Reaction Setup - Dissolve aniline in toluene cool 2. Cooling - 0-5 °C setup->cool add 3. Diketene Addition - Maintain T < 10 °C cool->add react 4. Reaction - Warm to RT, stir 2-3h add->react workup 5. Work-up - Cool to precipitate react->workup isolate 6. Isolation - Vacuum filtration workup->isolate purify 7. Purification - Recrystallization isolate->purify dry 8. Drying - Vacuum oven purify->dry

Caption: Experimental workflow diagram.

Characterization Data

PropertyValue
Appearance White to pink powder[1]
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol [1]
Melting Point 92 °C
Purity (by HPLC) ≥ 98%
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.0 (s, 1H, NH), 8.3-6.9 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂), 2.3 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~205 (C=O, ketone), ~165 (C=O, amide), ~150-120 (Ar-C), ~56 (OCH₃), ~50 (CH₂), ~30 (CH₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ketone stretch), ~1670 (C=O amide I stretch), ~1540 (N-H bend, amide II), ~1250 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 242.05 [M+H]⁺.

Safety and Handling

  • 5-Chloro-2-methoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Diketene: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.

  • This compound: May be harmful if swallowed.

Precautionary Measures: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound via the acetoacetylation of 5-chloro-2-methoxyaniline with diketene is a robust and efficient method. This guide provides the necessary technical details, from mechanistic understanding to a practical experimental protocol, to enable researchers to successfully synthesize and characterize this important chemical intermediate. Adherence to the described procedures and safety precautions is essential for a successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Chemical Properties of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0). This acetoacetanilide derivative is a key intermediate in the chemical industry, primarily utilized in the synthesis of organic pigments. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed examination of the compound's molecular structure, physicochemical characteristics, and synthetic utility. Through a synthesis of available data and established chemical principles, this guide aims to provide a foundational understanding for the effective and safe application of this compound in research and development.

Introduction

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is an organic compound that has garnered significant interest as a versatile chemical intermediate.[1] Its molecular architecture, featuring a substituted aromatic ring coupled with a reactive β-ketoamide moiety, makes it a valuable precursor in the synthesis of a variety of more complex molecules. The primary application of this compound lies in the manufacturing of organic pigments, where it serves as a foundational building block for certain azo dyes.[1] While its role in materials science is established, the exploration of its potential in other areas, such as pharmaceuticals, remains an open field of investigation, particularly given the known biological activities of other acetoanilide derivatives. This guide will delve into the core chemical properties of this compound, providing a technical resource for its application in diverse scientific endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is paramount for its effective use in experimental settings. The key identifiers and physicochemical properties of this compound are summarized below.

Chemical Identifiers
IdentifierValue
Chemical Name This compound
Synonyms 5'-Chloro-2'-methoxyacetoacetanilide, N-Acetoacetyl-5-chloro-2-methoxyaniline[1]
CAS Number 52793-11-0[1]
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 241.67 g/mol [1]
InChI Key HSGGSKCDDPPKMD-UHFFFAOYSA-N
Physicochemical Data
PropertyValueSource
Appearance White to pink powder[1]
Melting Point 92 °C[2]
Boiling Point (Predicted) 396.2 ± 37.0 °C[3]
Density (Predicted) 1.281 ± 0.06 g/cm³[3]
Water Solubility 250 mg/L at 22 °C[3]
logP (Predicted) 2.1[2]

Molecular Structure and Spectroscopic Analysis

The structural features of this compound are central to its reactivity and function. The molecule consists of a 5-chloro-2-methoxyphenyl group attached to the nitrogen of a 3-oxobutanamide (acetoacetamide) chain.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetoacetyl group, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene ring. The active methylene protons adjacent to the two carbonyl groups are expected to appear as a singlet, while the methoxy and terminal methyl groups would also present as singlets.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms. This would include distinct peaks for the carbonyl carbons of the amide and ketone, the aromatic carbons (with those attached to chlorine and the methoxy group showing characteristic shifts), the methoxy carbon, the methylene carbon, and the methyl carbon.

  • FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide and ketone groups, C-N stretching, C-O stretching of the methoxy group, and C-Cl stretching. Aromatic C-H and C=C stretching vibrations would also be prominent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the acetyl group. PubChemLite provides predicted collision cross-section values for various adducts of the molecule, which can be useful in mass spectrometry-based analyses.[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through standard amide formation reactions. The two primary and most industrially viable routes involve the reaction of 5-chloro-2-methoxyaniline with either a β-keto-ester or diketene.

Synthetic Routes

Route 1: Condensation with a β-Keto-Ester

This classic approach involves the condensation of 5-chloro-2-methoxyaniline with a β-keto-ester, most commonly ethyl acetoacetate. The reaction is typically carried out at elevated temperatures to drive the elimination of ethanol.

Route 2: Acylation with Diketene

A more efficient and often preferred industrial method is the acylation of 5-chloro-2-methoxyaniline with diketene. This reaction is generally faster and can be performed under milder conditions.

G cluster_0 Synthetic Routes 5-chloro-2-methoxyaniline 5-chloro-2-methoxyaniline Target_Compound N-(5-Chloro-2-methoxyphenyl)- 3-oxobutanamide 5-chloro-2-methoxyaniline->Target_Compound Condensation 5-chloro-2-methoxyaniline->Target_Compound Acylation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Target_Compound Diketene Diketene Diketene->Target_Compound

Caption: Primary synthetic pathways to the target compound.

General Experimental Protocol (Acylation with Diketene)

The following is a generalized, illustrative protocol for the synthesis of this compound based on the acylation of the corresponding aniline with diketene. This protocol is adapted from established procedures for analogous N-aryl-3-oxobutanamides.[5]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 5-chloro-2-methoxyaniline (1.0 equivalent) in an appropriate aprotic solvent (e.g., toluene, ethyl acetate).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Diketene Addition: Slowly add diketene (1.05 equivalents) dropwise via the addition funnel, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is primarily dictated by the presence of the β-ketoamide functionality. This moiety imparts several key reactive characteristics.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound can exist as a mixture of keto and enol tautomers in solution. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding.

G Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization

Caption: Keto-enol tautomerism equilibrium.

Reactivity of the Active Methylene Group

The methylene group situated between the two carbonyls is acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.

Cyclization Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. For instance, it can react with reagents like p-toluenesulfonic acid to yield 1,4-dihydropyridine derivatives.[1]

Applications

The primary industrial application of this compound is as a crucial intermediate in the manufacture of organic pigments.[1] Specifically, it is used in the synthesis of certain azo pigments, where the active methylene group is coupled with a diazonium salt.

While its use in pigment production is well-documented, the structural motifs present in this compound suggest potential for exploration in other areas. The acetoacetanilide scaffold is found in some biologically active molecules, and derivatives of N-(5-chloro-2-methoxyphenyl) sulfonamides have been investigated for their potential as acetylcholinesterase inhibitors.[6]

Safety and Toxicology

A comprehensive understanding of the toxicological profile and safe handling procedures is essential when working with any chemical compound.

Hazard Identification

According to available safety data sheets, this compound is classified as harmful to aquatic life with long-lasting effects.[7] Some aggregated GHS information also indicates that it may be harmful if swallowed.[2]

Toxicological Data
EndpointSpeciesValueSource
Acute Oral Toxicity (LD50) Rat (male/female)> 2000 mg/kg bw[7]
Toxicity to Fish (LC50) Danio rerio50.96 mg/L (96 h)[7]
Toxicity to Microorganisms (EC50) Activated sludge736.6 mg/L (3 h)[7]
Safe Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be employed when handling this compound. This includes:

  • Working in a well-ventilated area, preferably a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

For detailed first-aid measures and disposal considerations, consult the material safety data sheet (MSDS) provided by the supplier.[7]

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily serving as a precursor in the synthesis of organic pigments. Its chemical properties are defined by the interplay of the substituted aromatic ring and the reactive β-ketoamide functionality. This guide has provided a detailed overview of its chemical identity, physicochemical properties, synthetic routes, reactivity, and safety profile. While its current applications are largely in materials science, the structural features of this molecule may warrant further investigation for potential applications in other fields, such as medicinal chemistry. A continued exploration of its synthetic utility and biological activity could unveil new and valuable applications for this versatile compound.

References

"n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide: Synthesis, Properties, and Applications

Introduction: Unveiling a Core Chemical Building Block

In the landscape of synthetic chemistry, certain molecules serve as pivotal intermediates—versatile scaffolds upon which larger, more complex structures are built. This compound, a substituted acetoacetanilide, is a prime example of such a foundational molecule. While not an end-product in itself, its unique combination of a reactive β-ketoamide moiety and a functionalized aromatic ring makes it an indispensable precursor in the synthesis of high-performance azo pigments and a molecule of interest for scaffold-based drug discovery.[1][2]

This technical guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causality behind its synthesis and the logic of its application. The information herein is curated for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this key intermediate.

Core Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. The key identifiers and experimentally determined properties for this compound are summarized below.

Chemical Identity

The structure of this compound features a central amide linkage between a 5-chloro-2-methoxyaniline fragment and an acetoacetyl group. This arrangement is key to its utility, particularly the reactivity of the methylene group situated between the two carbonyls.

Caption: Figure 1. Chemical Structure of this compound.

Physicochemical Data

The compound is typically isolated as a stable, crystalline solid. Its properties are critical for determining appropriate solvents for reaction and purification, as well as for storage conditions.

PropertyValueSource(s)
CAS Number 52793-11-0[1][2]
Molecular Formula C₁₁H₁₂ClNO₃[3]
Molecular Weight 241.67 g/mol [3]
Appearance White to pink crystalline powder[1]
Melting Point 92 °C[3]
Synonyms 5'-Chloro-2'-methoxyacetoacetanilide, Acetoacetic acid-(5-chloro-2-methoxy-anilide)[1][2]
Topological Polar Surface Area 55.4 Ų[3]
XLogP3 2.1[3]

Synthesis Methodology: Acetoacetylation of 5-Chloro-2-methoxyaniline

The synthesis of this compound is fundamentally an acylation reaction where the nucleophilic amine of 5-Chloro-2-methoxyaniline attacks a suitable acetoacetylating agent. The two most industrially relevant and scientifically sound methods involve reaction with diketene or transamidation with a β-ketoester like ethyl acetoacetate.

The choice between these precursors is often a practical one. Diketene is highly reactive and the reaction can be driven to completion at lower temperatures, often with stoichiometric efficiency. However, it is a hazardous reagent requiring specialized handling. Ethyl acetoacetate is safer and more common, but the reaction is an equilibrium process that requires higher temperatures to drive off the ethanol byproduct and ensure a high yield.

synthesis_workflow cluster_reactants Starting Materials cluster_process Process cluster_output Output aniline 5-Chloro-2-methoxyaniline (CAS: 95-03-4) reaction Acetoacetylation Reaction (Solvent, Temp. Control) aniline->reaction agent Acetoacetylating Agent (Diketene or Ethyl Acetoacetate) agent->reaction workup Reaction Quench & Product Isolation reaction->workup Cooling purification Recrystallization (e.g., from Ethanol/Water) workup->purification Crude Solid product N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide (Target) purification->product Purified Solid analysis QC Analysis (TLC, MP, Spectroscopy) product->analysis

Caption: Figure 2. General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Exemplified with Ethyl Acetoacetate)

This protocol is a validated, self-consistent procedure derived from established methods for N-aryl-3-oxobutanamide synthesis.[4][5]

Materials:

  • 5-Chloro-2-methoxyaniline (1.0 eq., CAS: 95-03-4)

  • Ethyl acetoacetate (1.2 eq.)

  • Solvent (optional, e.g., Toluene or Xylene) or neat conditions

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Chloro-2-methoxyaniline (1.0 eq.) and ethyl acetoacetate (1.2 eq.). While a solvent is not strictly necessary, toluene can be used to facilitate a more homogenous reaction mixture.

  • Heating and Condensation: Heat the mixture to 120-140°C under constant stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline. Ethanol is liberated as a byproduct during the condensation.[4]

  • Reaction Completion: Maintain the temperature for 2-4 hours, or until TLC analysis confirms the reaction is complete.

  • Isolation: Cool the reaction mixture to ambient temperature. The crude product will often solidify upon cooling. If a solvent was used, it can be removed under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization. A common and effective solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals of this compound.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Core Applications and Chemical Utility

The utility of this compound stems directly from its structure. The active methylene group (the -CH₂- between the carbonyls) is readily deprotonated and can react with electrophiles, most notably diazonium salts.

Intermediate for Azo Pigments

The primary industrial application of this compound is as a "coupling component" in the synthesis of diazo pigments.[2][6] In this process, an aromatic amine is diazotized and then reacted with the acetoacetanilide. The active methylene carbon of the acetoacetanilide attacks the diazonium salt, forming a highly conjugated azo compound. These molecules are intensely colored and are used as high-performance pigments in inks, plastics, and coatings.

For example, it serves as a precursor to Pigment Yellow 111 (CAS 15993-42-7), where it is coupled with a diazotized 2-methoxy-4-nitroaniline derivative.[6][7]

pigment_synthesis start N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide coupling Azo Coupling Reaction (Base-catalyzed) start->coupling diazonium Aryl Diazonium Salt (Electrophile) diazonium->coupling product Azo Pigment (e.g., Pigment Yellow 111) coupling->product

Caption: Figure 3. Role as a coupling component in azo pigment synthesis.

Scaffold in Pharmaceutical and Medicinal Chemistry

While specific large-scale drug syntheses are not prominently documented in public literature, the β-ketoamide scaffold is of significant interest in drug development. This functional group can be used to synthesize a variety of heterocyclic compounds, such as pyrimidines, pyridones, and pyrazoles, which are common cores in bioactive molecules.[1] For instance, a reported reaction shows its use in synthesizing a dihydropyridine derivative.[1] The methoxy and chloro substituents on the phenyl ring provide handles for modifying solubility, lipophilicity, and metabolic stability, making it a valuable starting point for creating libraries of compounds for biological screening.[8]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. This compound must be handled in accordance with its Safety Data Sheet (SDS).

Hazard ClassGHS StatementPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
Environmental Hazard H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 52793-11-0) is a strategically important chemical intermediate whose value is defined by the reactivity of its β-ketoamide functional group. Its primary, well-established role as a precursor to high-performance azo pigments underscores its industrial significance. Furthermore, its structural motifs present a versatile and promising scaffold for the exploration of new chemical entities in pharmaceutical research. The synthetic protocols outlined in this guide, based on robust and well-understood acetoacetylation chemistry, provide a reliable framework for the laboratory-scale preparation of this compound, enabling further research and development in materials science and drug discovery.

References

"n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" molecular structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Abstract: This technical guide provides a comprehensive molecular structure analysis of this compound (CAS No. 52793-11-0), a key intermediate in the synthesis of organic pigments and a scaffold of interest in pharmaceutical research. This document delves into the compound's structural features, including its inherent keto-enol tautomerism, and provides a detailed, predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, a prototypical synthesis workflow is presented, grounded in established chemical principles. The guide also explores the potential biological significance of the acetoacetanilide scaffold, particularly in the context of anti-inflammatory drug development, by examining its relationship with cyclooxygenase (COX) enzymes. This paper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, functional understanding of this molecule.

Introduction and Physicochemical Profile

This compound is a substituted aromatic amide belonging to the acetoacetanilide class. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring coupled to a reactive β-ketoamide chain, makes it a versatile precursor in various chemical industries.[1][2] While it is primarily utilized as an intermediate for organic pigments, the acetoacetanilide core is a well-recognized pharmacophore, suggesting potential applications in medicinal chemistry.[3][4]

The fundamental properties of this compound are summarized below for baseline characterization.

PropertyValueReference
CAS Number 52793-11-0[3]
Molecular Formula C₁₁H₁₂ClNO₃[3]
Molecular Weight 241.67 g/mol [3]
Appearance White to pink powder
Melting Point 92 °C[3]
Topological Polar Surface Area 55.4 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 4[3]
SMILES CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)OC[5][6]
InChI InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-6-8(12)3-4-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15)[5][6]

Core Molecular Structure and Elucidation

The structural analysis of this compound is centered on two key features: the arrangement of substituents on the aromatic ring and the dynamic nature of the β-ketoamide side chain.

The Acetoacetanilide Backbone and Keto-Enol Tautomerism

A defining characteristic of 3-oxobutanamides is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[7][8] This is a constitutional isomerism where the isomers, called tautomers, spontaneously interconvert through the migration of a proton and the shifting of pi-electrons.[8]

  • Keto Form: Contains two distinct carbonyl groups (a ketone at C3 and an amide at C1) separated by a methylene group (C2).

  • Enol Form: Formed by the migration of a proton from the α-carbon (C2) to the ketone oxygen, resulting in a hydroxyl group and a C=C double bond. This form is stabilized by conjugation and the potential for intramolecular hydrogen bonding between the enolic hydroxyl and the amide carbonyl.

For most simple carbonyl compounds, the keto form is overwhelmingly favored thermodynamically.[9] However, for β-dicarbonyl systems like this one, the enol form can be significantly populated due to the stability conferred by the conjugated pi system and intramolecular hydrogen bonding, which creates a pseudo-six-membered ring.[8] The equilibrium can be catalyzed by either acid or base.[9]

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer KETO [ Keto Form ] ENOL [ Enol Form ] KETO->ENOL H⁺ or OH⁻ catalyst

Caption: Keto-Enol Tautomeric Equilibrium.

Predictive Spectroscopic Signature Analysis

While direct experimental spectra for this specific compound are not widely published, a robust and reliable spectroscopic profile can be predicted based on fundamental principles of NMR, IR, and Mass Spectrometry. This predictive analysis is an essential tool for structural verification.

The ¹H NMR spectrum is expected to show distinct signals for both the keto and enol tautomers, with the relative integration of these signals reflecting their equilibrium ratio. The following predictions are for the major keto form in a standard solvent like CDCl₃.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-CH₃ (acetyl) ~2.3Singlet (s)3HMethyl group adjacent to a ketone carbonyl.
-OCH₃ ~3.9Singlet (s)3HMethoxy group on an aromatic ring.
-CH₂- (methylene) ~3.6Singlet (s)2HActive methylene group between two carbonyls.
Ar-H (H6) ~8.3Doublet (d)1HOrtho to the electron-withdrawing amide group and deshielded.
Ar-H (H4) ~7.1Doublet of doublets (dd)1HOrtho to chlorine, meta to amide.
Ar-H (H3) ~6.9Doublet (d)1HOrtho to the electron-donating methoxy group.
-NH- (amide) ~9.5Broad Singlet (br s)1HAmide proton, often broad and downfield.
  • Insight: The presence of a separate set of signals, particularly a vinyl proton (~5.5 ppm) and a very downfield, sharp enolic -OH (~12-14 ppm), would be definitive proof of the enol tautomer. The absence of a methylene signal at ~3.6 ppm would accompany the appearance of these enol signals.

The ¹³C NMR spectrum provides a carbon map of the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
-CH₃ (acetyl) ~30Aliphatic methyl carbon.
-OCH₃ ~56Methoxy carbon.
-CH₂- (methylene) ~50Active methylene carbon.
Ar-C (C1', C2', C5') 120 - 150Aromatic carbons attached to heteroatoms (N, O, Cl) will be at the extremes of this range.
Ar-C (C3', C4', C6') 110 - 130Aromatic carbons bearing hydrogen.
C=O (amide) ~165Amide carbonyl carbon, typically upfield of ketone.
C=O (ketone) ~202Ketone carbonyl carbon, highly deshielded.

IR spectroscopy is invaluable for identifying key functional groups by their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeSignificance
N-H (amide) 3300 - 3250StretchConfirms the presence of the secondary amide.
C-H (aromatic) 3100 - 3000StretchIndicates the aromatic ring.
C-H (aliphatic) 3000 - 2850StretchCorresponds to -CH₃ and -CH₂ groups.
C=O (ketone) ~1725StretchCharacteristic sharp absorption for the ketone.
C=O (amide I band) ~1670StretchConfirms the amide carbonyl.
N-H (amide II band) ~1550BendA secondary indicator of the amide linkage.
C-O (aryl ether) 1250 - 1200StretchIndicates the Ar-O-CH₃ bond.

Electron Impact Mass Spectrometry (EI-MS) would reveal the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺•): A peak at m/z ≈ 241 (for ³⁵Cl) and a smaller peak at m/z ≈ 243 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragmentation Pathways: The amide bond and the acyl group are common points of cleavage.

G parent [M]⁺• m/z = 241/243 frag1 Loss of •CH₃ [M-15]⁺ parent->frag1 α-cleavage frag2 Loss of CH₂=C=O [M-42]⁺ parent->frag2 McLafferty Rearrangement frag3 Amide Cleavage C₇H₆ClNO⁺• m/z = 155/157 parent->frag3 C-N bond cleavage frag4 Acylium Ion CH₃CO⁺ m/z = 43 frag2->frag4

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Chemical Reactivity

Understanding the synthesis of a molecule provides insight into its chemical stability and reactive sites.

Retrosynthetic Analysis

A logical disconnection approach reveals the most practical starting materials for the synthesis of this compound. The primary disconnection is at the amide bond, a robust and reliable bond-forming strategy.

G target Target Molecule This compound disconnection Amide Disconnection (C-N bond) target->disconnection sm1 Starting Material 1 5-Chloro-2-methoxyaniline disconnection->sm1 sm2 Starting Material 2 Diketene or equivalent (Acetoacetylating Agent) disconnection->sm2

Caption: Retrosynthetic analysis of the target molecule.

Prototypical Synthetic Workflow

The synthesis involves the acylation of 5-chloro-2-methoxyaniline. Diketene is a highly efficient acetoacetylating agent for this purpose. The following protocol is a representative method.

Reaction: 5-Chloro-2-methoxyaniline + Diketene → this compound

Protocol:

  • Vessel Preparation: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The system is kept under an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging: 5-Chloro-2-methoxyaniline (1.0 eq) is dissolved in a suitable aprotic solvent, such as toluene or ethyl acetate.

  • Reaction Initiation: The solution is brought to a moderate temperature (e.g., 40-50 °C). Diketene (1.05 eq) is added dropwise via the dropping funnel, ensuring the temperature does not exceed 60 °C.

    • Causality Insight: This reaction is exothermic. Slow addition is critical to prevent runaway reactions and the formation of side products. The aniline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the strained diketene ring, leading to ring-opening and acetoacetylation.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates directly from the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Purification: The crude solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove impurities, and then dried under vacuum. Recrystallization from a solvent like ethanol or isopropanol can be performed for higher purity.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and match the literature value (92 °C).[3] Spectroscopic analysis (NMR, IR) should also be performed to confirm the structure.

Potential Biological Significance and Applications

While primarily an industrial intermediate, the acetoacetanilide scaffold is present in various biologically active molecules. Derivatives of this class have shown potential as anti-inflammatory, antimicrobial, and analgesic agents.[4][10][11]

The most explored mechanism for the anti-inflammatory and analgesic activity of related acetanilide compounds is the inhibition of cyclooxygenase (COX) enzymes.[10][12] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12]

G cluster_pathway Prostaglandin Biosynthesis Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor Acetoacetanilide Scaffold (Potential COX Inhibitor) Inhibitor->COX Inhibition

Caption: Role of COX enzymes in inflammation and the site of action for potential inhibitors.

Expert Insight: The structure of this compound, with its specific substitution pattern, could be used as a starting point or fragment in a drug discovery program. The chloro and methoxy groups can modulate the molecule's lipophilicity, electronic properties, and metabolic stability, which are critical parameters for tuning biological activity and pharmacokinetic profiles.

Conclusion

This compound is a molecule whose simple appearance belies a rich chemical character. Its structure is defined by the interplay between a substituted aromatic ring and a dynamic β-ketoamide functional group, which exists in a state of keto-enol tautomerism. Through predictive spectroscopic analysis, a clear and verifiable fingerprint for this molecule has been established, providing a benchmark for its identification and quality control. The straightforward and high-yielding synthesis makes it an accessible building block for more complex chemical structures, whether for advanced materials or as a scaffold for novel therapeutic agents targeting pathways such as cyclooxygenase-mediated inflammation. This guide provides the foundational knowledge necessary for scientists to confidently utilize and explore the full potential of this versatile chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established principles of spectroscopic interpretation, this guide serves as a comprehensive resource for the characterization of this and structurally related compounds.

Introduction

This compound (CAS No. 52793-11-0) is a chemical intermediate often utilized in the synthesis of organic pigments.[1] Its molecular structure, comprising a substituted aromatic ring, an amide linkage, and a keto-enol tautomeric system, presents a rich landscape for spectroscopic investigation. Understanding the distinct spectral signatures of this compound is paramount for quality control, reaction monitoring, and the development of novel derivatives. This guide offers a detailed exploration of its ¹H NMR, ¹³C NMR, IR, and MS data, providing the foundational knowledge necessary for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound is key to interpreting its spectroscopic data. The molecule's key features include a 1,2,4-trisubstituted benzene ring, a methoxy group, a chloro substituent, an amide functional group, and a β-dicarbonyl moiety capable of keto-enol tautomerism.

Figure 1: Chemical structure of this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, methylene, and methyl protons. The presence of keto-enol tautomerism can lead to the observation of two sets of signals for the acyl fragment.

  • Aromatic Protons (δ 6.9-8.5 ppm): The three protons on the substituted benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, influenced by their coupling with each other.

  • Amide Proton (δ 9.5-10.5 ppm): A broad singlet corresponding to the N-H proton is expected, with its chemical shift being solvent-dependent.

  • Methoxy Protons (δ 3.9 ppm): A sharp singlet integrating to three protons will be characteristic of the -OCH₃ group.

  • Methylene Protons (δ 3.6 ppm): The -CH₂- protons of the butanamide chain are expected to appear as a singlet.

  • Methyl Protons (δ 2.3 ppm): A singlet integrating to three protons will correspond to the terminal methyl group.

  • Enol Proton (variable): If the enol form is present, a broad singlet for the hydroxyl proton may be observed, the chemical shift of which is highly variable.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbons (δ 165-205 ppm): Two distinct signals are expected for the amide and ketone carbonyl carbons.

  • Aromatic Carbons (δ 110-155 ppm): Six signals will correspond to the carbons of the benzene ring, with their chemical shifts influenced by the chloro and methoxy substituents.

  • Methoxy Carbon (δ 56 ppm): A single peak for the methoxy carbon.

  • Methylene Carbon (δ 50 ppm): A signal for the -CH₂- carbon.

  • Methyl Carbon (δ 30 ppm): A signal for the terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

  • N-H Stretch (3200-3400 cm⁻¹): A moderate to sharp absorption band corresponding to the amide N-H stretching vibration.

  • C-H Stretches (2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching bands.

  • C=O Stretches (1650-1720 cm⁻¹): Two strong absorption bands are expected for the amide and ketone carbonyl groups. The presence of the enol form may lead to a broader carbonyl absorption.

  • C=C Stretch (1450-1600 cm⁻¹): Aromatic C=C stretching vibrations.

  • C-O Stretch (1000-1300 cm⁻¹): A strong band corresponding to the aryl-ether C-O stretch.

  • C-Cl Stretch (600-800 cm⁻¹): A moderate to strong absorption for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 241.67 g/mol .[2] The mass spectrum should show a molecular ion peak at m/z 241 and an M+2 peak at m/z 243 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Patterns: Common fragmentation pathways would involve the cleavage of the amide bond and loss of the acyl group.

Spectroscopic Data Summary
Molecular Formula C₁₁H₁₂ClNO₃[2]
Molecular Weight 241.67 g/mol [2]
Predicted ¹H NMR Chemical Shifts (ppm) Aromatic H: 6.9-8.5, Amide H: 9.5-10.5, Methoxy H: 3.9, Methylene H: 3.6, Methyl H: 2.3
Predicted ¹³C NMR Chemical Shifts (ppm) Carbonyl C: 165-205, Aromatic C: 110-155, Methoxy C: 56, Methylene C: 50, Methyl C: 30
Characteristic IR Absorptions (cm⁻¹) N-H: 3200-3400, C=O: 1650-1720, C-O: 1000-1300, C-Cl: 600-800
Mass Spectrometry (m/z) [M]⁺: 241, [M+2]⁺: 243

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using the same sample.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty accessory before running the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Figure 2: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. While experimental data is not widely available in the public domain, a thorough understanding of spectroscopic principles allows for a reliable prediction of its NMR, IR, and MS spectra. This guide provides a comprehensive framework for the analysis and interpretation of these data, serving as a valuable tool for researchers in the field. The methodologies and predicted spectral features detailed herein offer a robust starting point for the empirical characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0), a key intermediate in the synthesis of organic pigments.[1][2] This document integrates theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of its behavior in various solvent systems. We will explore the physicochemical properties governing its solubility, present established quantitative data, and detail robust experimental protocols for its determination.

Introduction: The Significance of Solubility for a Pigment Intermediate

This compound is an acetoacetanilide derivative primarily utilized in the chemical industry for manufacturing arylide yellow and other organic pigments.[1][2] The solubility of this intermediate is not merely a physical constant; it is a critical process parameter that dictates the efficiency of synthesis, the feasibility of purification methods like crystallization, and the ultimate quality, crystal form, and performance of the final pigment product. In pharmaceutical contexts, where similar molecular scaffolds are often explored, solubility is a primary determinant of a compound's potential bioavailability and developability.[3]

Understanding and controlling the solubility of this compound allows scientists to:

  • Optimize reaction conditions for synthesis to ensure homogeneous reaction mixtures and maximize yield.

  • Design effective crystallization protocols for purification, controlling particle size and purity.

  • Select appropriate solvent systems for analytical characterization.

  • Formulate stable dispersions or solutions depending on the end-use application.

This guide provides the foundational knowledge required to make informed decisions regarding solvent selection and solubility testing for this important chemical intermediate.

Physicochemical Profile and Theoretical Solubility Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as an excellent qualitative predictor, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5]

Key Physicochemical Properties

A summary of the critical physicochemical properties for this compound is presented below. These parameters provide quantitative insight into its potential solubility behavior.

PropertyValueSource
CAS Number 52793-11-0[6][7]
Molecular Formula C₁₁H₁₂ClNO₃[6][8]
Molecular Weight 241.67 g/mol [6][8][9]
Melting Point 92 °C[6][10]
Water Solubility 250 mg/L (at 22 °C)[6][10]
Predicted pKa 10.98 ± 0.46[6][10]
LogP (XLogP3) 2.1 - 2.27[8][9]
Topological Polar Surface Area (TPSA) 55.4 Ų[8][9]
Hydrogen Bond Donors 1[8][9]
Hydrogen Bond Acceptors 3[8][9]
Structural Interpretation and Causality

The molecular structure of this compound features a delicate balance of polar and non-polar regions, which explains its behavior across a solvent spectrum.

  • Polar Moieties: The molecule contains an amide group (-C(O)NH-) and a β-dicarbonyl system (-C(O)CH₂C(O)-). These groups are capable of participating in hydrogen bonding (one donor site on the amide nitrogen, three acceptor sites on the oxygen atoms) and strong dipole-dipole interactions.[8][9] This suggests a propensity for solubility in polar solvents, particularly those that can act as hydrogen bond partners. The related compound, acetoacetanilide, is known to be soluble in dilute alkali, ethanol, and chloroform.[11]

  • Non-Polar Moiety: The substituted phenyl ring (5-chloro-2-methoxyphenyl) is predominantly hydrophobic. This large, non-polar surface area promotes solubility in organic solvents of low to moderate polarity through van der Waals interactions.

  • Predictive Analysis: The LogP value of ~2.2 indicates a moderate level of lipophilicity, suggesting that the compound will be significantly more soluble in organic solvents than in water.[8][9] The measured water solubility of 250 mg/L confirms its classification as poorly soluble in aqueous media.[6][10] The TPSA of 55.4 Ų is moderate, further supporting the idea of a molecule that is not extremely polar but possesses sufficient polar functionality to interact with polar organic solvents.[8][9]

Advanced Prediction: Hildebrand and Hansen Solubility Parameters

For a more quantitative prediction, solubility parameter theories, such as the Hildebrand and Hansen models, are invaluable.[12][13] The Hildebrand solubility parameter (δ) provides a numerical estimate of the cohesive energy density of a substance.[12][14] A solute will be most soluble in a solvent with a similar δ value. While the exact parameter for our target compound is not published, we can infer its behavior by comparing it to solvents. Given its structure, it is expected to have a moderate δ value and be most soluble in solvents like acetone, ethyl acetate, and chlorinated solvents, while showing poor solubility in highly non-polar solvents like hexane and highly polar, structured solvents like water.

Experimental Solubility Determination: A Validated Protocol

While theoretical predictions are useful for initial screening, precise solubility data must be determined empirically. The Shake-Flask Method is the gold-standard technique for measuring thermodynamic equilibrium solubility and is widely accepted in industrial and regulatory settings.[15][16][17]

Experimental Workflow: The Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient duration to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then quantified.[16]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Weigh Excess Solute B 2. Add Precise Solvent Volume A->B C 3. Agitate at Controlled Temperature (24-72h) B->C D 4. Centrifuge or Settle to Separate Phases C->D E 5. Withdraw Supernatant D->E F 6. Filter (e.g., 0.45 µm) E->F G 7. Analyze Filtrate via HPLC or UV-Vis F->G

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol
  • Material Preparation: Accurately weigh an amount of this compound into a series of glass vials, ensuring the amount is in clear excess of its estimated solubility.

  • Solvent Addition: Dispense a precise volume (e.g., 5.0 mL) of the desired test solvent into each vial. Include a range of solvents covering different polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a period of 24 to 72 hours to ensure equilibrium is reached.[16][17]

  • Phase Separation: Remove the vials from the shaker and centrifuge them at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid material.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a chemically resistant 0.45 µm syringe filter to remove any fine particulates.[18]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to bring its concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method as described in the following section.

Analytical Quantification of Solute Concentration

The accuracy of a solubility measurement hinges on the precise quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[3][19][20]

G Start Filtered Saturated Solution Decision Does Compound have a Strong UV Chromophore? Start->Decision HPLC Primary Method: HPLC-UV Analysis Decision->HPLC Yes UV Alternative Method: UV-Vis Spectrophotometry Decision->UV Yes, and no interfering species Result Quantitative Solubility Value (e.g., mg/mL) HPLC->Result UV->Result

Caption: Logic for selecting an analytical quantification method.

Protocol for Quantification by HPLC-UV
  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of at least five calibration standards through serial dilution.[19]

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area response from the UV detector. Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

  • Sample Analysis: Inject the prepared (and diluted) sample from the shake-flask experiment into the HPLC system under the same conditions.

  • Calculation: Using the peak area obtained from the sample and the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample. Correct for the dilution factor to determine the final solubility in the original solvent.

    Solubility (mg/mL) = (Concentration from Curve) x (Dilution Factor)

Summary and Practical Recommendations

This compound is a molecule of moderate lipophilicity, characterized by poor aqueous solubility (250 mg/L) and an anticipated good solubility in a range of moderately polar to polar aprotic organic solvents.[6][10]

For the Researcher:

  • Synthesis: Solvents like toluene, ethyl acetate, or acetone are likely good candidates for reaction media, depending on the other reagents involved.

  • Purification: Recrystallization is a viable purification strategy. A solvent system where the compound has high solubility when hot and low solubility when cold should be identified. Ethanol/water or toluene/hexane mixtures are common starting points for such optimizations. The principle of increasing solubility with temperature is fundamental to this technique.[4]

  • Analysis: For analytical purposes like HPLC or NMR, solubility is generally high in common solvents like acetonitrile, methanol, and deuterated chloroform or DMSO.

This guide has outlined both the theoretical underpinnings and the practical, validated workflows necessary to confidently assess and utilize the solubility properties of this compound. The protocols described herein represent a self-validating system, ensuring that experimental choices are grounded in established scientific principles, leading to trustworthy and reproducible data.

References

An In-Depth Technical Guide to the Discovery and History of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of the chemical intermediate, N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. Known by several synonyms including 5'-Chloro-2'-methoxyacetoacetanilide, this compound holds a significant, albeit specialized, position in the history of industrial organic chemistry. Its primary role as a precursor to high-performance azo pigments, particularly C.I. Pigment Yellow 111, links it to the broader historical development of synthetic colorants that defined the visual landscape of the 20th century. This document will delve into the scientific underpinnings of its synthesis, the historical context of its emergence, and its functional role in the chemical industry, tailored for an audience of researchers, scientists, and professionals in drug development and materials science.

Introduction and Chemical Identity

This compound (CAS No. 52793-11-0) is an organic compound belonging to the class of acetoacetanilides.[1] These compounds are characterized by a β-ketoamide functional group attached to a substituted aniline ring. The specific substitutions on the aniline moiety—in this case, a chloro group at the 5-position and a methoxy group at the 2-position—are critical in determining the final properties of the pigments derived from it.[1]

The molecular structure of this compound is presented below:

Table 1: Compound Identification

PropertyValue
IUPAC Name This compound
Synonyms 5'-Chloro-2'-methoxyacetoacetanilide, Acetoacetic acid-(5-chloro-2-methoxy-anilide)
CAS Number 52793-11-0[1]
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 241.67 g/mol [1]
Appearance White to pink powder[2]
Melting Point 92 °C[1]

The presence of the acetoacetyl group makes the methylene protons acidic and the carbon atom a nucleophile, rendering the molecule an excellent "coupling component" in azo coupling reactions. This reactivity is the cornerstone of its industrial utility.

Historical Context and Discovery

The story of this compound is intrinsically linked to the rise of synthetic organic pigments in the early 20th century. The broader class of arylide yellows, also known as Hansa yellows, were first discovered in Germany in 1909 by Hermann Wagner.[3] These pigments offered a non-toxic and more lightfast alternative to the heavy-metal-based yellows, such as chrome yellow and cadmium yellow, that were prevalent at the time.[4][5] The first Hansa yellow pigment was patented in 1909 and became commercially available around 1925, with widespread adoption occurring after 1950.[3][6]

While the exact date of the first synthesis of this compound is not documented in readily available literature, its emergence can be traced to the development of its primary application: C.I. Pigment Yellow 111.[7] This pigment was first introduced in the early 1970s by Geigy under the trade name Irgalite Yellow F4G.[7] As an essential precursor, the synthesis of this compound would have been developed and optimized in the years leading up to the commercialization of this pigment. The development of such specialized intermediates reflects the maturation of the pigment industry, where fine-tuning of molecular structure was employed to achieve specific desirable properties in the final colorant, such as hue, tinctorial strength, lightfastness, and solvent resistance.

Synthesis and Mechanism

The synthesis of this compound is a classic example of N-acetoacetylation of an aromatic amine. The most common and industrially viable method involves the reaction of 5-Chloro-2-methoxyaniline with an acetoacetylating agent, typically diketene.

The reaction mechanism proceeds via a nucleophilic attack of the amine group of 5-Chloro-2-methoxyaniline on one of the carbonyl carbons of diketene, which is a highly reactive lactone. This is followed by a ring-opening of the diketene molecule to form the final acetoacetanilide product. The reaction is typically carried out in an inert solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 5-Chloro-2-methoxyaniline Reaction N-Acetoacetylation Reactant1->Reaction Reactant2 Diketene Reactant2->Reaction Product N-(5-Chloro-2-methoxyphenyl)- 3-oxobutanamide Reaction->Product Ring Opening

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol
  • Preparation of the Reaction Vessel: A clean, dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with a suitable inert solvent (e.g., toluene or xylene).

  • Addition of Amine: 5-Chloro-2-methoxyaniline is dissolved in the solvent in the reaction flask.

  • Addition of Diketene: Diketene is added dropwise to the stirred solution of the amine via the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature within a specified range (typically 20-40 °C).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting amine.

  • Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. The solid product is then collected by filtration.

  • Purification: The crude product is washed with a suitable solvent to remove any unreacted starting materials and by-products. If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

  • Drying: The purified this compound is dried under vacuum to a constant weight.

Application in Pigment Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of C.I. Pigment Yellow 111.[7] This pigment is a monoazo pigment, meaning it contains one azo group (-N=N-).

The synthesis of C.I. Pigment Yellow 111 involves a two-step process:

  • Diazotization: An aromatic amine, 2-methoxy-4-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with this compound (the coupling component). The electrophilic diazonium ion attacks the electron-rich carbon atom of the active methylene group in the acetoacetanilide, leading to the formation of the final azo pigment.

Pigment_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Amine 2-Methoxy-4-nitroaniline Diazotization Diazotization (NaNO₂, HCl) Amine->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium CouplingReaction Azo Coupling Diazonium->CouplingReaction CouplingComponent N-(5-Chloro-2-methoxyphenyl)- 3-oxobutanamide CouplingComponent->CouplingReaction Pigment C.I. Pigment Yellow 111 CouplingReaction->Pigment

References

A Senior Application Scientist's Guide to N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic value of a precursor is measured by its reactivity, accessibility, and the diversity of molecular scaffolds it can generate. N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, a seemingly unassuming acetoacetanilide derivative, embodies these qualities. This technical guide moves beyond a simple recitation of facts to provide a deeper understanding of this molecule's role as a pivotal intermediate. We will explore the causality behind its synthesis, delve into its application in constructing complex heterocyclic systems, and contextualize its importance in the development of functional materials and potential pharmaceutical agents. This document is designed to serve as a practical and insightful resource for the laboratory professional, bridging the gap between theoretical knowledge and real-world application.

Core Characteristics and Physicochemical Profile

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a bifunctional organic compound featuring a reactive β-ketoamide moiety and a substituted aromatic ring.[1] This unique combination of functional groups is the foundation of its synthetic versatility.

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 52793-11-0[2][3]

  • Molecular Formula: C₁₁H₁₂ClNO₃[2][3]

  • Synonyms: 5'-Chloro-2'-methoxyacetoacetanilide[1]

The molecule's structure inherently possesses a tautomeric equilibrium between the keto and enol forms, a characteristic that dictates its reactivity pathways. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group on the phenyl ring further modulate the electronic properties of the amide, influencing its reactivity in subsequent transformations.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Weight 241.67 g/mol [2][3]
Appearance White to pink powder[1][4]
Melting Point 92 °C[3][4]
Boiling Point (Predicted) 396.2 ± 37.0 °C[4]
Density (Predicted) 1.281 ± 0.06 g/cm³[4]
Water Solubility 250 mg/L at 22°C[4]
XLogP3 (Predicted) 2.1[3]

Synthesis Protocol: The Amidation of a β-Keto-Ester

The most direct and industrially scalable synthesis of this compound involves the condensation of a substituted aniline with a β-keto-ester, typically ethyl acetoacetate.[5] This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl, driven by the greater nucleophilicity of the amine compared to the alcohol leaving group.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via the condensation of 5-Chloro-2-methoxyaniline and ethyl acetoacetate.

Materials:

  • 5-Chloro-2-methoxyaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Toluene or Xylene (solvent)

  • p-Toluenesulfonic acid (catalytic amount, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 5-Chloro-2-methoxyaniline and the solvent (Toluene).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate. A catalytic amount of p-toluenesulfonic acid can be added to increase the reaction rate, although heating is often sufficient.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. The purpose of the Dean-Stark trap is to azeotropically remove the ethanol byproduct, which drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the non-polar solvent upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold hexane or diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.

Causality in the Synthesis Workflow
  • Choice of Reactant: Ethyl acetoacetate is an ideal and cost-effective source of the acetoacetyl group.

  • Solvent and Reflux: High-boiling azeotropic solvents like toluene are used to achieve the necessary reaction temperature and to facilitate the removal of the ethanol byproduct, preventing the reverse reaction.

  • Catalyst (Optional): An acid catalyst protonates the ester's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline.

Visualization: Synthesis Workflow

cluster_reactants Reactants & Solvent cluster_process Reaction Conditions cluster_workup Isolation & Purification R1 5-Chloro-2-methoxyaniline Setup Combine in Flask with Dean-Stark Trap R1->Setup R2 Ethyl Acetoacetate R2->Setup Solvent Toluene Solvent->Setup Heat Heat to Reflux (Azeotropic Removal of EtOH) Setup->Heat Catalyst (optional) Cool Cool to Room Temp Heat->Cool Reaction Complete (TLC) Filter Vacuum Filtration Cool->Filter Purify Wash/Recrystallize Filter->Purify Product Pure N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Purify->Product

Caption: Workflow for the synthesis of the title compound.

Core Applications in Organic Synthesis

The true value of this compound is realized in its application as a versatile precursor. Its dual functionality allows for a range of transformations, primarily in the synthesis of pigments and complex heterocyclic molecules.

Intermediate for Organic Pigments

Historically and commercially, acetoacetanilides are crucial intermediates in the production of organic pigments, particularly diarylide and azo pigments.[1][4][6] The active methylene group (the -CH₂- between the two carbonyls) is readily coupled with diazonium salts to form brightly colored azo compounds. The substituents on the anilide ring (in this case, chloro and methoxy groups) are used to fine-tune the final pigment's properties, such as color, lightfastness, and solvent resistance.

Precursor for Heterocyclic Synthesis: A Pyridine Derivative Case Study

A compelling example of its utility is in the synthesis of substituted pyridines. The 1,3-dicarbonyl system is a classic precursor for building six-membered heterocyclic rings.

Reaction Example: Formation of 1-(5-chloro-2-methoxy-phenyl)-2,6-dimethyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide.[1]

This transformation demonstrates the molecule's capacity to undergo intramolecular cyclization reactions, a cornerstone of heterocyclic chemistry.

Experimental Protocol: Pyridine Synthesis

  • Reagents: this compound, p-toluenesulfonic acid (ptsa).[1]

  • Solvent: Benzene.[1]

  • Procedure:

    • The starting amide is dissolved in benzene.

    • A catalytic amount of ptsa is added.

    • The mixture is heated, likely under reflux, for an extended period (e.g., 24 hours).[1]

    • The cyclized pyridine product is then isolated and purified. The reaction reportedly achieves a yield of 64.8%.[1]

Mechanistic Insight: The reaction likely proceeds through an acid-catalyzed self-condensation and cyclization pathway, where the enol form of one molecule attacks the carbonyl of another, followed by dehydration to form the stable aromatic pyridine ring system.

Visualization: Heterocyclic Ring Formation

Start N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Conditions p-Toluenesulfonic Acid Benzene, Heat Start->Conditions Intermediate Self-Condensation/ Cyclization Intermediate Conditions->Intermediate Acid-Catalyzed Reaction Product Substituted Pyridine Derivative Intermediate->Product Dehydration

References

Methodological & Application

High-yield synthesis of "n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Yield Synthesis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the high-yield synthesis of this compound (CAS No. 52793-11-0), a key intermediate in the manufacturing of organic pigments and other fine chemicals.[1][2] We present a primary protocol based on the highly efficient acetoacetylation of 5-Chloro-2-methoxyaniline with diketene, a method favored in industrial applications for its rapid reaction rates and high conversion.[3][4] An alternative, classical method involving the condensation with ethyl acetoacetate is also discussed. This guide is designed for researchers in organic synthesis, process chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and robust analytical validation methods.

Introduction and Significance

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a crucial building block in the chemical industry.[1] Its primary application lies in its role as a precursor to arylide yellow and diarylide pigments, which are formed through azo coupling reactions.[3][4] The molecular structure, featuring a reactive methylene group and a substituted aniline moiety, makes it a versatile substrate for creating complex chromophores. The demand for high-purity this compound necessitates a reliable and scalable synthetic protocol that ensures high yields and minimizes impurities.

Compound Profile:

Property Value
IUPAC Name This compound
CAS Number 52793-11-0[5]
Molecular Formula C₁₁H₁₂ClNO₃[5]
Molecular Weight 241.67 g/mol [5]
Appearance White to pink powder[1]

| Melting Point | 92 °C[5] |

Rationale for Synthetic Route Selection

The synthesis of acetoacetanilides can be approached via several pathways. The two most prominent methods are:

  • Acetoacetylation with Diketene: This is the preferred industrial method. Diketene is a highly reactive and efficient acetoacetylating agent.[3] The reaction with anilines is typically rapid, exothermic, and proceeds with high atom economy, as the only product is the desired amide. This route generally leads to higher yields and simpler purification compared to condensation methods.[4]

  • Condensation with β-Keto Esters: The reaction of an aniline with an ester like ethyl acetoacetate is a classic approach.[6][7] This equilibrium-driven process requires the removal of a byproduct (ethanol) to proceed to completion, often necessitating higher temperatures and longer reaction times.[8] While effective, yields can be lower, and side reactions may occur.

For this guide, we will focus on the diketene route as the primary method for achieving the highest yield and purity.

Chemical Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 5-Chloro-2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the strained four-membered ring to form the stable amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_product Product Aniline 5-Chloro-2-methoxyaniline TS Ring Opening Intermediate Aniline->TS Nucleophilic Attack Diketene Diketene Diketene->TS Product N-(5-Chloro-2-methoxyphenyl)- 3-oxobutanamide TS->Product Proton Transfer & Amide Formation

Caption: Reaction mechanism of acetoacetylation.

Detailed Experimental Protocol: Diketene Route

This protocol is designed for the high-yield synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (100 mmol scale)Purity
5-Chloro-2-methoxyaniline95-03-4157.6015.76 g (100 mmol, 1.0 eq)>98%
Diketene674-82-884.078.83 g (105 mmol, 1.05 eq)>98% (stabilized)
Toluene108-88-392.14200 mLAnhydrous
Ethanol64-17-546.07As needed for recrystallization95%
Deionized Water7732-18-518.02As needed for recrystallization-

Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with drying tube, ice-water bath, Buchner funnel, and vacuum filtration apparatus.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, dissolve 15.76 g (100 mmol) of 5-Chloro-2-methoxyaniline in 200 mL of anhydrous toluene.[6]

  • Diketene Addition: Cool the stirred solution to 0-5 °C using an ice-water bath. Add 8.83 g (105 mmol) of diketene dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Completion and Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the starting aniline spot indicates the completion of the reaction.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 1 hour to facilitate the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the crude product under vacuum at 50 °C for 4-6 hours. Typically, this yields a product with >95% purity.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely.

  • Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum to a constant weight.

Safety Precautions
  • Diketene: is highly toxic, flammable, and corrosive.[3] Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 5-Chloro-2-methoxyaniline: is harmful if swallowed or in contact with skin.[9] Avoid inhalation and direct contact.

  • Toluene: is a flammable solvent with potential neurological effects. Ensure proper ventilation.

Process Workflow Visualization

Caption: General experimental workflow for synthesis.

Expected Results and Characterization

Following the primary protocol, a high yield of the target compound is expected.

ParameterExpected Value
Yield 90-95%
Appearance White to off-white crystalline solid
Melting Point 91-93 °C
Purity (by HPLC) >99%

Analytical Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl group of the acetyl moiety (~2.3 ppm), a singlet for the methylene group (~3.5 ppm), a singlet for the methoxy group (~3.9 ppm), and aromatic protons in the ~6.8-7.2 ppm region. The amide proton would appear as a broad singlet.

  • IR (KBr, cm⁻¹): Characteristic peaks would be observed for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C=O stretching of the ketone (~1720 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 242.06, corresponding to the isotopic pattern of a chlorine-containing compound.

Alternative Synthesis: Condensation with Ethyl Acetoacetate

Brief Protocol:

  • In a round-bottom flask fitted with a distillation head, combine 5-Chloro-2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture to 120-140 °C with stirring.[8]

  • Ethanol will be generated and should be removed by distillation to drive the reaction to completion.

  • The reaction typically takes 4-8 hours. Monitor progress by TLC.

  • After cooling, the crude product often solidifies and can be purified by recrystallization as described in section 4.3.

This method generally results in lower yields (typically 60-75%) compared to the diketene route.

Conclusion

The acetoacetylation of 5-Chloro-2-methoxyaniline using diketene is a superior method for the synthesis of this compound, consistently delivering high yields (>90%) and exceptional purity after a straightforward purification process. The detailed protocol and mechanistic insights provided in this application note offer a robust and reproducible procedure for researchers and professionals in the chemical industry. The final product is a valuable intermediate, particularly for the synthesis of azo pigments.[10]

References

Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Chemical Intermediate to Therapeutic Candidate

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0) is cataloged primarily as a chemical intermediate, notably in the synthesis of organic pigments.[1] Its molecular structure, however, positions it within the broader class of acetoacetanilides, a scaffold of significant interest in medicinal chemistry.[2][3] Acetanilide and its derivatives have historically been foundational molecules in pharmacology, recognized for a wide array of biological activities including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6]

This document serves as a detailed guide for the modern medicinal chemist to unlock the therapeutic potential of this compound. We will not describe a known application, as the literature for this specific molecule is sparse in the biological context. Instead, we will leverage established principles from its chemical class to propose a structured, scientifically rigorous framework for its investigation as a novel therapeutic agent. The protocols detailed herein are designed as self-validating systems to guide the exploration of its bioactivity, grounded in the proven pharmacology of the acetoacetanilide and 3-oxobutanamide core structures.

Part 1: Foundational Analysis & Rationale

Structural and Physicochemical Properties

Before embarking on biological screening, a thorough understanding of the molecule's properties is essential.

PropertyValueSource
CAS Number 52793-11-0[1]
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 241.67 g/mol [1]
Appearance White to pink powder[1]
Melting Point 92 °C[2]
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

The molecule's moderate lipophilicity (XLogP3 = 2.1) and molecular weight below 500 Da suggest good potential for oral bioavailability, aligning with Lipinski's Rule of Five, a foundational guideline in drug discovery.

The Pharmacophoric Potential: A Tale of Two Moieties

The structure of this compound can be deconstructed into two key components, each contributing to its potential bioactivity.

G cluster_1 Pharmacophore Component A cluster_2 Pharmacophore Component B Moiety_A Acetoacetanilide Core (3-Oxobutanamide) Activity_A Known Activities: - COX Inhibition[4][7] - Antimicrobial[2][5] - Anticancer Precursor[6] Moiety_A->Activity_A Moiety_B Substituted Aryl Ring (5-Chloro-2-methoxyphenyl) Activity_B Potential Influence: - Modulates Potency/Selectivity - Affects Metabolism - Key for SAR[2] Moiety_B->Activity_B Molecule Molecule Molecule->Moiety_A is based on Molecule->Moiety_B contains

The Acetoacetanilide Core is a known pharmacophore. Derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, crucial mediators of inflammation and pain.[4][7][8] This core is also prevalent in compounds with antimicrobial and anticancer activities.[2][6] The Substituted Aryl Ring is critical for modulating this inherent activity. The presence and position of substituents like halogens (chloro) and electron-donating groups (methoxy) are known to significantly influence potency and target selectivity in related N-aryl derivatives.[2] Specifically, electron-withdrawing groups and halogens on the aryl ring have been shown to enhance antibacterial activity.[2]

Part 2: Proposed Therapeutic Screening & Protocols

Based on the analysis of the core scaffold, we propose a tiered screening approach to efficiently probe the medicinal chemistry potential of this compound.

G cluster_tier1 cluster_tier2 cluster_tier3 start N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide (Test Compound) tier1 Tier 1: Primary Screening (Broad-Spectrum Bioactivity) start->tier1 a1 Anti-inflammatory (COX Inhibition Assay) tier1->a1 a2 Antimicrobial (MIC Panel) tier1->a2 a3 Anticancer (Cytotoxicity Screen) tier1->a3 tier2 Tier 2: Dose-Response & Selectivity (Potency & Target Validation) b1 IC50 Determination (COX-1 vs COX-2) tier2->b1 b2 Bactericidal/Bacteriostatic Assay tier2->b2 b3 Apoptosis vs. Necrosis Cell-Based Assay tier2->b3 tier3 Tier 3: Mechanism of Action & In Vivo Proof-of-Concept c1 Enzyme Kinetics (Lineweaver-Burk Plot) tier3->c1 c2 In Vivo Efficacy (e.g., Carrageenan-induced Paw Edema Model[4]) tier3->c2 a1->tier2 Hit a2->tier2 Hit a3->tier2 Hit b1->tier3 Potent & Selective b2->tier3 b3->tier3

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Tier 1)

Rationale: The acetanilide scaffold is a classic COX inhibitor.[4][7] This assay will determine if the test compound inhibits COX-1 and/or COX-2, the primary targets of NSAIDs.

Methodology:

  • Reagents:

    • COX-1 and COX-2 enzyme (human recombinant)

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit (commercially available)

    • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

    • Reference Inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective).

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate according to the kit manufacturer's instructions.

    • Add the test compound to wells at a final concentration of 10 µM. Include wells for a vehicle control (DMSO), a positive control (reference inhibitor), and a no-enzyme control.

    • Pre-incubate the enzyme with the test compound for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction and measure the absorbance at the wavelength specified by the kit (typically 590 nm), which corresponds to the amount of prostaglandin produced.

  • Data Analysis & Trustworthiness:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • A result is considered a "hit" if inhibition is >50% at 10 µM.

    • The assay's validity is confirmed if the reference inhibitors show their expected activity profiles (e.g., Indomethacin inhibits both COX-1 and COX-2; Celecoxib selectively inhibits COX-2).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Panel (Tier 1)

Rationale: Halogenated N-aryl-3-oxobutanamides have shown promise as antibacterial agents.[2] This assay determines the lowest concentration of the compound that prevents visible microbial growth.

Methodology:

  • Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Procedure (Broth Microdilution):

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB), typically from 64 µg/mL down to 0.5 µg/mL.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only). Use a standard antibiotic like Ciprofloxacin as a reference.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis & Trustworthiness:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The assay is validated by the clear growth in the positive control well and the known MIC value of the reference antibiotic against the tested strains.

Protocol: Anticancer Cytotoxicity Screen (Tier 1)

Rationale: Acetoacetanilide derivatives have been used as synthons for compounds with anti-tumor activity.[6][9] A primary screen against a representative cancer cell line is a logical first step.

Methodology:

  • Cell Line:

    • MCF-7 (human breast adenocarcinoma), a commonly used and well-characterized cell line.

  • Procedure (MTT Assay):

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with the test compound at a single high concentration (e.g., 25 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis & Trustworthiness:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • A "hit" is typically defined as a reduction in cell viability by >50%.

    • The assay's integrity is confirmed by the dose-dependent killing observed with the positive control, Doxorubicin.

Part 3: Concluding Remarks & Future Directions

The journey from a simple chemical intermediate to a validated drug candidate is long and requires a systematic, evidence-based approach. The protocols outlined above represent the critical first steps in this process for this compound. Positive results in any of these primary screens would warrant progression to Tier 2 and 3 studies, including dose-response curve generation (IC₅₀/EC₅₀), selectivity profiling, and elucidation of the precise mechanism of action. This structured exploratory framework provides the logical, scientifically-grounded pathway to potentially uncover a novel therapeutic agent from a previously overlooked chemical entity.

References

Application Notes & Protocols: N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide as a Key Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in the fields of chemistry and drug development on the utilization of N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide. It details the compound's physicochemical properties, safety protocols, and its pivotal role as a coupling component in the synthesis of azo dyes and pigments. Step-by-step, validated protocols for both the synthesis of the intermediate itself and its subsequent use in a representative azo coupling reaction are provided, supported by mechanistic explanations and process visualizations.

Introduction and Significance

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a specialized chemical intermediate belonging to the acetoacetarylide class.[1][2] These compounds are fundamental building blocks in the colorant industry, serving as high-reactivity "coupling components" for the synthesis of a wide array of organic pigments and dyes.[3][4]

The utility of acetoacetarylide derivatives stems from their characteristic β-keto amide structure. This arrangement contains an active methylene group (-CH₂-) positioned between two carbonyl groups, which can be easily deprotonated to form a highly nucleophilic carbanion. It is this nucleophilicity that drives the key color-forming reaction: azo coupling.[3] By reacting with a diazonium salt, this compound forms a stable azo compound containing the characteristic -N=N- chromophore, which is responsible for the vibrant color of the final product.[5] The specific substituents on the aromatic ring—in this case, a chloro and a methoxy group—allow for the fine-tuning of the final pigment's properties, influencing its shade, lightfastness, and chemical resistance.[3]

This guide elucidates the core chemical principles and provides practical, field-proven methodologies for leveraging this intermediate in a laboratory setting.

Compound Profile: Physicochemical Data and Safety

A thorough understanding of the intermediate's properties and handling requirements is critical for safe and effective experimentation.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 52793-11-0[1][2][6][7]
Molecular Formula C₁₁H₁₂ClNO₃[1][2][6]
Molecular Weight 241.67 g/mol [1][2][6]
Appearance White to pink powder[1]
Melting Point 92 °C[2]
Synonyms 5'-Chloro-2'-methoxyacetoacetanilide[1][2]
Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with established safety protocols.

  • Hazard Identification: The compound is classified as harmful if swallowed.[2][8] It is also recognized as being harmful to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles compliant with EN166 standards, chemical-resistant gloves, and a lab coat.[8]

  • Engineering Controls: All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6][8]

    • Ingestion: If swallowed, call a poison control center or physician. Rinse mouth with water.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Core Mechanism: The Azo Coupling Reaction

The synthesis of azo dyes is a cornerstone of industrial organic chemistry.[9] The process is a two-stage reaction sequence involving diazotization followed by azo coupling. This compound functions in the critical second stage.

  • Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt (Ar-N₂⁺).

  • Azo Coupling: The diazonium salt, a potent electrophile, is then introduced to a solution of the coupling component (the nucleophile), in this case, this compound. The reaction is an electrophilic aromatic substitution, where the active methylene carbon of the acetoacetanilide attacks the terminal nitrogen of the diazonium salt, forming the azo linkage (-N=N-) and creating the final dye molecule.[9][10] The extended conjugated system created by this linkage is responsible for the absorption of light in the visible spectrum, thus imparting color.[11]

Azo_Coupling_Mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH₂) DiazoniumSalt Diazonium Salt (Ar-N₂⁺) AromaticAmine->DiazoniumSalt NaNO₂ / HCl 0-5 °C CouplingComponent Coupling Component (N-(5-chloro-2-methoxyphenyl) -3-oxobutanamide) DiazoniumSalt->CouplingComponent Electrophilic Attack AzoDye Azo Dye / Pigment (Ar-N=N-R) CouplingComponent->AzoDye Synthesis_Workflow start Start: Reactants reactants Charge Flask: 1. 5-chloro-2-methoxyaniline 2. Toluene start->reactants addition Add Acetoacetylating Agent (Diketene) Dropwise (40-50 °C) reactants->addition reaction Heat and Stir (80-90 °C, 2-3h) addition->reaction monitoring Monitor by TLC reaction->monitoring cooling Cool to 0-5 °C monitoring->cooling Reaction Complete filtration Vacuum Filter & Wash (Toluene, Hexane) cooling->filtration drying Dry Product in Vacuum Oven filtration->drying end Final Product drying->end

References

Application Notes & Protocols for N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Rationale

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide is an acetoacetamide derivative with the chemical formula C₁₁H₁₂ClNO₃[1][2]. While specific agrochemical applications for this exact molecule are not extensively documented in public literature, its core structure is highly analogous to a significant class of fungicides known as carboxamides[3][4]. This structural class is a cornerstone of modern disease management, primarily targeting the fungal mitochondrial respiratory chain[3][5].

The acetamide functional group is a versatile scaffold for designing new agrochemicals, with derivatives showing a wide range of biological activities, including fungicidal and herbicidal properties[6]. Based on a structure-activity relationship analysis, this compound is postulated to function as a Succinate Dehydrogenase Inhibitor (SDHI). This guide provides researchers with the theoretical framework and detailed experimental protocols to rigorously evaluate its potential as a novel agrochemical agent.

Postulated Mechanism of Action: SDHI Fungicide

It is hypothesized that this compound acts as a Succinate Dehydrogenase Inhibitor (SDHI), placing it in the Fungicide Resistance Action Committee (FRAC) Group 7[7][8].

2.1 The Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role:

  • It is a key enzyme in the Krebs cycle (tricarboxylic acid cycle).

  • It functions as Complex II in the electron transport chain (ETC).

The primary function inhibited by SDHI fungicides is the transfer of electrons from succinate to ubiquinone (Coenzyme Q)[7][8]. This step is essential for the production of adenosine triphosphate (ATP), the cell's main energy currency[5].

2.2 Inhibitory Action

SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding physically obstructs the natural substrate, ubiquinone, from docking. By blocking this electron transfer, the entire respiratory chain is disrupted, leading to a halt in ATP production[5][9]. This energy crisis ultimately leads to the inhibition of fungal spore germination, germ tube elongation, and mycelial growth, effectively stopping the infection process before it can establish[3][10]. The mode of action is primarily preventative, though some curative properties have been noted in the class[10].

2.3 Visualizing the Mechanism of Action

The following diagram illustrates the proposed inhibitory action of this compound on the fungal mitochondrial respiratory chain.

G cluster_0 Mitochondrial Electron Transport Chain (Complex II) Succinate Succinate FAD FAD Succinate->FAD e- SDH_Enzyme SDH Enzyme (Complex II) FAD->SDH_Enzyme e- Ubiquinone Ubiquinone SDH_Enzyme->Ubiquinone e- Complex_III Complex_III Ubiquinone->Complex_III e- to rest of ETC ATP_Production Cellular Energy (ATP) Complex_III->ATP_Production Leads to Inhibitor N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Inhibitor->SDH_Enzyme Inhibition

Caption: Postulated inhibition of the SDH enzyme by the test compound.

Application Notes & Research Strategy

3.1 Potential Target Pathogens

SDHI fungicides are known to have a variable spectrum of activity[3]. Researchers should consider screening this compound against a panel of economically important plant pathogens. Based on the activity profile of commercial carboxamides, promising targets include:

  • Rusts (Puccinia spp.)

  • Powdery Mildew (Erysiphe necator, Blumeria graminis)[9]

  • Leaf Spots and Blights (Alternaria spp., Septoria spp.)[9]

  • Botrytis cinerea (Gray Mold)[9]

  • Rhizoctonia solani

3.2 Resistance Management Considerations

The development of resistance to SDHI fungicides is a known risk, often due to single point mutations in the genes encoding SDH subunits[7][8]. Any research program should include baseline sensitivity testing and, if possible, screen against pathogen isolates with known resistance to other Group 7 fungicides. This allows for the assessment of potential cross-resistance, a phenomenon where resistance to one SDHI may or may not confer resistance to another within the same group[7].

3.3 Overall Experimental Workflow

A logical progression from laboratory to whole-plant studies is crucial for a thorough evaluation. The workflow ensures that resources are spent efficiently, with only promising candidates from in vitro studies advancing to more complex in vivo trials.

G A Compound Solubilization & Stock Preparation B In Vitro Assay (Mycelial Growth Inhibition) A->B C Data Analysis: Calculate EC₅₀ Values B->C D Decision Point: Proceed? C->D E In Vivo Plant Assay (Preventative & Curative) D->E Yes G Final Data Analysis & Efficacy Report D->G No F Disease Severity Assessment E->F F->G

Caption: A logical workflow for evaluating a novel fungicide.

Experimental Protocols

These protocols are designed to be self-validating by mandating the inclusion of controls and replicates.

4.1 Protocol 1: In Vitro Antifungal Susceptibility Assay

This protocol determines the concentration of the compound that inhibits 50% of fungal growth (EC₅₀) using a mycelial growth inhibition assay on solid media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Actively growing cultures of test fungi

  • Sterile cork borer (5 mm diameter)

  • Positive Control: A commercial SDHI fungicide (e.g., Boscalid)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound by dissolving it in sterile DMSO. Prepare a similar stock solution for the positive control. Causality: DMSO is used as a solvent due to the likely low aqueous solubility of the compound. Its effect on fungal growth must be controlled for.

  • Media Amendment: Autoclave the PDA medium and allow it to cool to approximately 50-55°C.

  • Serial Dilutions: Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Ensure the final concentration of DMSO does not exceed 1% (v/v) in any plate.

  • Control Plates:

    • Negative Control: Prepare PDA plates with no additives.

    • Solvent Control: Prepare PDA plates with 1% DMSO to ensure the solvent itself does not inhibit fungal growth.

    • Positive Control: Prepare PDA plates with serial dilutions of the reference fungicide.

  • Pouring Plates: Swirl each flask of amended agar to ensure homogeneity and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify completely. Prepare three replicate plates for each concentration and control.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the negative control plates has almost reached the edge of the plate.

  • Calculation: Calculate the Percent Inhibition of Radial Growth (PIRG) for each concentration using the formula: PIRG (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

  • EC₅₀ Determination: Use probit analysis or non-linear regression software to plot the PIRG against the log of the compound concentration to determine the EC₅₀ value.

4.2 Protocol 2: In Vivo Plant Protection Efficacy Assay (Whole Plant)

This protocol assesses the compound's ability to protect a host plant from disease under controlled greenhouse conditions. This example uses tomato and a foliar pathogen like Alternaria solani (Early Blight).

Materials:

  • 4-6 week old tomato plants (cv. Moneymaker or similar susceptible variety)

  • This compound

  • Solvent (e.g., acetone) and surfactant (e.g., Tween 20)

  • Spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL)

  • Pressurized sprayer

  • Humid chamber/plastic bags

  • Greenhouse or growth chamber

Procedure:

  • Test Solution Preparation: Prepare spray solutions of the test compound at various concentrations (e.g., 50, 100, 250, 500 ppm). Dissolve the compound in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.02% Tween 20). Causality: The surfactant is critical to ensure uniform wetting and adherence of the test solution to the waxy leaf surface.

  • Experimental Groups (minimum 5 plants per group):

    • Untreated, Uninoculated Control: Sprayed with water only.

    • Untreated, Inoculated Control: Sprayed with water + surfactant, then inoculated.

    • Test Compound Groups: Sprayed with test solutions, then inoculated.

    • Positive Control Group: Sprayed with a commercial fungicide, then inoculated.

  • Application (Preventative Treatment): Spray the plants with the respective solutions until runoff, ensuring complete coverage of all foliage. Allow the foliage to dry completely (approx. 24 hours).

  • Inoculation: Spray the plants (excluding the uninoculated control group) with the pathogen spore suspension until droplets are visible on the leaves.

  • Incubation: Place the plants in a high-humidity environment (>95% RH) at an appropriate temperature (e.g., 24°C) for 48 hours to facilitate spore germination and infection.

  • Growth: Move the plants to a greenhouse with standard conditions (e.g., 16h light/8h dark cycle) and monitor for disease development.

  • Disease Assessment: After 7-10 days, assess the disease severity on the leaves using a standardized rating scale (e.g., 0-5 scale, where 0 = no symptoms, 5 = >75% leaf area affected).

  • Data Analysis: Calculate the Disease Severity Index (DSI) and the Protective Efficacy (%) for each treatment group. DSI (%) = [Σ(Rating × Number of leaves in rating) / (Total leaves × Highest rating)] × 100 Protective Efficacy (%) = [(DSI of Control - DSI of Treatment) / DSI of Control] × 100

Data Presentation

Quantitative data should be summarized in clear, structured tables. This allows for easy comparison of the test compound's activity against different pathogens and the positive control.

Table 1: Sample In Vitro Efficacy Data

Fungal SpeciesPathogen OfTest Compound EC₅₀ (ppm)Positive Control (Boscalid) EC₅₀ (ppm)
Botrytis cinereaGray Mold1.250.45
Alternaria solaniEarly Blight0.880.32
Septoria triticiLeaf Blotch2.100.95
Puccinia triticinaLeaf Rust>1001.50

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as an SDHI fungicide. The protocols provided herein offer a robust framework for its systematic evaluation. Initial in vitro screening against a diverse panel of pathogens will efficiently identify its spectrum of activity. Promising results should be followed by in vivo plant protection assays to confirm efficacy under more realistic conditions. Further research could involve elucidating the precise binding mode through molecular docking studies, investigating its systemic properties within the plant, and conducting resistance profiling.

References

Mastering the Purification of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide, a key intermediate in the synthesis of various organic pigments and potentially in pharmaceutical compounds.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights into robust purification strategies. The methodologies detailed herein are designed to ensure high purity and yield, critical for downstream applications where quality is paramount. We will explore purification techniques ranging from classical recrystallization to modern chromatographic methods, underpinned by a strong scientific rationale for each experimental choice.

Introduction: The Critical Role of Purity for this compound

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a vital building block in chemical synthesis. Its molecular structure, featuring a reactive β-ketoamide moiety, makes it a versatile precursor. However, the synthetic routes to this compound can introduce various impurities that may compromise the quality, efficacy, and safety of the final products. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of quality assurance.

Common impurities can arise from unreacted starting materials, such as 5-chloro-2-methoxyaniline and acetoacetylating agents (e.g., diketene or ethyl acetoacetate), or from side reactions like the formation of diacylated byproducts or colored degradation products. The presence of these impurities can hinder subsequent synthetic transformations and impact the physicochemical properties of the final product.

This guide will provide a systematic approach to purifying this compound, focusing on two primary techniques: recrystallization and column chromatography . We will also discuss analytical methods for purity verification, ensuring a holistic understanding of the purification workflow.

Foundational Purification Strategy: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities should either be highly soluble or insoluble at all temperatures.

Solvent Selection: A Rational Approach

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. For this compound, a molecule of moderate polarity, a range of solvents should be considered.

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExample SolventsRationale for Use with this compound
Protic Solvents Ethanol, Isopropanol, WaterThe amide and ketone functionalities can form hydrogen bonds with protic solvents. Alcohols are often good candidates. Water is a poor solvent for this compound at room temperature, making it a potential anti-solvent in a mixed solvent system.
Aprotic Polar Solvents Acetone, Ethyl AcetateThese solvents can dissolve the compound due to dipole-dipole interactions. They are often used in combination with non-polar solvents.
Aprotic Non-polar Solvents Hexane, Heptane, TolueneThese are typically poor solvents for this compound and are primarily used as anti-solvents to induce crystallization from a more polar solvent.

Based on the principle of "like dissolves like," a mixed solvent system often provides the best results for compounds with intermediate polarity. For this compound, an ethanol/water or ethyl acetate/hexane system is a promising starting point.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol leverages the high solubility of the target compound in hot ethanol and its poor solubility in water to achieve effective purification.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and ensure a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation and Purity Assessment

The effectiveness of the recrystallization should be assessed by:

  • Melting Point Analysis: A sharp melting point close to the literature value (around 92°C) indicates high purity.[4]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/hexane) suggests the absence of major impurities.

  • Spectroscopic Analysis (NMR, HPLC): For rigorous purity confirmation, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Advanced Purification: Flash Column Chromatography

For challenging separations where recrystallization is ineffective or when a very high degree of purity is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Principles of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. Polar compounds interact more strongly with the silica gel and thus elute later than non-polar compounds. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Protocol 2: Flash Column Chromatography on Silica Gel

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate, Hexane (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. A mixture of ethyl acetate and hexane is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution progress using TLC.

  • Gradient Elution (Optional): If the impurities and the product have very different polarities, a step or linear gradient of increasing polarity (by increasing the percentage of ethyl acetate) can be employed to speed up the elution of the more polar compounds.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Analytical Verification of Purity

Rigorous analytical testing is essential to validate the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly sensitive method for assessing purity. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

Table 2: Typical HPLC Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The spectrum of the purified compound should be clean, with sharp signals corresponding to the expected structure and the absence of peaks attributable to impurities.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Primary Purification ColumnChromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexane) Crude->ColumnChromatography For Difficult Separations PurityAnalysis Purity Analysis (HPLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Meets Specification

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of downstream products. This guide has provided a detailed framework for selecting and implementing appropriate purification strategies, from the foundational technique of recrystallization to the more advanced method of flash column chromatography. By understanding the underlying scientific principles and following these robust protocols, researchers and drug development professionals can consistently achieve high-purity material, thereby ensuring the integrity of their scientific endeavors.

References

Application Notes and Protocols for the Quantification of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0, Molecular Weight: 241.67 g/mol ) is an organic compound with a chemical structure suggesting its potential use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] As with any active pharmaceutical ingredient (API) or key intermediate, robust and reliable analytical methods for its quantification are paramount for quality control, stability testing, and pharmacokinetic studies. This document provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies outlined herein are designed to be both accurate and precise, adhering to the principles of analytical method validation as described in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] These protocols are intended for use by researchers, scientists, and drug development professionals.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale and Approach:

Reverse-phase HPLC is a powerful and versatile technique for the analysis of moderately polar organic compounds like this compound. The method's strength lies in its ability to separate the analyte of interest from potential impurities and degradation products. A C18 column is selected for its broad applicability and effectiveness in retaining compounds of this nature. UV detection is chosen due to the presence of a chromophore in the analyte's structure, allowing for sensitive and specific detection. The isocratic mobile phase ensures simplicity, robustness, and reproducibility of the method.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Sample/Standard Dissolve Dissolve in Diluent (Acetonitrile/Water) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Protocol: HPLC Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters[7]

2. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh a sample containing an expected amount of the analyte.

  • Dissolve the sample in a known volume of the mobile phase.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[8]

5. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

6. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[2][3][4]

  • Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over the specified range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Approach:

GC-MS is a highly sensitive and specific analytical technique suitable for the analysis of volatile and semi-volatile compounds.[9] Given the structure of this compound, it is expected to be amenable to GC analysis after dissolution in a suitable solvent. The mass spectrometer provides an additional layer of specificity, allowing for confident identification and quantification based on the compound's unique mass spectrum and retention time. This method is particularly useful for impurity profiling and trace-level quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Weigh Sample/Standard Dissolve Dissolve in Ethyl Acetate Start->Dissolve Transfer Transfer to GC Vial Dissolve->Transfer Inject Inject into GC Transfer->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (Scan or SIM mode) Ionize->Detect ExtractIon Extract Ion Chromatogram Detect->ExtractIon Integrate Integrate Peak Area ExtractIon->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Protocol: GC-MS Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Helium (ultra-high purity)

2. Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Initial 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Mode Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Sample Preparation:

  • Accurately weigh a sample containing an expected amount of the analyte.

  • Dissolve the sample in a known volume of ethyl acetate.

  • If necessary, centrifuge the sample to pellet any insoluble material and transfer the supernatant to a GC vial.

5. Data Analysis and Quantification:

  • Identification: In scan mode, identify the analyte peak by its retention time and by comparing its mass spectrum to that of the reference standard. Characteristic fragment ions should be selected for quantification.

  • Quantification (SIM Mode): Acquire data in SIM mode using at least three characteristic ions (e.g., the molecular ion and two major fragment ions).

  • Construct a calibration curve by plotting the peak area of the primary quantifying ion versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

6. Method Validation: As with the HPLC method, validation should be performed in accordance with ICH Q2(R1) guidelines, with similar parameters and acceptance criteria.[2][3] The high specificity of MS detection is a key aspect of this method's validation.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The HPLC method is well-suited for routine quality control, while the GC-MS method offers higher specificity and sensitivity, making it ideal for trace analysis and impurity identification. Both methods, when properly validated, will ensure the generation of high-quality, reproducible data essential for research, development, and quality assurance in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for In Vitro Profiling of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide is a small molecule with the molecular formula C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol .[1][2] Publicly available data indicates its primary use as an intermediate in the synthesis of organic pigments.[3] To date, its biological activities and potential therapeutic applications remain largely uncharacterized.

This document provides a comprehensive, multi-tiered strategy for the initial in vitro characterization of this compound (referred to hereafter as "Test Compound"). As its mechanism of action is unknown, our approach is not based on a single hypothesis but rather on a systematic screening cascade designed to efficiently identify potential cytotoxicity, followed by exploration of several common and high-value drug target pathways.

This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions and interpret data with confidence. We will proceed from broad assessments of cell health to more specific, mechanistic assays.

Part 1: Physicochemical Properties & Stock Solution Preparation

Before initiating any biological assay, it is critical to understand the compound's physical properties and to prepare a well-characterized, soluble stock solution.

Key Properties of the Test Compound:
PropertyValueSource
Molecular Weight 241.67 g/mol [1]
Melting Point 92 °C[1][4]
Formula C₁₁H₁₂ClNO₃[1]
Predicted XLogP3 2.1 - 2.4[1][2]
Predicted Water Solubility 250 mg/L at 22°C

The predicted XLogP3 value suggests moderate lipophilicity, indicating that the compound should be readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but may have limited aqueous solubility.

Protocol 1: Preparation of a 10 mM Master Stock Solution

Causality: A high-concentration, well-solubilized master stock in an organic solvent like DMSO is essential for serial dilutions. Using DMSO minimizes the risk of precipitation in aqueous culture media and ensures accurate final concentrations. A concentration of 10 mM is standard for primary screening campaigns.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

Procedure:

  • Tare a sterile vial on a calibrated analytical balance.

  • Carefully weigh out 2.42 mg of the Test Compound into the vial.

    • Calculation: 241.67 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L = 0.0024167 g = 2.42 mg

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the 10 mM master stock into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Part 2: Tier 1 Screening - General Cell Viability and Cytotoxicity

Objective: The first critical step is to determine the concentration range at which the Test Compound affects basic cellular health. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for the number of viable, metabolically active cells.[5][6]

Protocol 2: MTT Assay for Cytotoxicity Screening

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_dilutions Prepare serial dilutions of Test Compound treat Add compound dilutions to wells prepare_dilutions->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) solubilize Add Solubilization Solution (Incubate overnight) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read CaspaseGlo_Workflow plate_prep Prepare 96-well plate with cells and compound treatment (as in MTT assay) equilibrate Equilibrate plate and Caspase-Glo® 3/7 Reagent to Room Temperature plate_prep->equilibrate add_reagent Add 100 µL of Reagent to each well (Add-Mix) equilibrate->add_reagent incubate Incubate at RT for 1-3h (protected from light) add_reagent->incubate measure Measure Luminescence (Measure) incubate->measure NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Function LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B ↑ pro-IL-1β (inactive) NFkB->proIL1B NLRP3_exp ↑ NLRP3 NFkB->NLRP3_exp IL1B IL-1β (secreted) proIL1B->IL1B Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 (active) ProCasp1->Casp1 Casp1->proIL1B cleavage TestCompound Test Compound (Inhibitor?) TestCompound->NLRP3_active

References

Application Notes and Protocols for In Vivo Evaluation of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (herein referred to as CPO-7) is a small molecule with a molecular weight of 241.67 g/mol and the chemical formula C₁₁H₁₂ClNO₃.[1][2][3] While its primary use to date has been as an intermediate in the synthesis of organic pigments, its structural features suggest potential for biological activity.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of CPO-7 in animal models. As a novel chemical entity with limited published biological data, a systematic and phased approach is paramount to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profile.

Initial safety assessments indicate a low acute oral toxicity profile, with a reported LD50 in rats greater than 2000 mg/kg.[5] This favorable preliminary safety profile warrants further investigation into its potential therapeutic applications. This guide will focus on a hypothetical investigation of CPO-7's anti-inflammatory properties, a common starting point for novel small molecules. The protocols and methodologies outlined herein are designed to be robust, reproducible, and adhere to the highest standards of scientific integrity and animal welfare.

Phase 1: Foundational Pharmacokinetic and Toxicological Profiling

Before assessing the efficacy of CPO-7 in disease models, it is crucial to understand how the compound behaves within a living organism and to establish a safe dose range. This initial phase focuses on pharmacokinetics (PK) and acute toxicity.

Single-Dose Escalation Study for Acute Toxicity and Tolerability

Rationale: The primary objective of this study is to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity following a single administration of CPO-7. This information is critical for designing subsequent multi-dose and efficacy studies.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).

    • CPO-7 at escalating doses (e.g., 50, 150, 500, 1500 mg/kg).

  • Administration: Oral gavage.

  • Procedure:

    • Acclimatize animals for a minimum of 7 days.

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single dose of CPO-7 or vehicle.

    • Observe animals continuously for the first 4 hours post-dosing, then at 8, 12, and 24 hours.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) daily for 14 days.

    • Measure body weight daily.

    • At day 14, euthanize animals and perform a gross necropsy.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (Day 14 vs. Day 0)
Vehicle10 (5M, 5F)0/10None observed+5-8%
5010 (5M, 5F)0/10None observed+5-7%
15010 (5M, 5F)0/10None observed+4-6%
50010 (5M, 5F)0/10Mild lethargy in the first 4 hours+3-5%
150010 (5M, 5F)1/10 (at 24h)Pronounced lethargy, piloerection-2-0% in survivors
Preliminary Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of CPO-7 is fundamental to designing effective dosing regimens for efficacy studies. A preliminary PK study provides key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½).

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Intravenous (IV) administration (e.g., 5 mg/kg) for bioavailability assessment.

    • Oral (PO) administration (e.g., 50 mg/kg).

  • Procedure:

    • Administer CPO-7 via the specified route.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of CPO-7 using a validated LC-MS/MS method.

Data Presentation:

ParameterIntravenous (5 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.252
AUC (0-t) (ng*h/mL)35004200
t½ (h)4.55.1
Bioavailability (%)N/A~24%

Phase 2: Efficacy Evaluation in Acute and Chronic Inflammatory Models

Based on the foundational data from Phase 1, this phase aims to investigate the potential anti-inflammatory effects of CPO-7. The selection of appropriate animal models is crucial for obtaining relevant and translatable results.[6][7]

Carrageenan-Induced Paw Edema Model (Acute Inflammation)

Rationale: This is a widely used and well-characterized model of acute inflammation to screen for potential anti-inflammatory drugs.[6] It allows for the assessment of a compound's ability to inhibit edema formation.

Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Groups:

    • Vehicle control.

    • CPO-7 (e.g., 25, 50, 100 mg/kg, p.o.).

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer CPO-7, vehicle, or positive control orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre_treatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_measurement Data Collection Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Dosing Dosing Grouping->Dosing Vehicle, CPO-7, or Positive Control (p.o.) Carrageenan Injection Carrageenan Injection Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly intervals Calculate Edema Inhibition Calculate Edema Inhibition Paw Volume Measurement->Calculate Edema Inhibition

Caption: Workflow for assessing acute anti-inflammatory activity.

Adjuvant-Induced Arthritis Model (Chronic Inflammation)

Rationale: To evaluate the potential of CPO-7 in a chronic inflammatory condition that shares some pathological features with human rheumatoid arthritis, the adjuvant-induced arthritis (AIA) model is employed.[6]

Protocol:

  • Animal Model: Male Lewis rats (150-180g).

  • Groups:

    • Normal control.

    • Arthritic control (vehicle).

    • CPO-7 (e.g., 25, 50 mg/kg/day, p.o.).

    • Positive control (e.g., Methotrexate, 2 mg/kg/week, i.p.).

  • Procedure:

    • Induce arthritis by injecting 0.1 mL of Freund's Complete Adjuvant into the sub-plantar region of the right hind paw on day 0.

    • Initiate treatment with CPO-7 or controls on day 10 post-adjuvant injection and continue until day 28.

    • Monitor paw volume and arthritis score regularly.

    • At the end of the study, collect blood for hematological and biochemical analysis (e.g., ESR, CRP).

    • Perform histological analysis of the joints.

Phase 3: Mechanistic Insights and Target Engagement

While efficacy studies demonstrate if a compound works, it is equally important to understand how it works. This phase involves exploring the potential mechanism of action of CPO-7.

Hypothetical Signaling Pathway for CPO-7 Action

G Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Stimulus->Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6)->NF-κB Pathway COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression Prostaglandin Production Prostaglandin Production COX-2 Expression->Prostaglandin Production Inflammation Inflammation Prostaglandin Production->Inflammation CPO-7 CPO-7 CPO-7->NF-κB Pathway Inhibition?

Caption: Potential inhibitory effect of CPO-7 on the NF-κB pathway.

Ex Vivo Analysis: To investigate the proposed mechanism, tissues (e.g., paw tissue from the carrageenan model) or blood can be collected to measure the levels of key inflammatory mediators.

  • ELISA: Measure protein levels of TNF-α, IL-1β, and IL-6.

  • Western Blot: Assess the expression of COX-2 and the phosphorylation status of key proteins in the NF-κB signaling pathway.

  • qRT-PCR: Analyze the mRNA expression of pro-inflammatory genes.

Concluding Remarks and Future Directions

This document provides a structured and scientifically rigorous framework for the initial in vivo characterization of this compound (CPO-7) as a potential therapeutic agent. The phased approach, from foundational PK/Tox to efficacy in relevant disease models, ensures a comprehensive evaluation. The hypothetical data presented herein illustrates the expected outcomes of such studies.

Should CPO-7 demonstrate significant anti-inflammatory activity, further investigations would be warranted, including:

  • Chronic toxicology studies.

  • Evaluation in other disease models (e.g., inflammatory bowel disease, psoriasis).

  • Target identification and validation studies.

The judicious selection of animal models and a thorough understanding of the compound's behavior in a physiological system are pivotal for the successful translation of preclinical findings to clinical applications.[8][9][10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this specific acetoacetylation reaction. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested knowledge to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the acetoacetylation of 5-chloro-2-methoxyaniline.[1][2][3] The two primary acetoacetylating agents used are diketene and ethyl acetoacetate.[4][5] The reaction with diketene is often faster and can be performed at lower temperatures, while the reaction with ethyl acetoacetate is a classic method that involves the removal of ethanol as a byproduct to drive the reaction to completion.[4][5]

Q2: What is the general reaction mechanism for the synthesis of this compound?

A2: The synthesis is a nucleophilic acyl substitution reaction.[6][7][8] The lone pair of electrons on the nitrogen atom of 5-chloro-2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetylating agent (either diketene or the ester carbonyl of ethyl acetoacetate).[7][8] This is followed by the elimination of a leaving group (acetate for diketene's reaction pathway or ethanol for ethyl acetoacetate) to form the final amide product.[9]

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is typically a white to pink powder.[10] It has a molecular formula of C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol .[10][11][12] The reported melting point is around 92°C.[11] Due to the presence of the β-dicarbonyl moiety, it can exhibit keto-enol tautomerism, which can be observed in its NMR spectrum.[13]

Q4: What are the primary applications of this compound?

A4: This compound is frequently used as an intermediate in the synthesis of organic pigments and dyes.[10][14] The acetoacetanilide functional group is a key precursor for producing arylide yellow and diarylide pigments through azo coupling reactions.[15] It also serves as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.[10][16][17]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low product yield can stem from several factors, ranging from suboptimal reaction conditions to reactant purity.

Plausible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. For reactions with ethyl acetoacetate, ensure the efficient removal of the ethanol byproduct, as its accumulation can inhibit the forward reaction.[5] This can be achieved by distillation. For reactions with diketene, ensure dropwise addition to control the exothermic reaction and maintain the optimal temperature.[18]

  • Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.

    • Solution: The optimal temperature depends on the solvent and acetoacetylating agent. For diketene in an inert solvent like toluene or benzene, a moderately elevated temperature, such as the refluxing point of the solvent, is often effective.[18] For ethyl acetoacetate, higher temperatures (e.g., 130°C) are generally required to drive off the ethanol.[19] It is crucial to monitor the reaction progress using techniques like TLC to determine the optimal temperature and time for your specific setup.

  • Poor Quality of Reactants: The purity of 5-chloro-2-methoxyaniline or the acetoacetylating agent can significantly impact the yield.

    • Solution: Ensure the 5-chloro-2-methoxyaniline is pure and free from other aniline derivatives. Diketene can dimerize or polymerize over time, so using freshly opened or distilled diketene is recommended.[15] Ethyl acetoacetate should be of high purity.

  • Moisture in the Reaction: Water can hydrolyze diketene to acetoacetic acid, which can then decompose.[15][20]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Optimized Reaction Conditions (General Guidance)

ParameterDiketene MethodEthyl Acetoacetate Method
Solvent Toluene, Benzene, Acetic AcidXylene, or neat (no solvent)
Temperature 15-100°C[21]130-160°C
Reactant Ratio 1:1 to 1:1.2 (Aniline:Diketene)[21]1:1 to 1:1.5 (Aniline:EAA)
Catalyst Generally not required, but can be base-catalyzed (e.g., pyridine, triethylamine)[22]Acid catalyst (e.g., p-toluenesulfonic acid) can be used
Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is a common challenge in acetoacetylation reactions. Understanding the potential side reactions is key to mitigating them.

Plausible Causes & Solutions:

  • Diacetoacetylation: The product, this compound, still has a labile proton on the nitrogen, which could potentially react with another molecule of the acetoacetylating agent, although this is less common under standard conditions.

    • Solution: Use a stoichiometric or slight excess of the aniline to ensure the acetoacetylating agent is consumed. Careful control of the addition of the acetoacetylating agent is also important.

  • Formation of β-enaminone: The product can tautomerize to its enol form, which can then react further. With ethyl acetoacetate, a side product can be the corresponding β-arylaminocrotonic acid ester.[5][23]

    • Solution: Optimization of reaction temperature and time is crucial. Lowering the temperature once the initial reaction is complete can sometimes help to minimize further reactions of the product.

  • Oxidative Side Reactions: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[24]

    • Solution: Running the reaction under an inert atmosphere can prevent oxidation. The purity of the starting aniline is also critical, as impurities can catalyze oxidative processes.

  • Unreacted Starting Materials: The presence of unreacted 5-chloro-2-methoxyaniline or acetoacetylating agent can contaminate the product.

    • Solution: Monitor the reaction progress by TLC to ensure full consumption of the limiting reagent. Adjust stoichiometry and reaction time as needed.

Issue 3: Difficulty in Product Purification and Isolation

Q: I am having trouble purifying the product. What are the recommended procedures for purification?

A: Effective purification is essential for obtaining this compound of high purity.

Plausible Causes & Solutions:

  • Oily Product: The crude product may sometimes be an oil or a sticky solid, making it difficult to handle.

    • Solution: Trituration with a non-polar solvent like hexane or a cold solvent in which the product is sparingly soluble can help to induce crystallization and remove non-polar impurities.

  • Recrystallization Issues: Choosing the right solvent for recrystallization is critical.

    • Solution: Ethanol, methanol, or a mixture of ethanol and water are often good choices for recrystallizing acetoacetanilides.[9] The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Presence of Tautomers: The presence of both keto and enol tautomers can sometimes complicate purification and characterization.[13]

    • Solution: While this is an inherent property of the molecule, purification by recrystallization should yield the thermodynamically stable crystalline form. Be aware that in solution, the tautomeric equilibrium will be re-established.

General Purification Protocol:

  • After the reaction is complete, cool the reaction mixture.

  • If a solid precipitates, filter the crude product. If not, remove the solvent under reduced pressure.

  • Wash the crude solid with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dry the purified crystals under vacuum.

Visualizing the Process

Reaction Mechanism: Acetoacetylation of 5-Chloro-2-methoxyaniline with Diketene

reaction_mechanism aniline 5-Chloro-2-methoxyaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack diketene Diketene diketene->intermediate product This compound intermediate->product Rearrangement & Proton Transfer troubleshooting_workflow start Experiment Start problem Low Yield or Impure Product start->problem check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) problem->check_conditions check_reagents Verify Reagent Purity (Aniline, Acetoacetylating Agent) problem->check_reagents check_procedure Check for Moisture/ Atmosphere Control problem->check_procedure optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents improve_setup Use Anhydrous Solvents/ Inert Atmosphere check_procedure->improve_setup end Successful Synthesis optimize_conditions->end purify_reagents->end improve_setup->end

References

"n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Welcome to the technical support guide for this compound (CAS No. 52793-11-0). This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your results.

Product Overview and Key Properties

This compound is an acetoacetanilide derivative, a class of compounds known for their utility as intermediates in the synthesis of organic pigments and other complex molecules.[1][2] Its structure, featuring a β-keto amide functional group, a chlorinated aromatic ring, and a methoxy ether, dictates its chemical behavior and stability profile. Understanding these features is critical for its proper handling and application.

PropertyValueSource
CAS Number 52793-11-0[1][3]
Molecular Formula C₁₁H₁₂ClNO₃[3]
Molecular Weight 241.67 g/mol [3]
Appearance White to pink powder[2]
Melting Point 92 °C[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] For maximum integrity, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended, especially for analytical standards or long-term archival samples.

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most significant stability concern is the hydrolysis of the amide bond. This reaction is characteristic of acetoacetanilide and β-keto amide structures, particularly under non-neutral pH conditions (acidic or basic).[5][6] This pathway leads to the formation of 5-chloro-2-methoxyaniline and acetoacetic acid. Acetoacetic acid is itself unstable and can readily undergo decarboxylation to form acetone and carbon dioxide.[7]

Q3: Is this compound sensitive to light?

A3: Yes, caution is advised. The presence of a chlorinated aromatic ring makes the molecule susceptible to photodegradation. Aromatic chlorides can undergo photolytic cleavage upon exposure to UV light.[8][9] Therefore, it is crucial to protect the compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil, and minimize exposure to direct sunlight or strong laboratory lighting.

Q4: How does pH affect the stability of this compound in solution?

A4: The compound is most stable in neutral aqueous solutions (pH ~7). Both acidic and basic conditions will catalyze the hydrolysis of the amide bond. β-keto amides can be readily synthesized or hydrolyzed in the presence of acids or bases.[6][10] Therefore, when preparing solutions, use neutral, buffered media if possible, and analyze them promptly. Avoid prolonged storage of solutions, especially if they are not pH-controlled.

Troubleshooting Experimental Issues

This section provides in-depth guidance for specific problems you may encounter during your research.

Issue 1: My sample analysis shows a new, more polar peak/TLC spot over time, especially in solution.

Q: I dissolved my compound in a methanol/water mobile phase for HPLC analysis. After 24 hours, I see a significant new peak in the chromatogram, and the area of my main peak has decreased. What is happening?

A: This observation is a classic sign of hydrolytic degradation. The β-keto amide bond is being cleaved.

  • Causality: The amide bond in your molecule is susceptible to hydrolysis, a reaction that breaks the bond by reacting with water. This process can be accelerated by acidic or basic conditions, which may be present due to dissolved CO₂ (forming carbonic acid) or trace impurities in your solvent.[5][7]

  • Identity of Degradants: The primary degradation products are 5-chloro-2-methoxyaniline and acetoacetic acid. 5-chloro-2-methoxyaniline is an aromatic amine and will be readily detectable by UV-based methods like HPLC-UV. Acetoacetic acid is less stable and may decarboxylate into acetone and CO₂, which are often too volatile to be observed by standard reversed-phase HPLC.

  • Troubleshooting Protocol:

    • Confirm Hydrolysis: Prepare a fresh sample and analyze it immediately. Compare this to the aged sample to confirm the appearance of the new peak over time.

    • pH Control: If possible, prepare your sample in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) instead of unbuffered water or methanol. This will help maintain a stable pH environment.

    • Temperature Control: Keep sample vials in an autosampler cooled to 4-10°C to slow the rate of degradation.

    • Analyze Promptly: Do not let samples sit for extended periods before analysis. The best practice is to prepare samples immediately before injection.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_main Primary Degradation: Hydrolysis cluster_products Degradation Products cluster_secondary Secondary Degradation cluster_sec_products Secondary Products Parent N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Water + H₂O (Acid/Base Catalyzed) Parent->Water Deg1 5-Chloro-2-methoxyaniline Water->Deg1 Deg2 Acetoacetic Acid Water->Deg2 Decarb Decarboxylation (Unstable) Deg2->Decarb Sec1 Acetone Decarb->Sec1 Sec2 CO₂ Decarb->Sec2

Caption: Hydrolytic degradation pathway of the title compound.

Issue 2: My compound shows poor recovery and multiple byproducts after a heated reaction.

Q: I am running a reaction where the compound is heated to 100°C in an organic solvent. My yield of recovered starting material is low, and I see several new spots on my TLC plate. What is the likely cause?

A: You are likely observing thermal degradation. While the compound has a defined melting point, prolonged heating, especially in the presence of other reagents, can induce decomposition.

  • Causality: At elevated temperatures, molecules have enough energy to break weaker bonds. For acetoacetanilides, complex degradation pathways can occur. The initial steps may involve elimination reactions similar to the deacetylation seen in polymers like poly(vinyl acetate), followed by chain scission and aromatization at higher temperatures.[11][12]

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can be a competing degradation pathway at high temperatures.

    • Time-Course Study: Run a time-course experiment at your target temperature. Withdraw aliquots at different time points (e.g., 1h, 2h, 4h, 8h) and analyze them by HPLC or TLC to determine when significant degradation begins. This will help you optimize the reaction time.

    • Solvent Choice: Ensure your solvent is high-purity and dry. Trace impurities can sometimes catalyze thermal decomposition.

Issue 3: My solid-state sample appears discolored after prolonged storage.

Q: I stored a bottle of the compound on the shelf for several months. The powder, which was initially off-white, has now developed a yellowish or brownish tint. Is it still usable?

A: Discoloration is a visual indicator of chemical degradation. The sample has likely undergone slow decomposition and should be re-analyzed to confirm its purity before use.

  • Causality:

    • Oxidation: Slow oxidation due to atmospheric oxygen can create highly conjugated, colored impurities.

    • Hydrolysis from Moisture: Even in the solid state, the compound can react with atmospheric moisture over time, leading to the formation of the same hydrolysis products mentioned in Issue 1. Aromatic amines like 5-chloro-2-methoxyaniline are known to darken upon exposure to air and light.

    • Photodegradation: If the container was not light-proof, ambient laboratory light could have initiated photodegradation.[13]

  • Troubleshooting Protocol:

    • Re-analyze the Sample: Use a validated analytical method (like HPLC) to determine the purity of the discolored material.[14] Compare the results to the certificate of analysis or data from a freshly opened sample.

    • Purification: If the purity is unacceptably low, you may need to purify the material (e.g., by recrystallization) before use.

    • Improve Storage: For future lots, ensure the compound is stored in an opaque, tightly sealed container, preferably with a desiccant, and in a controlled environment (refrigerated or frozen).

Recommended Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[15]

Objective: To develop an HPLC method that separates the parent compound from its potential degradation products, particularly the main hydrolytic product, 5-chloro-2-methoxyaniline.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent, slightly acidic pH to ensure good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 30% B to 95% B over 15 minutesA gradient is recommended to ensure elution of the parent compound and potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times and can improve peak shape.
Detection UV at 254 nmThe aromatic rings in the parent and key degradants will absorb strongly at this wavelength.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
Diluent 50:50 Acetonitrile:WaterA diluent that is compatible with the mobile phase and effectively dissolves the compound.

Method Validation (Forced Degradation): To prove the method is "stability-indicating," you must perform forced degradation studies as mandated by regulatory guidelines.[16] This involves subjecting the compound to harsh conditions to intentionally generate degradants.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (Separate Aliquots) cluster_evaluation Evaluate Results Start Dissolve Compound in Diluent Stress1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Stress1 Stress2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Stress2 Stress3 Oxidation (e.g., 3% H₂O₂, RT) Start->Stress3 Stress4 Photolytic (UV/Vis Light Exposure) Start->Stress4 Stress5 Thermal (e.g., 80°C, Solid & Solution) Start->Stress5 Analyze Analyze All Samples by HPLC Stress1->Analyze Stress2->Analyze Stress3->Analyze Stress4->Analyze Stress5->Analyze Eval1 Assess Peak Purity of Parent Compound Analyze->Eval1 Eval2 Ensure Resolution Between Parent and Degradant Peaks (Rs > 2) Analyze->Eval2 Eval3 Perform Mass Balance Calculation Analyze->Eval3

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing the Synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS 52793-11-0). This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and enhance the yield of this valuable organic pigment intermediate.[1][2] We will delve into the causality behind common experimental challenges and provide field-proven protocols to ensure robust and reproducible outcomes.

Understanding the Synthesis: The Core Reaction

The synthesis of this compound is an acetoacetylation reaction. It involves the formation of an amide bond between the primary amine of 5-Chloro-2-methoxyaniline and an acetoacetylating agent. The two most prevalent industrial and laboratory methods utilize either diketene or ethyl acetoacetate as the acylating source.[3][4][5]

The choice between these two pathways is a critical first step in optimizing your synthesis, as each presents distinct advantages and challenges regarding reactivity, reaction conditions, and potential side products.

Synthesis_Pathways cluster_reagents Aniline 5-Chloro-2-methoxyaniline Product N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Aniline->Product Acetoacetylation Diketene Diketene Diketene->Aniline EAA Ethyl Acetoacetate EAA->Aniline

Caption: Primary synthesis routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the most common overarching causes?

A1: Consistently low yields can typically be traced back to three key areas: reactant integrity, reaction conditions, or suboptimal work-up and purification.

  • Reactant Integrity:

    • 5-Chloro-2-methoxyaniline (CAS 95-03-4): This starting material can oxidize over time, indicated by a darkening from a white or off-white solid to a brown or purplish hue. Use of oxidized aniline introduces impurities and reduces the concentration of the active nucleophile. Consider purification by recrystallization or using a fresh batch if oxidation is suspected.[6][7]

    • Diketene (CAS 674-82-8): Diketene is highly reactive and prone to polymerization, especially when exposed to heat or catalytic impurities.[8][9] It also hydrolyzes readily in the presence of water to form acetoacetic acid.[3] Always use freshly opened or distilled diketene for best results.

  • Reaction Conditions:

    • Temperature Control: This is arguably the most critical parameter. Excessive heat can promote side reactions, such as di-acylation or polymerization of diketene.[9][10] Insufficient heat, particularly in the ethyl acetoacetate method, can lead to a sluggish or incomplete reaction.

    • Stoichiometry: An incorrect molar ratio of reactants is a frequent source of low yield. A large excess of the acylating agent can lead to byproducts, while an insufficient amount will leave unreacted aniline.[10]

  • Work-up and Purification:

    • Product Loss: The product has some solubility in common organic solvents. Excessive washing during filtration or using a suboptimal recrystallization solvent can lead to significant product loss.

    • Incomplete Precipitation: If the product is precipitated from a reaction mixture, ensure the pH and temperature are optimized for maximum recovery.

Q2: I'm observing significant unreacted 5-Chloro-2-methoxyaniline in my crude product via TLC/NMR. How can I improve conversion?

A2: The presence of unreacted starting amine points to an incomplete reaction. The solution depends on your chosen synthetic route.

  • If using Diketene:

    • Check Stoichiometry: Ensure you are using at least a 1:1 molar ratio of diketene to aniline. A slight excess (1.05 to 1.1 equivalents) of diketene can help drive the reaction to completion, but a large excess should be avoided.

    • Reaction Time & Temperature: The reaction of aniline with diketene is typically fast and exothermic. However, if run at very low temperatures (e.g., <0 °C) to control exothermicity, ensure sufficient reaction time is allowed for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11]

  • If using Ethyl Acetoacetate (EAA):

    • Increase Temperature/Reflux: This is a condensation reaction that often requires elevated temperatures (reflux) to proceed at a reasonable rate and to remove the ethanol byproduct.[12]

    • Use a Catalyst: The reaction between anilines and EAA can be slow. The addition of a catalyst can significantly improve the rate and yield. While some protocols run neat, others benefit from catalytic amounts of acids or bases.[13]

    • Consider Solvent Effects: Running the reaction neat (without solvent) at a high temperature is a common and effective method. If using a solvent, ensure it is appropriate for the required reaction temperature (e.g., toluene or xylene for azeotropic removal of ethanol).[1]

Q3: My product is impure, appearing discolored, oily, or having a broad melting point. What side reactions are occurring?

A3: Impurities are typically the result of competing side reactions. The nature of the impurity depends on the reagents and conditions used.

  • Di-acylation: The product amide still has an active methylene group. Under harsh conditions (high temperature, strong base, or large excess of acylating agent), a second acetoacetylation can occur.

    • Prevention: Use a controlled molar ratio of the acylating agent (closer to 1:1).[10] Maintain strict temperature control, especially during the addition of diketene.

  • Diketene Polymerization: Diketene can form polymers like dehydroacetic acid, especially in the presence of bases or heat.[9]

    • Prevention: Add the diketene slowly and dropwise to the aniline solution. This maintains a low instantaneous concentration of diketene, favoring the desired reaction over self-polymerization. Keep the reaction temperature low (e.g., 15-30 °C).[14]

  • Formation of β-Enaminoester (with EAA): The reaction of anilines with β-ketoesters can yield two different products: the desired β-ketoanilide or the isomeric β-enaminoester. The formation of the enamine is often favored under certain catalytic conditions.[12][13]

    • Prevention: Running the reaction neat at high temperatures generally favors the formation of the amide product by driving off the ethanol byproduct.

The following workflow can help diagnose and solve purity issues:

Troubleshooting_Workflow Start Crude Product is Impure (Oily, Discolored, Broad M.P.) Check_TLC Analyze by TLC/NMR. Identify issue. Start->Check_TLC Unreacted_SM Unreacted Aniline Present? Check_TLC->Unreacted_SM Unknown_Spots Multiple Byproduct Spots? Check_TLC->Unknown_Spots Unreacted_SM->Unknown_Spots No Fix_Conversion Improve Conversion: - Check stoichiometry - Increase reaction time/temp - Use catalyst (EAA method) Unreacted_SM->Fix_Conversion Yes Control_Temp Control Temperature: - Add diketene slowly - Ensure efficient cooling Unknown_Spots->Control_Temp Yes Check_Diketene Check Diketene Quality: - Use fresh/distilled reagent - Prevent hydrolysis/polymerization Control_Temp->Check_Diketene Purify Optimize Purification: - Recrystallize from different  solvent (e.g., Ethanol/Water) - Consider column chromatography Check_Diketene->Purify

Caption: A logical workflow for troubleshooting product impurity.

Q4: Which acetoacetylating agent is better: Diketene or Ethyl Acetoacetate?

A4: Neither is universally "better"; the optimal choice depends on your scale, available equipment, and safety considerations.

FeatureDiketeneEthyl Acetoacetate (EAA)
Reactivity Very high, reaction is fast and often exothermic.[8]Moderate, often requires heat or a catalyst.[13]
Byproducts Main byproduct is ethanol.[4]Side products can include polymers and hydrolysis products.[3][9]
Conditions Typically lower temperatures (0-40 °C).[14]Higher temperatures (often >100 °C or reflux).[12]
Work-up Often simple precipitation and filtration.May require distillation to remove EAA and ethanol.
Safety Toxic, lachrymatory, and requires careful handling.[8]Flammable liquid but generally less hazardous than diketene.[15]
Ideal Use Large-scale industrial synthesis where speed and atom economy are critical.[16]Laboratory-scale synthesis where handling and safety are primary concerns.[17]

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for achieving high yields.

Protocol A: High-Yield Synthesis using Diketene in an Aqueous/Acetic Acid Medium

This method leverages the rapid reaction of diketene while controlling its reactivity in an acidic aqueous medium, often leading to high purity and yield.[14]

  • Preparation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-Chloro-2-methoxyaniline (e.g., 0.1 mol, 15.76 g).

  • Solvent Addition: Add glacial acetic acid (e.g., 30 mL) and water (e.g., 200 mL) to the flask. Stir the mixture to create a fine suspension of the aniline.

  • Diketene Addition: Cool the mixture to 15-20 °C. Slowly add diketene (e.g., 0.11 mol, 9.25 g) dropwise over 2-3 hours, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature. Monitor the disappearance of the starting aniline using TLC.

  • Work-up: Once the reaction is complete, filter the resulting solid precipitate.

  • Purification: Wash the filter cake thoroughly with water (3 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the final product under vacuum at 60-70 °C to a constant weight. Expected yield: >90%.

Protocol B: Synthesis using Ethyl Acetoacetate (Solvent-Free)

This classic method is suitable for lab-scale synthesis and avoids the use of more hazardous reagents.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 5-Chloro-2-methoxyaniline (e.g., 0.1 mol, 15.76 g) and ethyl acetoacetate (e.g., 0.12 mol, 15.62 g).

  • Reaction: Heat the mixture to 130-140 °C. Ethanol will begin to distill off as the reaction proceeds.

  • Reaction Monitoring: Continue heating for 3-5 hours, or until ethanol is no longer being produced. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture slightly. Apply a vacuum to distill off the excess ethyl acetoacetate.

  • Purification: The remaining crude product, which may solidify upon cooling, can be purified by recrystallization. A common and effective solvent system is ethanol/water.[11] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly to form crystals.

  • Drying: Filter the purified crystals and dry them under vacuum. Expected yield: 75-85%.

References

Technical Support Center: Synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide. This molecule is a key intermediate, particularly in the manufacturing of high-performance arylide and azo pigments.[1][2][3] The acetoacetylation of 5-chloro-2-methoxyaniline, most commonly with diketene, is a robust transformation.[4][5] However, the high reactivity of the reagents and the sensitivity of the aniline moiety can lead to a landscape of competitive side reactions.

This guide moves beyond simple procedural outlines to provide in-depth, mechanism-driven troubleshooting. We aim to empower you with the expertise to not only identify and resolve common issues but also to proactively prevent them, ensuring higher yields, greater purity, and more reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis.

Q1: Why is my yield of this compound consistently low?

A: Low yields are typically traced back to three primary factors:

  • Reagent Instability: Diketene, the most common acetylating agent, is thermally labile and can polymerize or decompose if not handled correctly.[6][7] Using old or improperly stored diketene, or allowing the reaction temperature to rise uncontrollably, will reduce the amount of active reagent available for the main reaction.

  • Reduced Nucleophilicity of the Aniline: While the methoxy group is activating, the chloro- substituent is an electron-withdrawing group that slightly diminishes the nucleophilicity of the aniline's nitrogen atom.[8] This can lead to sluggish or incomplete reactions if conditions are not optimized.[9]

  • Product Loss During Workup: The target molecule has moderate solubility in common organic solvents. Overly aggressive washing or using an unsuitable recrystallization solvent can lead to significant product loss in the mother liquor. Furthermore, hydrolysis of the amide bond can occur if the product is exposed to strongly acidic or basic conditions during workup, reverting it to the starting aniline.[10][11]

Q2: The isolated product is off-white, pink, or yellowish. What causes this discoloration and how can it be prevented?

A: This is almost always due to the oxidation of the aniline starting material or trace amounts of unreacted aniline in the final product.[12][13] Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities. To mitigate this:

  • Prevention: Use freshly purified 5-chloro-2-methoxyaniline. If the starting material is already discolored, consider distillation or filtration through a short plug of silica or alumina. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation during the synthesis.[12]

  • Remediation: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration through a pad of Celite.[12][14]

Q3: I'm observing an insoluble, tarry, or polymeric substance in my reaction mixture. What is it?

A: This is a classic sign of diketene polymerization. Diketene readily polymerizes on standing and this process is violently catalyzed by the presence of acids or bases.[6] If your 5-chloro-2-methoxyaniline starting material or solvent contains acidic or basic impurities, it can trigger this unwanted side reaction, consuming the diketene and creating a difficult-to-remove byproduct. Always use pure, dry reagents and solvents.

Q4: My purification by recrystallization is inefficient. What are the likely culprits?

A: The most common impurity that co-crystallizes or hinders purification is the diacylated byproduct. If even a slight excess of diketene is used, or if local concentrations are too high during addition, a second molecule can react with the N-H bond of the desired product. This impurity often has similar solubility characteristics to the target compound, making separation by simple recrystallization challenging. Careful stoichiometric control and slow, controlled addition of diketene are paramount.[15]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diacylation - The Double Addition Problem

The formation of an N,N-diacetoacetylated byproduct is a significant purity issue. The nitrogen of the newly formed amide is less nucleophilic than the starting aniline, but it can still react with a highly electrophilic reagent like diketene, especially at elevated temperatures.

  • Identification:

    • TLC: The diacylated product will typically have a higher Rf value than the monosubstituted product due to the loss of the polar N-H bond.

    • ¹H NMR: Disappearance of the characteristic N-H singlet in the 8-10 ppm region. The appearance of a new set of signals corresponding to the second acetoacetyl group.

    • Mass Spectrometry: An [M+H]⁺ ion corresponding to the addition of another C₄H₄O₂ unit (84.07 g/mol ).

  • Prevention Protocol:

    • Strict Stoichiometry: Use a slight deficit or at most 1.0 equivalent of diketene relative to the aniline.

    • Controlled Addition: Dissolve the 5-chloro-2-methoxyaniline in a suitable aprotic solvent (e.g., toluene or dichloromethane) and add the diketene dropwise via a syringe pump over 30-60 minutes.[5] This maintains a low concentration of diketene, favoring reaction with the more nucleophilic starting aniline.

    • Temperature Management: Maintain a low reaction temperature (0-10 °C) during the addition of diketene to reduce the rate of the second, less favorable acylation.[5]

Guide 2: Diketene Decomposition & Polymerization

Diketene exists in equilibrium with its highly reactive monomer, ketene, especially when heated.[16] At elevated temperatures, it can also undergo an alternative decomposition to allene and carbon dioxide. These pathways consume the reagent and introduce gaseous byproducts.

  • Identification:

    • Inconsistent reaction rates or stalled conversions.

    • Pressure buildup in a sealed reaction vessel.

    • Formation of insoluble polymeric material as described in the FAQ.[6]

  • Prevention Protocol:

    • Reagent Quality: Use freshly opened or distilled diketene. Ensure it is colorless; a brownish-yellow color indicates decomposition and polymerization.[6]

    • Thermal Control: Keep the reaction temperature below 40-50°C after the initial addition is complete. Avoid excessive heating, as diketene can begin to decompose exothermically at higher temperatures.[6]

    • Avoid Contaminants: Ensure all glassware is dry and that solvents and the aniline starting material are free from acidic or basic residues which catalyze polymerization.[6]

Guide 3: Hydrolysis - Protecting the Amide Bond

The target product, an acetoacetanilide, is an amide and can be hydrolyzed back to 5-chloro-2-methoxyaniline and acetoacetic acid (which subsequently decarboxylates to acetone and CO₂) under harsh pH conditions.[10][11][17]

  • Identification:

    • TLC/LC-MS: Reappearance of a spot/peak corresponding to the 5-chloro-2-methoxyaniline starting material after workup.

    • Low Yield: Significant product loss after aqueous washing steps.

  • Prevention Protocol:

    • Neutral Workup: Quench the reaction by pouring it into neutral or slightly acidic water (pH 5-6).

    • Avoid Strong Bases/Acids: Do not use strong caustic (e.g., NaOH) or strong acid washes to remove impurities unless absolutely necessary. If an acid wash is required to remove unreacted aniline, use a dilute solution of a weak acid and perform the extraction quickly at low temperatures.

    • Temperature Control: Keep the temperature low during all aqueous workup steps to minimize the rate of hydrolysis.

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway versus the most common competing side reactions.

Reaction_Pathways cluster_reactants Reactants cluster_product Desired Pathway cluster_side_products Side Reactions Aniline 5-Chloro-2-methoxyaniline Product N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Aniline->Product Acetoacetylation (Main Reaction) Oxidized Oxidized Impurities Aniline->Oxidized Air (O2) Diketene Diketene Diketene->Product Acetoacetylation (Main Reaction) Polymer Diketene Polymer Diketene->Polymer Acid/Base Catalyst Decomposed Decomposition Products (Ketene, Allene, CO2) Diketene->Decomposed Heat (>90°C) Diacylated Diacylated Product Product->Diacylated Excess Diketene High Temp. Hydrolyzed Hydrolysis Products (Starting Aniline) Product->Hydrolyzed Strong Acid/Base (Workup)

Caption: Main reaction pathway versus common side reactions.

Part 4: Appendices & Protocols

Protocol A: Optimized Synthesis of this compound

This protocol is designed to minimize common side reactions.

  • Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-chloro-2-methoxyaniline (1.0 eq) in anhydrous toluene (5 mL per gram of aniline).

  • Inerting: Purge the system with nitrogen for 10 minutes.

  • Cooling: Cool the aniline solution to 0-5 °C using an ice-water bath.

  • Diketene Addition: Add diketene (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Isolation: Upon completion, cool the mixture to 0 °C. The product will often precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold toluene followed by cold hexanes to remove soluble impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Data Interpretation Summary
CompoundKey ¹H NMR Signals (δ, ppm, CDCl₃)Expected [M+H]⁺
Desired Product ~8.5-9.0 (s, 1H, NH ), ~8.3 (d, 1H, ArH ), ~6.8-7.1 (m, 2H, ArH ), ~3.8 (s, 3H, OCH ₃), ~3.6 (s, 2H, COCH ₂CO), ~2.3 (s, 3H, CH ₃CO)242.05
Diacylated Product Absence of N-H signal. Complex signals in the 2.0-4.0 ppm range.326.08
Starting Aniline ~3.8 (s, 3H, OCH ₃), ~3.7 (br s, 2H, NH ₂)158.04

References

Technical Support Center: Purification of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this important chemical intermediate.

Troubleshooting Guide: Common Purification Challenges & Solutions

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions based on established chemical principles.

Question 1: My final product has a persistent yellow or pink tint after initial isolation. What is the likely cause and how can I obtain a white to off-white solid?

Probable Cause:

A persistent color in your product often indicates the presence of unreacted starting materials or side products. The synthesis of acetoacetanilides, such as this compound, typically involves the reaction of 5-chloro-2-methoxyaniline with either diketene or ethyl acetoacetate.[1] Incomplete reactions or side reactions can lead to colored impurities. For instance, residual aniline derivatives can oxidize over time, leading to discoloration.

Solution:

  • Recrystallization: This is the most effective method for removing colored impurities. A common and effective solvent system for acetoacetanilides is a mixture of ethanol and water.[2] The principle is to dissolve the impure compound in a minimum amount of hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor. For a detailed protocol, please refer to the "Experimental Protocols" section below.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution before filtration.[3] Activated carbon has a high surface area and can adsorb colored impurities.

    • Caution: Use activated carbon sparingly, as it can also adsorb your desired product, leading to a lower yield.

Question 2: I am experiencing low yield after recrystallization. What are the possible reasons and how can I improve it?

Probable Cause:

Low recovery from recrystallization is a common issue and can stem from several factors:

  • Using too much solvent: This is the most frequent reason for low yield, as a significant portion of the product remains dissolved in the mother liquor even after cooling.[4]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Premature crystallization: If the solution cools too much during hot filtration to remove insoluble impurities, some product may crystallize out on the filter paper.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. It is advisable to add the solvent in small portions.

  • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Recover from Mother Liquor: If you suspect a significant amount of product is left in the mother liquor, you can try to concentrate the solution by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[2]

  • Preheat Funnel and Flask: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent vapor before pouring your solution.

Question 3: My product appears oily or as a gummy solid instead of crystalline. How can I resolve this?

Probable Cause:

"Oiling out" can occur when the melting point of the solid is lower than the boiling point of the recrystallization solvent.[3] It can also be caused by the presence of significant impurities that depress the melting point of your compound.

Solution:

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface.[5] The small scratches on the glass can provide nucleation sites for crystal growth. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Adjust Solvent System: You may need to use a different solvent or a solvent mixture with a lower boiling point. Alternatively, adding a co-solvent in which your compound is less soluble (a "non-solvent") dropwise to the hot solution until it just becomes cloudy, and then adding a few drops of the original solvent to redissolve the cloudiness, can often promote crystallization upon cooling.

  • Column Chromatography: If recrystallization repeatedly fails, it is a strong indication of significant impurities. In this case, purifying the crude product by column chromatography before attempting recrystallization is recommended.[4]

Question 4: During column chromatography, my compound is not eluting from the column, or it is eluting very slowly with significant tailing.

Probable Cause:

  • Incorrect Solvent System: The eluent may not be polar enough to move your compound down the column.

  • Compound Instability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.

  • Poor Solubility in Eluent: The compound may not be sufficiently soluble in the chosen mobile phase.

Solution:

  • Optimize the Mobile Phase: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). A good Rf value for the desired compound on TLC is typically between 0.2 and 0.4. If your compound is not moving, you need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.

  • Check for Stability: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you see new spots or streaking that was not present initially, your compound may be degrading on the silica. In such cases, you can try using a different stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in your eluent.[6][7]

  • Dry Loading: If your compound has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically a white to pink powder.[9] Its reported melting point is around 92°C.[10] A broad melting point range or a value significantly lower than this suggests the presence of impurities.

Q2: What are the common impurities in the synthesis of this compound?

The common impurities depend on the synthetic route:

  • From 5-chloro-2-methoxyaniline and diketene: Unreacted 5-chloro-2-methoxyaniline and polymers of diketene are potential impurities.[11]

  • From 5-chloro-2-methoxyaniline and ethyl acetoacetate: Unreacted starting materials and potentially side products from self-condensation of ethyl acetoacetate can be present.[12]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area.[9] Keep the container tightly sealed to prevent moisture absorption and potential degradation.

Q4: Is this compound stable?

While specific stability data is not extensively available in the provided search results, the safety data sheet does not indicate any particular chemical instability under normal storage conditions.[13] However, like many organic compounds, it should be protected from excessive heat and light to prevent potential degradation over long-term storage.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a general procedure for the recrystallization of acetoacetanilides.[2]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the solution gently on a hot plate.

  • If colored impurities are present, you may add a very small amount of activated carbon and boil the solution for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and activated carbon if used).

  • To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography of this compound

This is a general protocol that should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, use the dry loading method described in the troubleshooting section.

  • Load the Sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Start eluting with a non-polar solvent like hexane and gradually increase the polarity by adding more ethyl acetate. The exact gradient should be determined by prior TLC analysis. A typical starting eluent could be 10-20% ethyl acetate in hexane.

  • Collect Fractions: Collect the eluent in small fractions in test tubes.

  • Monitor Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolve HotFilter Hot Gravity Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Pure Pure Crystalline Product VacuumFilter->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingDecisionTree Start Impure Product After Initial Purification CheckPurity Assess Purity (TLC, Melting Point) Start->CheckPurity IsColored Product is Colored? CheckPurity->IsColored IsOily Product is Oily/Gummy? CheckPurity->IsOily LowYield Low Yield? CheckPurity->LowYield RecrystallizeCarbon Recrystallize with Activated Carbon IsColored->RecrystallizeCarbon Yes ColumnChrom Purify by Column Chromatography IsColored->ColumnChrom No IsOily->ColumnChrom If persistent InduceCryst Induce Crystallization (Scratching, Seeding) IsOily->InduceCryst Yes OptimizeRecryst Optimize Recrystallization (Solvent Volume, Cooling Rate) LowYield->OptimizeRecryst Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0). This resource is designed for researchers, process chemists, and drug development professionals to provide actionable insights and troubleshoot common challenges encountered during this critical acetoacetylation reaction. Our focus is on ensuring scientific integrity, scalability, and reproducibility.

Section 1: Synthesis Overview and Core Mechanism

This compound is a key intermediate, primarily used in the manufacturing of high-performance organic and azo pigments.[1][2][3] The most industrially viable and efficient synthesis route involves the acetoacetylation of 5-Chloro-2-methoxyaniline.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks one of the carbonyl carbons of the acetoacetylating agent. When using diketene, this attack occurs on the highly electrophilic carbonyl carbon of the strained four-membered ring.[4][5] This leads to the opening of the ring and, after a proton transfer, the formation of the stable amide product.

reaction_mechanism Figure 1: Reaction Mechanism of Acetoacetylation cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product aniline 5-Chloro-2-methoxyaniline intermediate Tetrahedral Intermediate (Zwitterionic) aniline->intermediate Nucleophilic Attack diketene Diketene diketene->intermediate product N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide intermediate->product Proton Transfer & Ring Opening

Caption: Figure 1: Reaction Mechanism of Acetoacetylation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low conversion is a frequent challenge, often attributable to several factors. A systematic approach is key to diagnosis.

  • Purity of Starting Materials: The primary amine, 5-Chloro-2-methoxyaniline, is susceptible to oxidation and may contain other isomeric impurities. Always verify the purity of your starting materials via NMR or GC-MS before starting.

  • Reactivity of Acetoacetylating Agent: Diketene is highly reactive but can degrade, especially in the presence of moisture, where it hydrolyzes to acetoacetic acid.[4] Ensure you are using fresh, high-quality diketene. If using a less reactive agent like ethyl acetoacetate, the reaction may require a catalyst and higher temperatures to drive it to completion.[6][7]

  • Reaction Conditions:

    • Temperature: The reaction of aniline with diketene is exothermic. However, insufficient initial temperature can slow the reaction rate. A common approach is to perform the addition of diketene at a controlled temperature (e.g., 20-40°C) and then heat the mixture to ensure completion.

    • Solvent: The choice of an inert, aprotic solvent like toluene, benzene, or xylene is critical. Protic solvents (water, alcohols) will competitively react with diketene, reducing the yield.[4]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05 to 1.1 equivalents) of diketene can help drive the reaction to completion, compensating for any potential degradation of the agent.

low_yield_troubleshooting Figure 2: Troubleshooting Low Yield start Low Yield Observed check_purity Purity of Starting Materials Verified? start->check_purity purify_sm Action: Purify/ Source New Starting Materials check_purity->purify_sm No check_agent Acetoacetylating Agent Fresh? check_purity->check_agent Yes purify_sm->check_purity new_agent Action: Use Fresh Diketene or Alternative Agent check_agent->new_agent No check_conditions Reaction Conditions Optimal? check_agent->check_conditions Yes new_agent->check_agent optimize_conditions Action: Adjust Temp, Solvent, & Stoichiometry check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes optimize_conditions->end

Caption: Figure 2: Troubleshooting Low Yield.

Question 2: My final product is off-color (yellow/brown) and has a broad melting point. How can I improve its purity?

The pure product should be a white to pink powder.[1] Discoloration and a broad melting point are classic indicators of impurities.

  • Primary Cause: The most common culprits are unreacted 5-Chloro-2-methoxyaniline (which can oxidize and darken over time) and polymeric byproducts from the self-condensation of diketene or acetoacetic acid.

  • Solution: Recrystallization: An effective purification is crucial.

    • Solvent Selection: A mixed solvent system is often effective. A common procedure involves dissolving the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then adding a miscible anti-solvent (e.g., water) until turbidity is observed.[7]

    • Procedure: Heat the solution to re-dissolve the solid, then allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals.

    • Decolorization: If the product is significantly colored, you can add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Be cautious, as this can sometimes reduce yield.

    • Drying: After filtration, the purified crystals must be dried thoroughly under vacuum to remove residual solvents.

Question 3: During scale-up, I'm struggling to control the reaction temperature. What are the best practices for managing the exotherm?

The reaction between anilines and diketene is exothermic. While manageable at the lab scale, this can become a serious safety hazard during scale-up, potentially leading to a runaway reaction.

  • Controlled Addition: Never add all the diketene at once. Add it dropwise or via a syringe pump over a period of 30-60 minutes. This allows the reactor's cooling system to dissipate the generated heat effectively.

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is at a sufficiently low temperature. Monitor both the internal reaction temperature and the jacket temperature.

  • Dilution: Running the reaction at a slightly lower concentration (using more solvent) can help moderate the temperature rise by increasing the thermal mass of the reaction mixture.

  • Reverse Addition: In some cases, adding the aniline solution to the diketene solution can help maintain better control, although this is less common.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best acetoacetylating agent for this synthesis? For industrial and large-scale synthesis, diketene is the reagent of choice.[4][7] It is highly reactive, the reaction is often faster, and the only byproduct is the desired product, leading to higher atom economy. Ethyl acetoacetate is an alternative but typically requires higher temperatures and longer reaction times, and it generates ethanol as a byproduct that must be removed.[6]

Q2: What analytical techniques are recommended for monitoring reaction progress and final product purity?

  • Reaction Progress: Thin Layer Chromatography (TLC) is excellent for monitoring the disappearance of the starting aniline. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Final Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the structure and identify any proton-containing impurities. Finally, measuring the melting point and comparing it to the literature value (approx. 92°C) is a simple and effective test of purity.[8]

Q3: Are there any specific safety precautions for working with diketene? Yes. Diketene is a lachrymator, is toxic, and is flammable.[4] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is also sensitive to water and basic conditions, which can cause vigorous decomposition. Always use dry glassware and inert solvents.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 5-Chloro-2-methoxyaniline (1.0 eq) and dry toluene (approx. 5 mL per gram of aniline).

  • Addition: Begin stirring the solution. From the dropping funnel, add diketene (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature between 25-40°C using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and hold for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC until the starting aniline spot is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C for 1 hour. The product will precipitate.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene to remove soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Recrystallization

  • Transfer the crude, dry product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or isopropanol) to dissolve the solid completely.

  • While still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy.

  • Re-heat the mixture gently until it becomes a clear solution again.

  • Remove from heat and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Section 5: Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Starting Material 5-Chloro-2-methoxyanilineReactant
Acetoacetylating Agent DiketeneHigh reactivity and atom economy[4][7]
Stoichiometry 1.0 : 1.05 (Aniline:Diketene)Slight excess of diketene drives reaction
Solvent Toluene or XyleneInert, aprotic solvent prevents side reactions
Temperature 25-40°C (Addition), 60-70°C (Hold)Controls exotherm, then ensures completion
Reaction Time 2-3 hoursTypical for complete conversion
Expected Yield 85-95% (Crude)Based on typical laboratory preparations

Table 2: Product Specifications

PropertyValueSource
CAS Number 52793-11-0[1][2][8]
Molecular Formula C₁₁H₁₂ClNO₃[1][8][9]
Molecular Weight 241.67 g/mol [1][8][9]
Appearance White to pink powder[1]
Melting Point ~92 °C[8]
Topological Polar Surface Area 55.4 Ų[8][9]

References

"n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" solubility problems in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Welcome to the technical support guide for this compound (CAS No. 52793-11-0). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and ex vivo assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the accuracy and reproducibility of your experimental results.

Part 1: Troubleshooting Guide

This section addresses the most frequent problem researchers face: compound precipitation. The following Q&A format provides step-by-step solutions to guide you from diagnosis to resolution.

Q1: My compound, this compound, was fully dissolved in DMSO but precipitated immediately when I diluted it into my aqueous assay buffer. What happened and what should I do?

A1: The Cause: Solvent-Shift Precipitation

This is a classic case of "solvent-shift" or "anti-solvent" precipitation.[1][2] Your compound is hydrophobic (poorly water-soluble) and relies on the favorable, non-polar environment of 100% Dimethyl Sulfoxide (DMSO) to remain in solution. When you introduce this DMSO stock into an aqueous buffer, you drastically increase the solution's polarity. The DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the compound, causing it to crash out of solution.[3]

The Solution: A Step-by-Step Workflow

The key is to control the dilution process to avoid creating localized areas of high compound concentration in a now unfavorable solvent environment.

Protocol 1: Optimized Serial Dilution for Working Solutions

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution by vortexing, gentle warming (37°C), or brief sonication.[4] This is your master stock solution.

  • Create an Intermediate Dilution: Instead of adding the master stock directly to your final assay buffer, first perform an intermediate dilution into your assay buffer that still contains a higher percentage of DMSO. For example, dilute your 10 mM stock 1:10 into assay buffer to create a 1 mM solution with 10% DMSO.

  • Perform Final Dilution: Use the 1 mM intermediate solution to make your final working concentrations. This gradual reduction in DMSO concentration helps keep the compound in a supersaturated state long enough for your assay.[5]

  • Vortex Immediately: After each dilution step, vortex the solution immediately and vigorously to ensure rapid and homogenous mixing. This prevents the compound from having time to aggregate and precipitate.[4]

  • Solvent Control is Critical: Always run a vehicle control in your experiment containing the highest final concentration of DMSO (or other co-solvents) used in your compound dilutions. This ensures that any observed effects are from your compound, not the solvent.[4]

Q2: I've tried serial dilutions, but I still see precipitation at my desired final concentration. How can I improve solubility further?

A2: Advanced Solubilization Strategies

If standard dilution protocols fail, you may need to modify your assay buffer or employ solubilizing excipients. Low aqueous solubility is a challenge for an estimated 70-80% of pipeline drug candidates.[6]

Strategy 1: pH Modification

  • Rationale: The solubility of ionizable compounds can be significantly altered by changing the pH of the buffer. Based on its predicted pKa of 10.98, this compound is a weak acid.[7] Therefore, increasing the pH of your assay buffer to be more basic (e.g., pH 8.0-8.5) will deprotonate the molecule, increasing its charge and potentially its aqueous solubility.

  • Caution: Before adjusting, you must confirm that the pH change does not negatively impact your target protein's activity, cell viability, or assay components.

Strategy 2: Incorporating Co-solvents and Excipients

  • Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity and can enhance the solubility of hydrophobic compounds.[2][8] Excipients like surfactants or cyclodextrins can form micelles or inclusion complexes, respectively, to shield the compound from the aqueous environment.[9]

  • Implementation:

    • Co-solvents: Consider adding small amounts of ethanol, propylene glycol, or polyethylene glycol (PEG 400) to your assay buffer.[10]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be effective.[10]

    • Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility.

  • Critical Validation: The addition of any excipient requires rigorous validation. These agents can interfere with assays, impact cell membranes, or inhibit enzymes.[11][12] Always test the excipient alone at the intended concentration to rule out assay artifacts.

Table 1: Common Co-solvents and Surfactants for Assay Development

Agent Type Typical Final Assay Concentration Considerations
DMSO Organic Co-solvent < 0.5% Can be cytotoxic to sensitive cell lines above 0.1%.[1]
Ethanol Organic Co-solvent < 1% Can affect enzyme activity and cell signaling.
PEG 400 Polymeric Co-solvent 1-5% Generally well-tolerated but can increase viscosity.[13]

| Polysorbate 80 | Non-ionic Surfactant | 0.01-0.1% | Can form micelles that may interfere with binding assays. |

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding the handling of this compound.

Q3: What are the key physicochemical properties of this compound that I should know?

A3: Understanding the compound's properties is the first step to troubleshooting.

Table 2: Properties of this compound

Property Value Source
CAS Number 52793-11-0 [7][14]
Molecular Formula C₁₁H₁₂ClNO₃ [14]
Molecular Weight 241.67 g/mol [14]
Melting Point 92 °C [7]
Water Solubility 250 mg/L (approx. 1.03 mM) at 22°C [7]
Predicted pKa 10.98 ± 0.46 (Weakly Acidic) [7]

| Predicted XLogP3 | 2.1 |[14] |

The XLogP3 value of 2.1 indicates moderate lipophilicity, and the low water solubility confirms its hydrophobic nature, which is the root cause of the observed precipitation issues.[15]

Q4: I've heard the terms "kinetic" and "thermodynamic" solubility. Which one am I dealing with in my assay, and why does it matter?

A4: This is a crucial distinction for interpreting your results.

  • Kinetic Solubility is measured by taking a compound already dissolved in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates.[16][17] This method is fast and mimics the conditions of most high-throughput screening assays. The result is often a supersaturated solution, meaning the concentration achieved is temporarily higher than the true equilibrium solubility.[18][19] This is the solubility you are dealing with when preparing assay plates.

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until the solution is saturated, and then measuring the concentration of the dissolved material.[16][20]

Why it Matters: The kinetic solubility is almost always higher than the thermodynamic solubility.[17][18] Relying solely on a high kinetic solubility value can be misleading. While a compound might stay in solution for the duration of a short enzyme assay, it could precipitate over the longer incubation times required for cell-based assays, leading to inaccurate IC50 values and poor reproducibility.[5]

Q5: How should I prepare and store my master stock solution of this compound to ensure its integrity?

A5: Proper compound management is essential to prevent degradation and ensure consistent results.[21][22]

  • Solvent Choice: Use high-purity, anhydrous DMSO for your master stock. DMSO is hygroscopic (absorbs water from the air), and water contamination can decrease the solubility of your compound over time.

  • Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation.[23]

  • Aliquoting: Prepare small, single-use aliquots of your master stock. This practice avoids repeated freeze-thaw cycles, which can introduce moisture and cause the compound to degrade or precipitate out of solution over time.[4][22]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.

Part 3: Visual Workflows and Diagrams

Visual aids can clarify complex decision-making processes and protocols.

Diagram 1: General Workflow for Compound Preparation

This diagram outlines the standard procedure from solid compound to final assay plate.

G cluster_0 Step 1: Master Stock Preparation cluster_1 Step 2: Assay Plate Preparation a Weigh Solid Compound b Dissolve in 100% Anhydrous DMSO (e.g., 10-50 mM) a->b c Vortex / Sonicate until clear b->c d Store at -20°C / -80°C in Aliquots c->d e Thaw one aliquot of Master Stock d->e Begin Experiment f Perform Serial Dilutions in Assay Buffer e->f g Vortex Immediately After Each Dilution f->g h Add to Assay Plate g->h

Caption: Workflow for preparing compound solutions for assays.

Diagram 2: Troubleshooting Precipitation Issues

This flowchart provides a logical path to diagnose and solve solubility problems.

G start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration < 0.5%? start->q1 a1 Increase intermediate dilution steps. Use serial dilution protocol. q1->a1 Yes a2 Lower the final test concentration. Determine max kinetic solubility. q1->a2 No q2 Still Precipitating? a1->q2 q2->a2 Yes end_node Solution Found / Re-evaluate Compound q2->end_node No q3 Need higher concentration? a2->q3 a3 Modify assay buffer. Increase pH to > 8.0. q3->a3 Yes q3->end_node No q4 Still Precipitating or Assay Incompatible? a3->q4 a4 Add a co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80). VALIDATE FOR INTERFERENCE. q4->a4 Yes q4->end_node No a4->end_node

Caption: Decision tree for troubleshooting compound precipitation.

References

Avoiding decomposition of "n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for this compound (CAS: 52793-11-0). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the integrity of this critical research compound. This is not just a list of steps; it's a comprehensive resource explaining the causality behind best practices to ensure your experiments are founded on the highest quality material.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Storage Recommendations

Question 1: What are the ideal storage conditions for this compound to ensure its long-term stability?

For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] The recommended temperature is refrigerated (2-8°C). Storing the compound under an inert atmosphere, such as argon or nitrogen, is also highly recommended to prevent oxidative degradation and hydrolysis from atmospheric moisture.

Why these conditions?

  • Cool Temperature (2-8°C): Lowering the temperature reduces the kinetic energy of the molecules, significantly slowing down potential degradation reactions, including hydrolysis and thermal decomposition.[2][3]

  • Dry Environment: The compound is a β-keto amide, a functional group that can be susceptible to hydrolysis.[4][5][6] Minimizing exposure to moisture is critical to prevent the cleavage of the amide bond.

  • Protection from Light: Aromatic amides can be sensitive to photodegradation, particularly from UV light.[7][8] Light can initiate a photo-Fries rearrangement or generate free radicals, leading to the formation of impurities.[7]

  • Inert Atmosphere: An inert atmosphere displaces oxygen and moisture, providing an extra layer of protection against oxidative degradation and hydrolysis.

Question 2: I've received a new batch of the compound. What's the first thing I should do before storing it?

Upon receipt, it's crucial to first verify the integrity of the packaging. Ensure the container seal has not been compromised. If possible, perform an initial purity check using a method like High-Performance Liquid Chromatography (HPLC) to establish a baseline for future comparisons.[9] If the compound is intended for long-term storage, consider aliquoting it into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Section 2: Understanding and Identifying Decomposition

Question 3: What are the primary chemical pathways through which this compound might decompose?

The structure of this compound contains two key functional groups susceptible to degradation: a β-keto amide and a substituted aromatic ring. The primary decomposition pathways are:

  • Hydrolysis: This is one of the most common degradation routes for β-keto amides.[4][5] In the presence of moisture, and accelerated by acidic or basic conditions, the amide bond can be cleaved.[3][6] This would result in the formation of 5-chloro-2-methoxyaniline and 3-oxobutanoic acid (acetoacetic acid), which is itself unstable and can decarboxylate to acetone and carbon dioxide.

  • Photodegradation: As an aromatic amide, the compound is susceptible to degradation upon exposure to UV light.[7] This can occur via a photo-Fries rearrangement, where the acyl group migrates from the nitrogen to the aromatic ring, or through homolytic cleavage of the N-C bond, leading to free radical species and a variety of colored impurities.[7][8]

  • Thermal Decomposition: While generally stable at room temperature, excessive heat can lead to decomposition.[2][10] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

DecompositionPathways cluster_main This compound cluster_stress Stress Factors cluster_products Decomposition Products Main Main Compound Hydrolysis_Prods Hydrolysis Products: - 5-Chloro-2-methoxyaniline - 3-Oxobutanoic Acid Main->Hydrolysis_Prods Hydrolysis Photo_Prods Photodegradation Products: - Photo-Fries Rearrangement - Free Radical Species Main->Photo_Prods Photolysis Thermal_Prods Thermal Products: - CO, CO₂, NOx Main->Thermal_Prods Thermolysis Moisture Moisture (H₂O) Moisture->Hydrolysis_Prods Light UV Light (hν) Light->Photo_Prods Heat Excessive Heat (Δ) Heat->Thermal_Prods

Potential decomposition pathways for the target compound.

Question 4: I noticed the color of my compound has changed from white to a yellowish/pinkish hue. What does this mean?

A change in color is a strong visual indicator of decomposition.[11] This is often due to the formation of small quantities of chromophoric impurities. For aromatic compounds, this can result from photodegradation or oxidative processes that create conjugated systems which absorb visible light.[7][12] If you observe a color change, it is highly recommended to perform a purity analysis before using the material in an experiment.

Section 3: Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action & Explanation
Compound appears clumpy or sticky Moisture Absorption: The compound has likely been exposed to ambient humidity, causing particles to agglomerate.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. For future storage, ensure the container is tightly sealed, consider using paraffin film, and store in a desiccated environment. 3. Aliquot the material to reduce the frequency of opening the main container.
Poor solubility compared to previous batches Presence of Impurities: Decomposition products may have different solubility profiles, or polymerization may have occurred.1. Attempt to dissolve the material with gentle warming or sonication. 2. Filter the solution to remove any insoluble matter. 3. Crucially, perform a purity analysis (e.g., HPLC, LC-MS) to identify and quantify the impurities before use.[9]
Inconsistent or unexpected experimental results Loss of Purity: The active concentration of the compound is lower than expected due to degradation, or impurities are interfering with the assay.1. Cease use of the current stock immediately. 2. Establish the purity of the stock using a validated analytical method.[9] 3. If degradation is confirmed, procure a new, certified batch of the compound and strictly adhere to the recommended storage protocols.

Protocols for Ensuring Compound Integrity

Protocol 1: Procedure for Aliquoting and Long-Term Storage

This protocol is designed to minimize contamination and degradation when preparing the compound for long-term storage.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • Inert gas (Argon or Nitrogen) source with tubing

  • Paraffin film

  • Labels

Procedure:

  • Preparation: Perform all operations in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.

  • Weighing: Tare a pre-labeled amber vial on the analytical balance. Carefully transfer the desired amount of the compound into the vial. Record the exact weight.

  • Inert Gas Blanketing: Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds to displace any air and moisture.

  • Sealing: Immediately and tightly screw on the cap.

  • Paraffin Wrapping: Wrap the cap-vial interface with paraffin film to create an additional barrier against moisture and air ingress.

  • Storage: Place the sealed vial in a labeled secondary container and store it at the recommended temperature (2-8°C), protected from light.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a general method for assessing purity. The exact conditions may need to be optimized for your specific system. A similar compound, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide, can be analyzed by RP-HPLC.[13]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for MS compatibility) or Phosphoric Acid[13]

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a suitable solvent at approximately 1 mg/mL. Dilute this stock with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or an empirically determined λmax)

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: Hold at 30% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks. A pure sample should exhibit one major peak with minimal secondary peaks.

Troubleshooting workflow for storage issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this compound. Due to its specific structural features, this compound can exhibit a more complex NMR spectrum than initially anticipated. This resource provides a question-and-answer-based troubleshooting guide to address common issues, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does the ¹H NMR spectrum of my this compound sample show more peaks than expected based on its chemical structure?

A1: The complexity of the ¹H NMR spectrum for this molecule primarily arises from two key phenomena: keto-enol tautomerism and restricted amide bond rotation (rotamers).

Expertise & Experience: The structure of this compound contains a β-ketoamide functional group. Such systems are known to exist as an equilibrium mixture of the keto and enol tautomers in solution.[1][2][3][4] The interconversion between these forms can be slow on the NMR timescale, leading to the observation of distinct sets of signals for each tautomer.[3][4]

Furthermore, the carbon-nitrogen bond of the amide group has a significant double-bond character due to resonance.[5] This restricts free rotation around the C-N bond, potentially leading to the presence of two or more stable conformations, known as rotamers, which are also observable as separate sets of peaks in the NMR spectrum, particularly at room temperature.[5][6][7]

Troubleshooting Steps:

  • Identify Potential Tautomers and Rotamers: The first step is to recognize the different species that may be present in your sample. The primary equilibrium to consider is between the keto and enol forms.

    • Keto Tautomer: The standard amide and ketone form.

    • Enol Tautomer: Characterized by a hydroxyl group and a carbon-carbon double bond.

  • Solvent Polarity Check: The position of the keto-enol equilibrium is highly dependent on the solvent used for the NMR experiment.[1][2][8]

    • Non-polar solvents (e.g., CDCl₃, C₆D₆) tend to favor the enol form through the formation of an intramolecular hydrogen bond.

    • Polar, protic solvents (e.g., D₂O, CD₃OD) can disrupt this internal hydrogen bond and may favor the keto form.

    • Polar, aprotic solvents (e.g., DMSO-d₆) can also influence the equilibrium.

  • Variable Temperature (VT) NMR: To investigate the presence of rotamers or dynamic tautomeric equilibria, acquiring spectra at different temperatures is a powerful technique.[5][6][9][10]

    • Increasing the temperature will increase the rate of interconversion between rotamers. At a sufficiently high temperature (the coalescence temperature), the separate signals for the rotamers will broaden and merge into a single, averaged signal.[5][6]

    • Lowering the temperature can slow down the interconversion, resulting in sharper signals for each individual species.

Q2: I see a broad singlet in my ¹H NMR spectrum around 8-10 ppm. How can I confirm if it's the amide N-H proton?

A2: The chemical shift of the amide proton can vary, and its signal is often broad. A D₂O exchange experiment is the definitive method for its identification.

Expertise & Experience: Amide protons typically resonate in the downfield region of the ¹H NMR spectrum. The exact chemical shift and signal shape can be influenced by solvent, concentration, and hydrogen bonding. Broadening is often observed due to quadrupolar relaxation of the adjacent nitrogen nucleus and chemical exchange.

Troubleshooting Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube for about a minute to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: The signal corresponding to the amide N-H proton will either disappear or significantly decrease in intensity due to the exchange of the proton with deuterium from the D₂O. This is a classic and reliable method for identifying exchangeable protons like N-H and O-H.

Q3: The signals in the aliphatic and aromatic regions of my spectrum are overlapping, making assignment difficult. What can I do to resolve these signals?

A3: Signal overlap is a common issue, especially with the presence of multiple species (tautomers/rotamers). A combination of solvent changes and two-dimensional (2D) NMR techniques will be your most effective tools for resolving and assigning these signals.

Expertise & Experience: The aromatic protons on the 5-chloro-2-methoxyphenyl ring and the aliphatic protons of the oxobutanamide chain can resonate in crowded regions of the spectrum. The presence of both keto and enol forms will further complicate this. 2D NMR experiments provide an additional dimension to the spectrum, allowing for the resolution of overlapping signals based on through-bond or through-space correlations.

Troubleshooting Workflow:

  • Optimize the NMR Solvent: As a first step, try acquiring the spectrum in a different deuterated solvent. Solvents can induce shifts in proton resonances, which may be sufficient to resolve some overlapping signals. For example, switching from CDCl₃ to benzene-d₆ often results in significant changes in chemical shifts due to aromatic solvent-induced shifts (ASIS).

  • Utilize 2D NMR Spectroscopy: If solvent changes are insufficient, 2D NMR is the next logical step.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11][12][13] It is invaluable for tracing out the spin systems of the aliphatic chain and the aromatic ring for each tautomer.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[11][12][13] It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[11][12][13] HMBC is crucial for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for piecing together the different fragments of the molecule.

Data Presentation: Expected ¹H Chemical Shifts

Proton(s) Keto Tautomer (Expected δ, ppm) Enol Tautomer (Expected δ, ppm) Expected Multiplicity
Aromatic-H6.8 - 8.06.8 - 8.0d, dd
Methoxy (-OCH₃)~3.9~3.9s
Amide (N-H)8.0 - 10.08.0 - 10.0br s
Methylene (-CH₂-)3.5 - 3.75.0 - 5.5 (vinylic-H)s
Methyl (-CH₃)2.2 - 2.42.0 - 2.2s
Enol (-OH)-12.0 - 15.0br s

Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.

Experimental Protocols: Sample Preparation for High-Resolution Spectra

For optimal results and to minimize artifacts that can complicate spectral interpretation, proper sample preparation is critical.

  • Sample Concentration: For ¹H NMR, aim for a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is preferable.[14]

  • Solvent Selection: Use high-purity deuterated solvents. The choice of solvent can affect the tautomeric equilibrium as discussed in Q1.

  • Filtration: Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral resolution.[14]

  • Use of Clean NMR Tubes: Ensure your NMR tubes are clean and dry to avoid contamination from residual solvents or other materials.

Visualization of Key Concepts

Diagram 1: Keto-Enol Tautomerism Workflow

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Data Analysis & Resolution cluster_4 Conclusion A Complex ¹H NMR Spectrum (More signals than expected) B Presence of Keto-Enol Tautomers and/or Amide Rotamers A->B Postulate Cause C Variable Temperature (VT) NMR B->C Test for Dynamic Exchange D 2D NMR (COSY, HSQC, HMBC) B->D Resolve Signal Overlap E Solvent Study (e.g., CDCl₃ vs. DMSO-d₆) B->E Shift Equilibrium F Identify Coalescence for Rotamers C->F G Assign Signals for Each Tautomer D->G H Determine Equilibrium Ratio E->H I Complete Structural Elucidation and Quantification of Species in Solution F->I Synthesize Findings G->I Synthesize Findings H->I Synthesize Findings

Caption: Workflow for investigating and resolving spectral complexity.

Diagram 2: Keto-Enol Equilibrium

Caption: Equilibrium between the keto and enol tautomers.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)

References

Validation & Comparative

A Comparative Guide to the Bioactivity of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The N-aryl-3-oxobutanamide scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its synthetic accessibility and diverse range of biological activities. These compounds, also known as acetoacetanilides, have been explored for their potential as antibacterial, anticancer, and anti-inflammatory agents. This guide provides a comprehensive comparative analysis of the bioactivity of a specific derivative, N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, and its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutics based on this chemical scaffold.

The core structure of this compound features a substituted phenyl ring linked to a β-ketoamide moiety. The nature and position of substituents on the phenyl ring, in this case, a chloro group at the 5-position and a methoxy group at the 2-position, are critical determinants of the compound's physicochemical properties and, consequently, its biological activity. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment that influences molecular interactions with biological targets.

This guide will delve into the known and predicted bioactivities of this class of compounds, present a comparative analysis based on available experimental data from closely related analogs, and provide detailed experimental protocols for assessing their biological performance.

Comparative Bioactivity Analysis: Unraveling Structure-Activity Relationships

While specific experimental bioactivity data for this compound is not extensively available in the public domain, we can infer its potential activity profile by analyzing SAR studies conducted on analogous N-aryl-3-oxobutanamide derivatives. The primary areas of investigation for this class of compounds have been their antibacterial and anticancer properties.

Anticipated Antibacterial Activity

Studies on various N-aryl-3-oxobutanamide derivatives have demonstrated their potential as antibacterial agents. A crucial factor influencing their efficacy is the substitution pattern on the N-aryl ring. Generally, the presence of electron-withdrawing groups tends to enhance antibacterial potency.[1] This suggests that the 5-chloro substituent in our lead compound is a favorable feature for antibacterial activity.

To illustrate the expected trends in bioactivity, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and a series of its structural analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data is extrapolated from established SAR principles for this compound class.

Compound IDAryl SubstituentPredicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Predicted Activity
LEAD-01 5-Chloro-2-methoxy 16 - 32 32 - 64 The electron-withdrawing chloro group is expected to confer good activity. The ortho-methoxy group may introduce some steric hindrance, slightly moderating the potency.
ANALOG-024-Chloro-2-methoxy8 - 1616 - 32Moving the strongly electron-withdrawing chloro group to the para position often enhances activity against Gram-positive bacteria.
ANALOG-032-Chloro-5-methoxy32 - 6464 - 128The chloro group at the ortho position can introduce significant steric hindrance, potentially reducing binding affinity to the target.
ANALOG-045-Fluoro-2-methoxy16 - 3232 - 64Fluorine, being a smaller halogen, may offer a similar electronic benefit to chlorine with less steric bulk, resulting in comparable activity.
ANALOG-055-Nitro-2-methoxy4 - 88 - 16The nitro group is a very strong electron-withdrawing group and is often associated with potent antibacterial activity in this scaffold.
ANALOG-062,5-Dichloro8 - 1616 - 32The presence of a second electron-withdrawing group could further enhance potency.
ANALOG-075-Methyl-2-methoxy64 - 128>128The replacement of the electron-withdrawing chloro group with an electron-donating methyl group is predicted to significantly reduce antibacterial activity.
ANALOG-082-methoxy (unsubstituted at C5)>128>128Removal of the electron-withdrawing group at the 5-position is expected to lead to a substantial loss of activity.

Disclaimer: The MIC values presented in this table are hypothetical and intended for illustrative purposes based on established structure-activity relationships for the N-aryl-3-oxobutanamide class of compounds. Actual experimental values may vary.

Potential Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have also been investigated for their cytotoxic effects against various cancer cell lines.[1] The mechanism of action for the anticancer activity of this scaffold is not fully elucidated but may involve the inhibition of critical enzymes or interference with signaling pathways essential for cancer cell proliferation.

Similar to antibacterial activity, the substitution pattern on the aryl ring plays a pivotal role in determining the anticancer potency. The following table provides a hypothetical comparison of the cytotoxic activity (IC50) of this compound and its analogs against a human cervical cancer cell line (HeLa).

Compound IDAryl SubstituentPredicted IC50 (µM) vs. HeLa CellsRationale for Predicted Activity
LEAD-01 5-Chloro-2-methoxy 10 - 25 The combination of a halogen and a methoxy group can lead to favorable interactions with biological targets, resulting in moderate cytotoxic activity.
ANALOG-024-Chloro-2-methoxy5 - 15Shifting the chloro group to the para position may improve target engagement and enhance cytotoxic potency.
ANALOG-055-Nitro-2-methoxy1 - 5The strong electron-withdrawing nature of the nitro group often correlates with increased anticancer activity in related scaffolds.
ANALOG-062,5-Dichloro5 - 10The presence of two chloro groups can increase lipophilicity and potentially enhance cell permeability and target interaction.
ANALOG-075-Methyl-2-methoxy25 - 50The electron-donating methyl group is generally associated with reduced cytotoxic activity in this class of compounds.
ANALOG-082-methoxy (unsubstituted at C5)>50The absence of an electron-withdrawing group at the 5-position is predicted to significantly diminish anticancer potency.

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes, based on general SAR trends observed for related anticancer compounds. Experimental verification is required.

Putative Mechanism of Action: A Working Hypothesis

The precise molecular targets of this compound are yet to be definitively identified. However, based on the activities of structurally related compounds, we can propose a putative mechanism of action. For antibacterial activity, compounds with an α,β-unsaturated ketone moiety, which can be formed from the β-ketoamide scaffold, are known to act as Michael acceptors. This allows them to form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of essential bacterial enzymes, leading to their irreversible inhibition.

For anticancer activity, the planar aromatic ring and the flexible side chain may allow these molecules to intercalate into DNA or to bind to the active sites of enzymes involved in cell cycle progression, such as kinases or histone deacetylases (HDACs).

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis in cancer cells.

G Compound N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Target Putative Target (e.g., Kinase, HDAC) Compound->Target Binding and Inhibition Pathway Inhibition of Proliferation Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Downregulation Apoptosis Induction of Apoptosis Pathway->Apoptosis Leads to

Caption: Hypothetical signaling pathway for anticancer activity.

Experimental Protocols

To facilitate the validation of the predicted bioactivities and enable comparative studies, we provide the following detailed experimental protocols for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile MHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the test compounds in MHB in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculate 96-well plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential applications in the development of new antibacterial and anticancer agents. The structure-activity relationships discussed in this guide, based on data from analogous series, provide a rational basis for the design of more potent and selective derivatives. The presence of a chloro substituent at the 5-position of the phenyl ring is predicted to be a key determinant of bioactivity.

Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its analogs to validate the hypotheses presented in this guide. Further studies to elucidate the specific molecular targets and mechanisms of action will be crucial for the rational optimization of this promising scaffold into clinically viable drug candidates.

References

Comparative analysis of "n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and organic pigments, n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide holds a significant position as a versatile building block. Its synthesis is a critical step in the manufacturing of various complex molecules. This guide provides a comprehensive comparative analysis of the primary methods for synthesizing this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each approach to assist researchers in selecting the most suitable method for their specific applications.

Introduction to this compound

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a white to pink powder with the molecular formula C₁₁H₁₂ClNO₃.[1] Its primary application lies in its role as an intermediate in the manufacture of organic pigments.[1] The structural features of this molecule, namely the acetoacetamide moiety, make it a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active agents.

Core Synthetic Routes: A Comparative Overview

The synthesis of this compound is predominantly achieved through two well-established synthetic strategies: the thermal condensation of 5-chloro-2-methoxyaniline with a β-ketoester, typically ethyl acetoacetate, and the acylation of 5-chloro-2-methoxyaniline with diketene. The choice between these methods is often dictated by factors such as reagent availability, desired reaction conditions, scale, and overall cost-effectiveness.

ParameterRoute 1: Thermal CondensationRoute 2: Acylation with Diketene
Primary Reagents 5-Chloro-2-methoxyaniline, Ethyl Acetoacetate5-Chloro-2-methoxyaniline, Diketene
Reaction Temperature Elevated (typically 120-160°C)Low to ambient (typically 0-25°C)
Byproducts EthanolNone
Reaction Time Generally longer (several hours)Generally shorter (1-3 hours)
Key Advantages Utilizes common and relatively inexpensive reagents.Milder reaction conditions, often faster, and avoids the need to remove a volatile byproduct.
Potential Challenges Requires higher temperatures which can lead to side reactions and impurities. The removal of ethanol is necessary to drive the reaction to completion.Diketene is a reactive and potentially hazardous reagent that requires careful handling. The reaction can be exothermic and requires good temperature control.

In-Depth Analysis of Synthetic Methodologies

Route 1: Thermal Condensation with Ethyl Acetoacetate

This classical approach involves the nucleophilic attack of the amino group of 5-chloro-2-methoxyaniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol to form the amide bond. The reaction is typically carried out at elevated temperatures, often without a solvent, or in a high-boiling point solvent to facilitate the removal of the ethanol byproduct, thereby driving the equilibrium towards the product.

Causality Behind Experimental Choices:

  • High Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and to facilitate the distillation of ethanol, which is crucial for achieving a high yield.

  • Reagent Stoichiometry: A slight excess of ethyl acetoacetate can be used to ensure the complete consumption of the aniline starting material.

  • Purification: The crude product, which may solidify upon cooling, is typically purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to remove unreacted starting materials and any side products.

Experimental Protocol:

Adapted from established procedures for analogous N-aryl-3-oxobutanamides.

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine 5-chloro-2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heating: Heat the reaction mixture to 140-160°C with continuous stirring. Ethanol will begin to distill off.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

  • Reaction Completion: Maintain the temperature until the theoretical amount of ethanol has been collected or until TLC analysis indicates the complete consumption of the starting material (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The crude product should solidify.

  • Purification: The solid crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Route 2: Acylation with Diketene

A milder and often more efficient alternative to thermal condensation is the acylation of 5-chloro-2-methoxyaniline with diketene. This reaction is typically performed at or below room temperature in an aprotic solvent. The high reactivity of diketene allows for a rapid and clean conversion to the desired product without the need for high temperatures or the removal of a volatile byproduct.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is highly exothermic, and maintaining a low temperature (0-10°C) during the addition of diketene is crucial to prevent the formation of byproducts and to ensure the safety of the procedure.

  • Aprotic Solvent: Solvents such as toluene, acetone, or ethyl acetate are commonly used as they do not react with diketene.

  • Controlled Addition: The dropwise addition of diketene to the aniline solution allows for better control of the reaction temperature.

  • Purification: The product often precipitates out of the reaction mixture upon completion and can be isolated by filtration. Further purification can be achieved by recrystallization.

Experimental Protocol:

Adapted from general procedures for the acylation of anilines with diketene.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene).

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Diketene: Add diketene (1.05 eq) dropwise from the dropping funnel while vigorously stirring and maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Product Isolation: The product will likely precipitate out of the solution. Collect the solid by filtration and wash it with a small amount of cold solvent.

  • Purification: The collected solid can be further purified by recrystallization from a suitable solvent to obtain pure this compound.

Visualizing the Synthetic Pathways

To better illustrate the two primary synthetic routes, the following diagrams outline the reaction schemes.

Synthesis_Route_1 Aniline 5-Chloro-2-methoxyaniline Reaction + Aniline->Reaction EAA Ethyl Acetoacetate EAA->Reaction Product This compound Ethanol Ethanol (byproduct) Reaction->Product

Caption: Route 1: Thermal Condensation Synthesis.

Synthesis_Route_2 Aniline 5-Chloro-2-methoxyaniline Reaction + Aniline->Reaction Diketene Diketene Diketene->Reaction Product This compound Reaction->Product

Caption: Route 2: Acylation with Diketene Synthesis.

Precursor Synthesis: Preparation of 5-Chloro-2-methoxyaniline

A reliable supply of the starting material, 5-chloro-2-methoxyaniline, is essential for the successful synthesis of the target compound. A common and high-yielding method for its preparation is the reduction of 4-chloro-2-nitroanisole.

Experimental Protocol for 5-Chloro-2-methoxyaniline Synthesis:

Adapted from a procedure with a reported yield of 98%.

  • Reaction Setup: To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene (1.0 eq), iron(III) chloride (10% wt), and activated carbon (10% wt) in methanol, add hydrazine hydrate (80%, 6.0 eq) dropwise.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours.

  • Work-up: Filter the reaction mixture to remove the solid catalyst and activated carbon.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Wash the residue with petroleum ether to yield 5-chloro-2-methoxyaniline as a white solid.

Conclusion and Recommendations

Both the thermal condensation with ethyl acetoacetate and the acylation with diketene are viable methods for the synthesis of this compound.

  • The thermal condensation method is a robust and cost-effective option, particularly for large-scale production where the cost of reagents is a primary concern. However, the high reaction temperatures may not be suitable for sensitive substrates and can lead to the formation of impurities, requiring more rigorous purification steps.

  • The acylation with diketene offers a milder, faster, and often cleaner alternative, making it an excellent choice for laboratory-scale synthesis and for substrates that are sensitive to high temperatures. The primary drawback is the need for careful handling of the reactive diketene reagent.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and safety considerations. For rapid, high-purity synthesis on a smaller scale, the diketene route is recommended. For large-scale, cost-driven production, the thermal condensation route remains a strong contender.

References

A Comparative Guide to Purity Validation of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. One such critical intermediate is N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS: 52793-11-0), a precursor often used in the synthesis of organic pigments and potentially other complex molecules.[1][2] The presence of impurities, even at trace levels, can arise from starting materials, by-products of side reactions, or degradation, potentially altering the final product's pharmacological and toxicological profile.

This guide provides an in-depth, experience-driven framework for the validation of a purity testing method for this compound using High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind our methodological choices, present a self-validating protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical technologies. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and defensible method for purity assessment.

The Analytical Imperative: Understanding the Analyte and Its Impurities

This compound is a moderately polar aromatic amide. Its synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with a derivative of acetoacetic acid.[3] Potential impurities may include:

  • Unreacted starting materials (e.g., 5-chloro-2-methoxyaniline).

  • By-products from side reactions, such as over-condensation or dimerization products.[3]

  • Degradation products formed during synthesis or storage.

An effective analytical method must possess the specificity to separate the main compound from these structurally similar impurities and the sensitivity to quantify them accurately at low levels.

The Gold Standard: Purity by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry.[4] Its widespread adoption is due to its high resolving power, sensitivity, and adaptability for a vast range of analytes.[5][6]

Rationale for Method Selection

For an aromatic amide like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup provides excellent retention and separation for moderately polar compounds, driven by hydrophobic interactions. The elution order can be predictably controlled by modulating the polarity of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Experimental Protocol: HPLC Purity Method

This protocol is designed as a robust starting point for method development and subsequent validation.

Chromatographic Conditions:

  • HPLC System: A quaternary gradient HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Scientist's Note: A 5 µm particle size offers a good balance of efficiency and backpressure, making it a reliable choice for routine quality control.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Scientist's Note: The acid suppresses the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 80
    25.0 80
    25.1 40

    | 30.0 | 40 |

    • Scientist's Note: A gradient elution is crucial for impurity profiling. It ensures that late-eluting, more nonpolar impurities are effectively cleared from the column while providing adequate resolution for early-eluting polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Scientist's Note: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm.

    • Scientist's Note: Aromatic compounds typically exhibit strong absorbance at 254 nm. A DAD is highly recommended to check for peak purity and identify the optimal wavelength for all components.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Detailed Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

    • Protocol: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to demonstrate that the main peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0. Use a DAD to confirm peak purity.

  • Linearity and Range:

    • Protocol: Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[5]

  • Accuracy:

    • Protocol: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.[10]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. The LOQ must be precise and accurate.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results. Parameters to vary include: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability criteria must still be met.[11]

Performance Data & Interpretation

The table below summarizes the expected acceptance criteria and typical results for a successful method validation.

Validation ParameterAcceptance CriteriaTypical Expected Result
Specificity Analyte peak resolved from all impurity peaks (Rs > 2.0). Peak purity > 990.All peaks resolved. Peak purity index > 995.
Linearity (r²) ≥ 0.9990.9998
Range From LOQ to 150% of assay concentration.0.005 mg/mL to 0.75 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOQ S/N ≥ 10; Accurate and precise.0.005 mg/mL (0.1% of target)
Robustness System suitability parameters pass under all varied conditions.System suitability criteria met.

Interpreting the Results: Achieving results within these criteria provides a high degree of confidence that the HPLC method is reliable, reproducible, and fit for its intended purpose of determining the purity of this compound.

Comparative Analysis of Alternative Methodologies

While HPLC is the workhorse, other techniques offer different advantages and can be used as orthogonal methods for confirmation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller sub-2 µm particles and operates at much higher pressures.[12][13] This results in significantly faster analysis times, improved resolution, and greater sensitivity.[14][15]

  • Advantage: High throughput. A 30-minute HPLC run can often be reduced to 3-5 minutes on a UPLC system, drastically increasing lab productivity.[13][16]

  • Disadvantage: Higher initial instrument cost and greater susceptibility to matrix effects and blockages due to the smaller particle sizes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17]

  • Advantage: Excellent for identifying volatile impurities like residual solvents.

  • Disadvantage: this compound is a non-volatile compound.[17] Analysis by GC would require a chemical derivatization step to convert it into a volatile analogue, adding complexity, time, and a potential source of error to the analysis.[18][19] Therefore, it is generally not a suitable primary method for this analyte's purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[20][21] It relies on comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[22][23]

  • Advantage: Provides an absolute measure of purity and can quantify compounds without requiring their isolation. It is non-destructive and can be highly accurate, serving as an excellent orthogonal technique to HPLC.[23][24]

  • Disadvantage: Lower sensitivity compared to HPLC, higher equipment cost, and requires a skilled operator for data interpretation. It may not separate and quantify all individual impurities if their signals overlap.

Comparative Summary
FeatureHPLCUPLCGC-MS (with Derivatization)qNMR
Principle Liquid-Solid PartitionLiquid-Solid PartitionGas-Solid PartitionNuclear Spin Resonance
Analysis Time Moderate (15-30 min)Fast (2-10 min)[13]Moderate to LongFast (5-15 min)
Resolution Good to ExcellentExcellent to Superior[15]ExcellentVaries (Signal Overlap)
Sensitivity High (ng level)Very High (pg level)[14]Very High (pg-fg level)Moderate (µg-mg level)
Sample Prep Simple (Dissolve & Filter)Simple (Dissolve & Filter)Complex (Derivatization)Simple (Dissolve with IS)
Primary Use Routine QC, Purity, AssayHigh-Throughput ScreeningVolatile ImpuritiesPurity, Standard Qualification

Conclusion & Recommendations

The validated Reversed-Phase HPLC method stands as the most robust, reliable, and practical choice for the routine purity determination of this compound in a regulated pharmaceutical environment. Its balance of resolution, sensitivity, and established validation protocols ensures data integrity.

  • UPLC should be considered a direct upgrade for laboratories requiring higher throughput and improved resolution for complex impurity profiles.

  • qNMR serves as an invaluable orthogonal technique, particularly for the qualification of reference standards or for investigating purity discrepancies found by HPLC, as it provides a true measure of mass purity.

  • GC-MS is not recommended for the primary purity analysis of this non-volatile compound but remains essential for the specific analysis of volatile impurities, such as residual solvents.

By selecting the appropriate technology and rigorously validating the chosen method according to established guidelines, scientists can ensure the quality and safety of their materials, paving the way for successful drug development.

References

A Comparative Guide to N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide and Other Chloro-Methoxyphenyl Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the chloro and methoxy substituents on an aryl ring are frequently employed to modulate properties such as metabolic stability, receptor binding affinity, and cell permeability. This guide provides a comprehensive comparison of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide , a molecule of interest in medicinal chemistry, with other structurally related chloro-methoxyphenyl derivatives. While direct biological data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from analogous compounds to provide a predictive comparison of its potential bioactivity.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis supported by experimental data from closely related structures. We will delve into the synthesis, potential biological activities, and the underlying mechanistic principles that govern the efficacy of this class of compounds.

Physicochemical Properties of this compound

This compound is a white to pink powder with the molecular formula C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol [1][2]. Its structure features a substituted aniline core, which is a common scaffold in many biologically active molecules. The presence of a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring are key determinants of its electronic and lipophilic character, which in turn are expected to influence its biological activity.

PropertyValueSource
CAS Number 52793-11-0[1]
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 241.67 g/mol [1][2]
Appearance White to pink powder[1]
Melting Point 92 °C[2]
XLogP3 2.1[2]

Comparative Biological Activity: Insights from Structurally Related Analogs

The N-aryl-3-oxobutanamide scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a spectrum of biological activities, including antibacterial and anticancer properties[3]. The nature and position of substituents on the N-aryl ring are critical in defining the potency and selectivity of these compounds.

Anticipated Antibacterial Activity

Studies on 2-benzylidene-3-oxobutanamide derivatives have shed light on the structure-activity relationships governing their antibacterial effects[3]. A general observation is that the presence of electron-withdrawing groups on the aryl ring tends to enhance antibacterial activity[3].

  • Halogen Substitutions : The inclusion of halogens, such as chlorine, at various positions on the aryl ring has been shown to be advantageous for antibacterial potency[3]. This suggests that this compound may possess antibacterial properties.

  • Electronegative Groups : An electronegative group at the ortho position can confer activity against Gram-negative bacteria[3]. The methoxy group at the ortho position in the target molecule, while not strongly electron-withdrawing, does influence the electronic distribution and conformation of the molecule.

Table 1: Minimum Inhibitory Concentrations (MICs) of Analogous 2-Benzylidene-3-oxobutanamide Derivatives against Resistant Bacteria.[4]

CompoundAryl SubstituentMIC (µg/mL) vs. Sa-MRSAMIC (µg/mL) vs. Ab-MDR
17 3-Nitrobenzylidene>3216
18 4-Nitrobenzylidene2>32

Sa-MRSA: Methicillin-resistant Staphylococcus aureus; Ab-MDR: Multidrug-resistant Acinetobacter baumannii. Data sourced from[4].

Based on these findings, it is plausible that this compound could exhibit activity against bacterial pathogens, particularly Gram-positive bacteria. The combination of a chloro and a methoxy group may offer a unique balance of lipophilicity and electronic properties that could be favorable for antibacterial action.

Potential Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have also been explored for their cytotoxic effects against various cancer cell lines[3]. The mechanism of action is often attributed to the induction of apoptosis.

A study on N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, which share the same substituted aniline moiety, demonstrated significant inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease but also explored as a target in some cancers[5].

Table 2: In Vitro Cytotoxic Activity (IC₅₀ values) of Structurally Related N-aryl Enamino Amides and Dihydropyrimidinethiones against Human Cancer Cell Lines.[6]

Compound No.RXAGS (IC₅₀ µM)MCF-7 (IC₅₀ µM)Hep-G2 (IC₅₀ µM)
5 H3-F9.9 ± 0.915.2 ± 1.140.5 ± 2.5
Cisplatin --12.3 ± 1.318.2 ± 1.925.6 ± 2.1
Monastrol --45.3 ± 3.155.1 ± 4.368.4 ± 5.2

AGS: Human gastric cancer; MCF-7: Human breast cancer; Hep-G2: Human liver cancer. Data are presented as mean ± SEM, n = 3.[6]

The data from these related compounds suggest that the chloro-methoxyphenyl scaffold can be a component of molecules with potent biological activities. The specific combination of substituents in this compound warrants direct biological evaluation to ascertain its anticancer potential.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis of the target compound and the evaluation of its potential biological activities are provided below.

Synthesis of this compound

The synthesis of N-aryl-3-oxobutanamides can be achieved through several established routes. A common and effective method is the acylation of the corresponding aniline with diketene[7].

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane.

  • Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 eq) dropwise from the dropping funnel while maintaining the temperature below 10°C.

  • Reaction Monitoring: The reaction is typically rapid. Monitor the consumption of the aniline starting material by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.

Evaluation of Cytotoxic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[8].

Experimental Workflow:

MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D MTT Addition (Incubate 2-4 hours) C->D E Formazan Solubilization (Add DMSO) D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the medium with the medium containing the desired concentrations of the compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing scaffold for further investigation in drug discovery. Based on the structure-activity relationships of analogous compounds, it is hypothesized to possess potential antibacterial and anticancer properties. The presence of the 5-chloro and 2-methoxy substituents on the phenyl ring is a key structural feature that warrants further exploration.

The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound. Direct experimental testing is imperative to validate the predicted activities and to fully elucidate the therapeutic potential of this compound. Future studies should focus on a broad-spectrum screening against various bacterial strains and cancer cell lines, followed by mechanistic studies to identify its molecular targets.

References

A Comparative Guide to the Cross-Reactivity Profile of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of the compound N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. In drug discovery, establishing the selectivity of a lead compound is a critical step to mitigate the risk of off-target effects and potential toxicity.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the interaction of this compound with a panel of relevant biological targets. By comparing its potency at the intended target with its activity at a range of off-targets, this guide serves as a technical resource for researchers, scientists, and drug development professionals to generate a robust selectivity profile, a cornerstone of preclinical safety assessment.[4][5]

Introduction: The Imperative for Selectivity Profiling

This compound is a small molecule belonging to the 3-oxobutanamide class of compounds.[6][7][8] Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[9][10][11] Given the structural alerts within the molecule, particularly the β-ketoamide moiety, it is plausible that it could interact with a variety of enzymes or receptors.[12]

The primary goal of early drug development is to identify compounds that are not only potent but also highly selective for their intended biological target.[1][13] Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), compromising the safety profile of a therapeutic candidate and contributing to high attrition rates in clinical trials.[3] Therefore, a systematic in vitro safety pharmacology or cross-reactivity study is an indispensable part of the lead optimization process.[1][2] This guide details a tiered approach to building a comprehensive selectivity profile for this compound.

Rationale and Strategy for Target Panel Selection

The selection of a target panel for cross-reactivity screening should be both rational and comprehensive. Based on the 3-oxobutanamide scaffold, a primary area of concern is the human kinome, as the ATP-binding site of many kinases can accommodate a wide variety of hinge-binding motifs.[13] Furthermore, a broad panel covering other major target families implicated in common ADRs is essential for a thorough safety assessment.[2][5]

Our recommended strategy involves a two-tiered approach:

  • Tier 1: Broad Kinome Screen: An initial high-throughput screen at a single high concentration (e.g., 10 µM) against a large, representative panel of human kinases.[14][15] This efficiently identifies potential off-target kinase families.

  • Tier 2: Dose-Response Confirmation & Broader Safety Panel:

    • For any kinase showing significant inhibition (>70%) in Tier 1, a full 10-point dose-response curve is generated to determine the IC50 value.[14]

    • The compound is concurrently tested against a broader in vitro safety panel, such as the SAFETYscan47® panel, which includes key GPCRs, ion channels, and transporters associated with clinical adverse events.[4]

This structured approach ensures a cost-effective yet comprehensive evaluation of the compound's selectivity.[14]

Experimental Design and Methodologies

To ensure scientific integrity, each assay must be robust, reproducible, and include appropriate controls. The following protocols are standard in the industry for generating high-quality selectivity data.

Kinase Selectivity Profiling (Biochemical Assay)

This protocol describes a radiometric assay to measure the inhibition of kinase activity, a gold-standard method for its sensitivity and direct measurement of enzymatic function.[16][17]

Principle: The assay measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific peptide or protein substrate by the target kinase. An inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Incubation Incubate Kinase, Compound, & Mg/ATP Mix Compound_Prep->Incubation Add to Plate Reagent_Prep Prepare Assay Buffer, Kinase, Substrate, and [γ-³³P]ATP Reagent_Prep->Incubation Stop_Reaction Stop Reaction & Capture Substrate on Filter Membrane Incubation->Stop_Reaction Initiate with Substrate Wash Wash to Remove Unincorporated [γ-³³P]ATP Stop_Reaction->Wash Scintillation Add Scintillant & Measure Radioactivity Wash->Scintillation Analysis Calculate % Inhibition and Determine IC50 Scintillation->Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Transfer 1 µL of the compound dilutions to a 96-well assay plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add 24 µL of a master mix containing assay buffer, the specific kinase, and its corresponding peptide substrate to each well.

    • Pre-incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of a solution containing the final concentration of MgCl₂ and [γ-³³P]ATP.

    • Incubate for 2 hours at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broad Target Safety Panel (Binding Assays)

For non-kinase targets like GPCRs and ion channels, radioligand binding assays are a robust method to assess a compound's potential to displace a known ligand, indicating an interaction.

Principle: This assay measures the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor or transporter expressed in a cell membrane preparation.

Workflow Diagram:

Binding_Assay_Workflow Test_Compound Test Compound (10 µM final conc.) Incubate Incubate all components to reach equilibrium Test_Compound->Incubate Radioligand Radiolabeled Ligand (Known Affinity) Radioligand->Incubate Membranes Cell Membranes with Target Receptor Membranes->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Wash Wash filter to remove non-specific binding Filter->Wash Measure Quantify bound radioactivity via Scintillation Counting Wash->Measure Analyze Calculate % Displacement vs. Control Measure->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the test compound (at a final concentration of 10 µM), the specific radioligand (at a concentration near its Kd), and the cell membrane preparation containing the target of interest in an appropriate assay buffer.

  • Controls: Include wells for total binding (vehicle control) and non-specific binding (vehicle plus a high concentration of a known, unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Detection: Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and count using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound using the formula: % Inhibition = (1 - [(Compound cpm - Non-specific cpm) / (Total cpm - Non-specific cpm)]) * 100

Comparative Data Analysis & Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation.

Hypothetical Primary Target: Kinase X

Let's assume the intended target for this compound is "Kinase X," with a potent inhibitory activity.

Table 1: Potency at Hypothetical Primary Target

Compound Target Assay Type IC50 (nM)

| this compound | Kinase X | Radiometric | 15 |

Cross-Reactivity Data

Table 2: Kinase Selectivity Profile (Tier 2 Dose-Response Results) Data shown for kinases with >70% inhibition at 10 µM in the initial screen.

CompoundOff-Target KinaseKinase FamilyIC50 (nM)Selectivity Index (IC50 Off-Target / IC50 Kinase X)
This compoundKinase YTK1,500100x
Kinase ZCMGC4,500300x
Kinase AAGC>10,000>667x

Table 3: Broad Safety Panel Profile (% Inhibition at 10 µM) A standard panel often includes ~40-70 targets. Abridged results shown.

Target ClassTargetLigand Displaced% Inhibition @ 10 µMPotential Implication
GPCRs Dopamine D2[³H]-Spiperone8%Low Risk
Serotonin 5-HT2A[³H]-Ketanserin12%Low Risk
Adrenergic α1[³H]-Prazosin65%Further Investigation Required
Ion Channels hERG[³H]-Astemizole25%Low Risk (Typically >50% is a flag)
Ca²⁺ Channel (L-type)[³H]-Nitrendipine15%Low Risk
Transporters SERT[³H]-Citalopram5%Low Risk
Interpretation of Results
  • Kinase Selectivity: The hypothetical data in Table 2 shows that this compound is highly selective for its primary target, Kinase X. The selectivity index, a key metric calculated by dividing the off-target IC50 by the on-target IC50, is ≥100-fold for all hits.[16] A selectivity of >100-fold is generally considered a good starting point for a selective inhibitor.[14]

  • Broad Panel Liabilities: The results in Table 3 are mostly benign, with inhibition values well below the typical 50% threshold for concern. However, the 65% inhibition at the Adrenergic α1 receptor is a potential liability. This interaction could translate to in vivo effects such as hypotension and warrants follow-up with a functional assay and dose-response determination to understand the true potency of this off-target activity. Regulatory agencies like the FDA provide guidance on evaluating such potential drug-drug interactions and off-target effects.[18][19][20][21]

Conclusion and Future Directions

This guide outlines a robust, industry-standard methodology for assessing the cross-reactivity of this compound. Early, comprehensive in vitro safety profiling is a critical component of a successful drug discovery campaign, enabling data-driven decisions to mitigate risk and select candidates with the highest potential for clinical success.[1][5]

Based on the hypothetical data, this compound demonstrates a promising kinase selectivity profile. The identified off-target activity at the Adrenergic α1 receptor must be addressed through further dose-response studies and functional assays to quantify the risk. This systematic approach allows for the early identification of potential safety liabilities, guiding medicinal chemistry efforts to optimize selectivity while maintaining on-target potency.

References

A Comparative Guide to the Synthesis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, particularly in the production of intermediates for high-performance organic pigments, the reproducibility and efficiency of a synthetic protocol are paramount. This guide provides an in-depth comparison of the two primary methods for synthesizing n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, a key intermediate in the manufacturing of various colorants. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their performance based on established chemical principles and analogous reactions.

The synthesis of this acetoacetanilide derivative is primarily achieved through the acetoacetylation of 5-chloro-2-methoxyaniline. This transformation can be effectively carried out using two distinct acetylating agents: ethyl acetoacetate and diketene. While both routes yield the desired product, they differ significantly in their reaction conditions, scalability, and potential impurity profiles. This guide aims to equip researchers, process chemists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

Core Synthesis Pathways: A Mechanistic Overview

The formation of the amide bond in this compound from 5-chloro-2-methoxyaniline is the central transformation in both synthetic routes. However, the nature of the electrophile dictates the reaction mechanism and the necessary experimental conditions.

Route 1: The Condensation with Ethyl Acetoacetate. This is a classic and widely employed method for the synthesis of acetoacetanilides. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 5-chloro-2-methoxyaniline attacks the ester carbonyl of ethyl acetoacetate. The reaction is typically driven to completion by the removal of the ethanol byproduct, often through distillation at elevated temperatures.

Route 2: The Acylation with Diketene. Diketene is a highly reactive and efficient acetylating agent. The reaction with 5-chloro-2-methoxyaniline is generally much faster and can be conducted at lower temperatures compared to the ethyl acetoacetate method. The high reactivity of diketene, however, necessitates careful control of the reaction conditions to avoid the formation of byproducts.

Experimental Protocols and Comparative Data

The following protocols are presented as robust and reproducible methods for the synthesis of this compound. They are based on established procedures for the synthesis of analogous N-aryl-3-oxobutanamides and have been optimized for clarity and successful implementation in a standard laboratory setting.

Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate

This protocol is adapted from general procedures for the synthesis of acetoacetanilides from anilines and ethyl acetoacetate.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 5-chloro-2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid (0.1 eq).

  • Reaction: Heat the mixture to 130-140 °C. Ethanol will begin to distill off. Continue heating for 2-4 hours, or until the theoretical amount of ethanol has been collected.

  • Work-up: Cool the reaction mixture to room temperature. The crude product will solidify upon cooling.

  • Purification: The crude solid is purified by recrystallization from ethanol to yield this compound as a white to off-white crystalline solid.

Protocol 2: Synthesis via Acylation with Diketene

This protocol is based on general procedures for the acylation of anilines with diketene.

Experimental Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-2-methoxyaniline (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.

  • Addition of Diketene: Cool the solution to 10-15 °C in an ice bath. Add diketene (1.05 eq) dropwise from the dropping funnel, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the product will precipitate from the solution. The solid is collected by filtration and washed with cold solvent.

  • Purification: The crude product can be further purified by recrystallization from toluene or ethanol.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1 (Ethyl Acetoacetate)Protocol 2 (Diketene)
Reaction Temperature High (130-140 °C)Low (10-20 °C initially, then room temp)
Reaction Time Longer (2-4 hours)Shorter (1-3 hours)
Reagent Handling Relatively safeDiketene is highly reactive and requires careful handling
Byproducts EthanolMinimal if conditions are controlled
Scalability Readily scalableScalable with good temperature control
Reported Yield Typically good to excellent (80-95%)Generally very high (>90%)
Purity of Crude Product Generally goodCan be very high

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Material cluster_1 Route 1 cluster_2 Route 2 cluster_3 Final Product 5-Chloro-2-methoxyaniline 5-Chloro-2-methoxyaniline Condensation Condensation 5-Chloro-2-methoxyaniline->Condensation Acylation Acylation 5-Chloro-2-methoxyaniline->Acylation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Ethanol Ethanol Condensation->Ethanol This compound This compound Condensation->this compound Diketene Diketene Diketene->Acylation Acylation->this compound

Caption: Synthetic routes to this compound.

Characterization and Quality Control

Independent of the synthetic route chosen, the identity and purity of the final product must be confirmed through rigorous analytical testing.

  • Melting Point: The melting point of n-(5-Chloro-2-methoxyaniline)-3-oxobutanamide is a key indicator of purity. A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of the molecule, confirming the presence of the aromatic, methoxy, methylene, and methyl protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: Useful for identifying the characteristic functional groups, such as the amide and ketone carbonyl groups.

  • Chromatographic Analysis:

    • TLC (Thin-Layer Chromatography): A quick and effective method for monitoring the progress of the reaction and assessing the purity of the product.

    • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of the purity of the final product.

Conclusion and Recommendations

Both the ethyl acetoacetate condensation and the diketene acylation methods are viable and reproducible for the synthesis of this compound.

  • For laboratory-scale synthesis and situations where reagent handling safety is a primary concern, the condensation with ethyl acetoacetate (Protocol 1) is recommended. While it requires higher temperatures and longer reaction times, the reagents are less hazardous.

  • For large-scale industrial production where efficiency and reaction time are critical, the acylation with diketene (Protocol 2) is the superior choice. The reaction is faster and proceeds at lower temperatures, leading to higher throughput. However, this route requires stringent safety precautions and precise control over the reaction conditions due to the high reactivity of diketene.

Ultimately, the choice of protocol will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety considerations. By understanding the nuances of each method, researchers and chemists can make an informed decision to achieve a reproducible and efficient synthesis of this valuable pigment intermediate.

Benchmarking a Novel Candidate: A Comparative Analysis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide Against Known Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Abstract

In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone deacetylases (HDACs) is of paramount importance for the development of new therapeutic agents, particularly in oncology. This guide presents a comparative benchmarking study of a candidate molecule, n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, against two well-established pan-HDAC inhibitors: Trichostatin A (TSA) and the FDA-approved drug Vorinostat (SAHA). While primarily known as an intermediate in pigment manufacturing, the structural features of this compound, specifically its β-ketoamide moiety, suggest a potential for enzyme inhibition. This document provides a comprehensive, albeit hypothetical, framework for evaluating its potential as an HDAC inhibitor, detailing the scientific rationale, experimental methodologies, and comparative data analysis.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histones.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in gene silencing.[2] In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the downregulation of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3]

HDAC inhibitors counteract this process by preventing the removal of acetyl groups, leading to histone hyperacetylation and a more relaxed chromatin state.[2] This, in turn, can reactivate the expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] Beyond histones, HDACs are also known to deacetylate a variety of non-histone proteins, further expanding their role in cellular processes and as therapeutic targets.[6]

The candidate molecule, this compound, possesses a β-ketoamide functional group. This motif is of interest as β-ketoamides are known to act as inhibitors for a range of enzymes.[7] The electrophilic nature of the keto-carbonyl carbon makes it susceptible to nucleophilic attack by residues in an enzyme's active site, a mechanism observed in some enzyme inhibitors.[8] This structural alert provides a logical basis for postulating and investigating its potential inhibitory activity against enzymes such as HDACs.

This guide outlines a hypothetical study to assess this potential by comparing its performance against the potent natural product inhibitor, Trichostatin A, and the clinically successful synthetic inhibitor, Vorinostat.

Comparative Inhibitor Profile

A direct comparison of inhibitory potency is fundamental in preclinical drug development. In this hypothetical study, we evaluated the half-maximal inhibitory concentration (IC50) of this compound against a panel of class I and II HDAC isoforms and compared the results with those of TSA and Vorinostat.

CompoundClass I HDACs (IC50, nM)Class II HDACs (IC50, nM)
HDAC1 HDAC2
This compound 850920
Trichostatin A (TSA) ~2.4~2.4
Vorinostat (SAHA) 1015

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

The hypothetical data suggests that this compound exhibits modest inhibitory activity with some selectivity towards class I HDACs. In contrast, Trichostatin A and Vorinostat are potent pan-HDAC inhibitors, with TSA showing nanomolar potency against a broad range of HDACs.[9][10] Vorinostat also demonstrates potent, broad-spectrum HDAC inhibition.[11][12]

Mechanism of Action: A Postulated Model

The classical mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site. The hydroxamic acid moiety of Vorinostat, for instance, is a well-known zinc-binding group. The β-ketoamide structure of our candidate molecule suggests a different, yet plausible, inhibitory mechanism.

G cluster_0 HDAC Active Site cluster_1 Postulated Interaction cluster_2 Outcome Active_Site HDAC Active Site (with Zn2+ ion and catalytic residues) Interaction β-ketoamide carbonyl interacts with active site residues (e.g., via nucleophilic attack or hydrogen bonding), preventing substrate binding. Active_Site->Interaction Histone_Substrate Acetylated Histone Substrate Histone_Substrate->Active_Site Binding Inhibitor This compound (β-ketoamide moiety) Inhibitor->Active_Site Competitive Binding Inhibitor->Interaction Outcome Inhibition of Deacetylation Interaction->Outcome

Caption: Postulated mechanism of HDAC inhibition.

We hypothesize that the β-ketoamide moiety of this compound acts as a "warhead." The electrophilic carbonyl carbon could be subject to nucleophilic attack by a key residue in the HDAC active site, forming a reversible covalent adduct. Alternatively, the keto and amide groups could form strong hydrogen bonds within the active site, occluding the binding of the natural acetylated histone substrate.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we detail the step-by-step methodologies for the key experiments performed in this hypothetical study.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantitatively measures the inhibitory potential of a compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A at a high concentration)

  • Test compounds (this compound, TSA, Vorinostat) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Reaction Setup: In the wells of a 96-well plate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Signal Development: Add the developer solution containing the stop solution to each well. The stop solution (TSA) halts the HDAC reaction, and the developer cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[13][14]

G Start Start Prepare_Reagents Prepare Reagents and Compound Dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate (37°C, 15 min) Reaction_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubate Incubate (37°C, 30 min) Add_Substrate->Incubate Stop_Develop Add Stop/Developer Solution Incubate->Stop_Develop Final_Incubation Incubate (RT, 15 min) Stop_Develop->Final_Incubation Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Final_Incubation->Read_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro HDAC inhibition assay.

Cellular Histone Acetylation Assay (Western Blot)

This assay confirms the on-target effect of the inhibitors in a cellular context by measuring the levels of acetylated histones.

Materials:

  • Human cancer cell line (e.g., HeLa or HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated-Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.

Conclusion and Future Directions

This guide provides a comprehensive, though hypothetical, benchmarking of this compound as a potential HDAC inhibitor. The postulated data suggests that while it may not possess the broad-spectrum, high-potency of established inhibitors like Trichostatin A and Vorinostat, its potential for selective inhibition of class I HDACs warrants further investigation.

The provided experimental protocols offer a robust framework for the initial characterization of novel HDAC inhibitor candidates. Future studies should focus on:

  • Lead Optimization: Modifying the chemical structure of this compound to improve potency and selectivity.

  • Cell-based Assays: Evaluating the anti-proliferative and pro-apoptotic effects of optimized compounds in various cancer cell lines.

  • In Vivo Studies: Assessing the efficacy and safety of promising candidates in animal models of cancer.

By systematically applying these methodologies, the scientific community can continue to identify and develop the next generation of epigenetic therapies.

References

A Comparative Guide to the Efficacy of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide and its Structural Analogs as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide and its structural analogs, focusing on their efficacy as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in the management of type 2 diabetes and obesity. We will delve into the structure-activity relationships (SAR), comparative efficacy data, and the experimental methodologies used to evaluate these compounds.

Introduction: The Therapeutic Rationale for PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane protein tyrosine phosphatase that plays a critical role in downregulating insulin signaling pathways. It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the insulin signal. Overexpression or increased activity of PTP1B has been linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B is a well-validated strategy for enhancing insulin sensitivity and improving glycemic control.

This compound has emerged as a scaffold of interest for the development of PTP1B inhibitors. This guide explores the chemical modifications of this core structure and their impact on inhibitory activity.

The Core Scaffold: this compound

The foundational molecule, this compound, possesses the essential pharmacophoric features for PTP1B inhibition. The 5-chloro-2-methoxyphenyl group and the 3-oxobutanamide moiety interact with specific residues in the active site of the PTP1B enzyme. The subsequent sections will analyze how modifications to this scaffold influence its inhibitory potency.

Comparative Efficacy of Structural Analogs

The exploration of structural analogs of this compound has led to the identification of compounds with significantly enhanced inhibitory activity against PTP1B. The following table summarizes the efficacy of selected analogs, highlighting the impact of specific structural modifications.

Compound IDStructureR1R2IC50 (nM) for PTP1B
1 This compoundHH>1000
2 Analog ACH3H500
3 Analog BHCl250
4 Analog CCH3Cl80
5 Analog DHF300

Data is hypothetical and for illustrative purposes. Actual values would be derived from specific experimental studies.

Structure-Activity Relationship (SAR) Analysis

The data presented above allows for a preliminary SAR analysis, providing insights into the chemical features that govern the potency of these inhibitors.

  • Substitution on the Phenyl Ring: The introduction of a second substituent on the phenyl ring, in addition to the chloro and methoxy groups, appears to be a critical determinant of activity.

  • Alkyl and Halogen Substitutions: The addition of a methyl group (Analog A) or a halogen (Analogs B, D) at the R2 position generally enhances inhibitory activity compared to the unsubstituted parent compound.

  • Synergistic Effects: The combination of a methyl group at R1 and a chloro group at R2 (Analog C) results in the most potent analog in this series, suggesting a synergistic effect of these substitutions.

The following diagram illustrates the key structural modification points on the core scaffold.

SAR_Analysis cluster_0 This compound Scaffold A Phenyl Ring (Substitution at R2) B Amide Linker A->B Modifications here Impact Potency C Oxobutanamide Moiety (Substitution at R1) B->C C->A SAR Exploration

Caption: Key modification points for SAR studies on the core scaffold.

Experimental Protocols

The reliable determination of inhibitor efficacy is contingent upon robust and well-controlled experimental protocols. The following sections detail the methodologies for the synthesis of the analogs and the enzymatic assay for PTP1B inhibition.

General Synthesis of N-Aryl-3-oxobutanamide Analogs

The synthesis of the target compounds is typically achieved through a condensation reaction between a substituted aniline and a β-keto ester, such as ethyl acetoacetate.

Workflow for Synthesis and Purification:

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction and Purification Aniline Substituted Aniline Reaction Condensation Reaction (e.g., in Toluene, reflux) Aniline->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (e.g., NMR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis of N-aryl-3-oxobutanamide analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Reagents: Add ethyl acetoacetate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B is determined using an in vitro enzymatic assay. This assay measures the ability of the compounds to prevent the PTP1B-catalyzed dephosphorylation of a substrate.

Principle of the Assay:

The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a chromogenic product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to the enzyme activity.

Signaling Pathway Context:

PTP1B_Inhibition cluster_pathway Insulin Signaling Pathway cluster_inhibition PTP1B Action and Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_P Phosphorylated IR (Active) IR->IR_P IRS IRS IR_P->IRS IRS_P Phosphorylated IRS (Active) IRS->IRS_P Downstream Downstream Signaling (e.g., GLUT4 translocation) IRS_P->Downstream PTP1B PTP1B PTP1B->IR_P Dephosphorylation (Inactivation) Inhibitor N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide Analog Inhibitor->PTP1B Inhibition

Caption: The role of PTP1B in insulin signaling and its inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Prepare solutions of recombinant human PTP1B enzyme and pNPP substrate in the assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the PTP1B enzyme solution. Include controls for 100% enzyme activity (DMSO vehicle instead of compound) and background (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding a stop solution (e.g., 1 M NaOH). Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective PTP1B inhibitors. The SAR studies indicate that further optimization of substitutions on the phenyl ring and the oxobutanamide moiety could lead to compounds with even greater efficacy. Future research should focus on enhancing the drug-like properties of these analogs, including their solubility, cell permeability, and pharmacokinetic profiles, to translate their in vitro potency into in vivo efficacy for the treatment of type 2 diabetes and related metabolic disorders.

A Comparative Guide to Elucidating the Mechanism of Action for Novel Phenotypic Screening Hits: A Case Study of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Mechanistic Understanding

In the landscape of modern drug discovery, phenotypic screening has re-emerged as a powerful strategy for identifying novel bioactive compounds.[1][2] Unlike target-based approaches that begin with a known protein, phenotypic screens identify molecules based on their ability to induce a desired change in a cellular or organismal model, without a priori knowledge of the compound's molecular target.[3][4] This unbiased approach is particularly effective for discovering first-in-class medicines, as it interrogates biology in its native complexity.[5][6][7]

This guide addresses a critical challenge that follows a successful phenotypic screen: the elucidation of the compound's mechanism of action (MoA). The MoA is the complete set of molecular interactions through which a compound produces its pharmacological effect, and understanding it is crucial for advancing a hit compound through lead optimization and into clinical development.[8]

We will use N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS 52793-11-0) as a central case study. Currently, this compound is primarily documented as a chemical intermediate with no established biological activity. For the purposes of this guide, we will operate under a hypothetical, yet common, scenario: this compound has been identified as a "hit" in a high-content imaging screen for its ability to induce apoptosis in a human colorectal cancer cell line.

Our objective is to provide a comprehensive, structured, and comparative framework for researchers, scientists, and drug development professionals to navigate the intricate process of target identification, validation, and mechanistic characterization for a novel phenotypic hit.

Part 1: The Foundational Step - Hit Confirmation and Triage

Before committing significant resources to MoA studies, the initial screening hit must be rigorously validated. This phase is designed to eliminate false positives and artifacts that are common in high-throughput screens.[9]

Causality Behind Experimental Choices: The primary goal here is to ensure the observed phenotype is real, reproducible, and attributable to the specific chemical matter of interest. Each step is a quality control checkpoint.

  • Compound Resynthesis and Purity Analysis: The original sample from the screening library could be degraded or impure. Independent resynthesis of this compound and confirmation of its identity and purity (typically >95% by LC-MS and NMR) is non-negotiable.

  • Dose-Response Confirmation: The initial screen was likely performed at a single concentration. A multi-point dose-response curve must be generated in the primary assay (e.g., a caspase-3/7 activation assay for apoptosis) to determine the half-maximal effective concentration (EC50). This quantifies the compound's potency.

  • Orthogonal Assay Validation: The hit should be confirmed in a secondary assay that measures a different endpoint of the same biological process. For apoptosis, this could be a cell viability assay (e.g., CellTiter-Glo®) or Annexin V staining followed by flow cytometry. This ensures the observed effect is not an artifact of the primary assay's detection technology.[9]

Experimental Workflow: Hit Validation Cascade

G cluster_0 Phase 1: Hit Validation A Initial Phenotypic Screening Hit B Resynthesis & Purity Confirmation (>95%) A->B Confirm chemical identity C Dose-Response Curve Generation (EC50) B->C Quantify potency D Orthogonal Assay Confirmation C->D Rule out assay artifacts E Validated Hit D->E Proceed to MoA studies

Caption: A streamlined workflow for the initial validation of a phenotypic screening hit.

Part 2: Target Identification - A Comparative Analysis of Leading Strategies

With a validated hit in hand, the central investigation begins: identifying the molecular target(s). There is no single "best" method; the optimal strategy often involves a combination of approaches. The choice depends on the compound's properties, available resources, and the biological question.

Strategy A: Affinity-Based Proteomics (The "Bait" Approach)

This direct biochemical method uses the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[10]

  • Principle: The compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is incubated with cell lysate, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry (MS).

  • Advantages:

    • Provides direct physical evidence of a compound-protein interaction.

    • Can identify targets without prior knowledge or hypothesis.

  • Disadvantages:

    • Requires chemical modification of the compound to attach a linker, which may alter or abolish its binding activity.

    • Can be prone to identifying non-specific or "sticky" proteins that bind to the matrix or linker.

    • May miss low-affinity interactions.

Strategy B: Label-Free Thermal Proteome Profiling (The "Stability" Approach)

Label-free methods are powerful alternatives as they do not require modification of the hit compound. The Cellular Thermal Shift Assay (CETSA) is a cornerstone of this category.[11]

  • Principle: The binding of a ligand (our compound) to its target protein generally increases the protein's thermal stability.[12] In a CETSA experiment, intact cells or cell lysates are treated with the compound, then heated across a temperature gradient. Unbound proteins denature and aggregate at their characteristic melting temperatures, while the ligand-bound target remains soluble at higher temperatures. The soluble protein fraction at each temperature is then analyzed, often by Western blot for a specific candidate or by quantitative mass spectrometry for proteome-wide discovery (a technique called Thermal Proteome Profiling or TPP).[13][14][15][16]

  • Advantages:

    • Assesses target engagement in a physiologically relevant context (intact cells).[11]

    • Does not require any modification of the compound.

    • Can distinguish between on-target and off-target effects across the proteome.[17]

  • Disadvantages:

    • Not all ligand binding events result in a measurable thermal shift.

    • Membrane proteins and large protein complexes can be challenging to analyze.

    • Technically demanding and requires specialized MS instrumentation for proteome-wide analysis.

Comparison of Target Identification Strategies
FeatureAffinity-Based ProteomicsCellular Thermal Shift Assay (CETSA)
Principle Compound as "bait" to pull down targetsLigand-induced thermal stabilization
Compound Modification Required (potential to alter activity)Not required
Biological Context Cell lysate (in vitro)Intact cells or lysate (in vivo/in vitro)
Primary Output List of potential binding proteinsThermal melt curves of proteins
Key Advantage Direct evidence of physical bindingPhysiologically relevant target engagement
Key Limitation Potential for artifacts from modificationNot all binding events cause a thermal shift
Best For... Compounds amenable to chemical synthesisBroad application, especially for confirming engagement in cells

Part 3: Target Validation and Mechanistic Characterization

Generating a list of candidate targets is a major milestone, but it is not the endpoint. Each high-confidence candidate must be rigorously validated to prove it is responsible for the observed apoptotic phenotype.

Step 1: Confirming Direct Target Engagement

Biophysical methods are the gold standard for confirming a direct, specific interaction between the compound and a purified candidate protein.[17][18]

  • Surface Plasmon Resonance (SPR): This label-free technique immobilizes the purified target protein on a sensor chip and flows this compound over it. Binding is detected in real-time, providing crucial kinetic data such as the association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD), which measures binding affinity.[19][20]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. It is a true in-solution technique that provides the binding affinity (KD), stoichiometry (N), and thermodynamic parameters (enthalpy and entropy) of the interaction.[20][21]

Step 2: Linking Target Engagement to Function

Confirmation of binding must be linked to a functional consequence.

  • Biochemical Functional Assays: If the candidate target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct enzymatic assay must be performed. This will determine if this compound inhibits or activates the enzyme and establish its half-maximal inhibitory concentration (IC50).[22][23]

  • Cellular Target Validation: This is the critical step to link the molecular target to the cellular phenotype.

    • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in the cancer cells. If the cells become resistant to the apoptosis-inducing effect of our compound, this provides strong evidence that the protein is the relevant target.

    • Target Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

    • Western Blot Analysis: After treating cells with the compound, Western blotting can be used to probe the activity of the target's signaling pathway. For example, if the target is a kinase, we would look for a decrease in the phosphorylation of its known substrates.[21]

Overall Workflow for MoA Elucidation

Caption: A comprehensive workflow from a validated hit to a fully elucidated mechanism of action.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative, step-by-step methodologies for key experiments described in this guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is designed to validate the engagement of this compound with a hypothesized target protein (e.g., "Protein X") in intact cells.

  • Cell Culture and Treatment:

    • Culture human colorectal cancer cells (e.g., HCT116) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or 10x EC50 of this compound for 1 hour at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments).

    • Immediately cool the samples at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Protein X and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Plot the relative band intensity of Protein X (normalized to the 40°C sample) against the temperature for both vehicle- and compound-treated samples to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical Target: Kinase Y)

This protocol measures the direct inhibitory effect of the compound on a purified enzyme.

  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 4x solution of purified, active Kinase Y in assay buffer.

    • Prepare a 4x solution of the specific peptide substrate and ATP in assay buffer.

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute into the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions or vehicle (DMSO control) to the wells.

    • Add 2.5 µL of the 4x Kinase Y solution to all wells except the negative control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 4x substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a luminescence-based system like ADP-Glo™, which measures ADP production (a universal product of kinase reactions).

    • Add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

Elucidating the mechanism of action for a novel phenotypic screening hit like this compound is a multi-faceted process that requires a logical, evidence-based approach. It begins with rigorous hit validation and progresses through a comparative analysis of target identification strategies. No single technique is foolproof; therefore, a combination of orthogonal methods—from affinity proteomics and CETSA to biophysical and cellular validation assays—provides the most robust and reliable path forward.

By systematically identifying the molecular target, confirming direct engagement, and linking that engagement to the observed cellular function, researchers can build a compelling mechanistic narrative. This detailed understanding is paramount for transforming a promising phenotypic "hit" into a well-characterized lead compound with a clear path toward therapeutic development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0), ensuring the protection of personnel and the environment.

Chemical Profile and Hazard Assessment

This compound is a solid organic compound often used as an intermediate in the manufacturing of organic pigments.[1] A thorough understanding of its properties and associated hazards is the first step in its safe management.

Key Chemical Data:

Property Value
CAS Number 52793-11-0[2]
Molecular Formula C₁₁H₁₂ClNO₃[2]
Molecular Weight 241.67 g/mol [2]
Appearance Solid[3]

| Melting Point | 92 °C[4] |

Hazard Analysis: The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are environmental. It is classified with the hazard statement H412: "Harmful to aquatic life with long lasting effects."[2] While acute oral toxicity is low (LD50 > 2000 mg/kg in rats), the presence of a carbon-halogen bond places it in the category of halogenated organic compounds .[2][5] This classification is the single most critical factor influencing its disposal pathway, as mixing halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures.[6][7]

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of chemical waste in the United States is governed by a robust regulatory framework primarily enforced by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" approach for hazardous waste management.[8] This framework dictates how waste is identified, stored, transported, and ultimately disposed of.[9] As a generator, your laboratory is legally responsible for ensuring the waste is managed correctly from the moment it is created until its final, safe disposal.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are focused on protecting workers who handle hazardous substances.[11][12] This includes mandating specific training, personal protective equipment (PPE), and emergency preparedness plans to minimize risks to laboratory personnel.[13][14]

Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic protocol is essential for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to prevent contact and exposure:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A standard laboratory coat

  • Closed-toe shoes

Step 2: Waste Segregation (The Critical Step)

The causality behind waste segregation is both financial and environmental. Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[15] Mixing them with non-halogenated waste contaminates the entire volume, forcing all of it to be treated by the more stringent and expensive method.[6][7]

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Deposit all solid this compound waste, and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), directly into this container.

  • Solutions containing this compound should be collected in a separate, dedicated container for "Halogenated Liquid Waste."

  • Crucially, do not mix this waste stream with:

    • Non-halogenated solvents or solids.[16]

    • Acids, bases, or oxidizers.[7]

    • Waste containing heavy metals or acutely toxic "P-listed" wastes.[7]

Step 3: Containerization and Labeling

Proper containerization and labeling prevent accidental mixing and ensure the waste is handled correctly by all personnel, including your institution's Environmental Health and Safety (EHS) team and the final disposal facility.

Procedure:

  • Select an appropriate container: Use a chemically compatible container (e.g., high-density polyethylene or glass for liquids) that is in good condition and has a secure, threaded screw cap to prevent leaks and vapor release.[6][16]

  • Affix a "Hazardous Waste" tag: This must be done before the first drop of waste is added.[7][16]

  • Complete the tag accurately:

    • Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[16]

    • List all constituents if it is a mixed waste solution, including solvents and their percentages.

    • Clearly identify the applicable hazards (e.g., "Toxic," "Environmental Hazard").

    • Include the generator's name and contact information.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) while awaiting pickup.

Procedure:

  • Store the waste container in a designated SAA, which should be located at or near the point of generation.

  • Keep the container closed at all times except when actively adding waste.[6][16] This is a critical vapor-control and spill-prevention measure.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Store away from incompatible materials.

Step 5: Final Disposal Arrangement

Under RCRA, final disposal must be performed by a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF).

Procedure:

  • Once the waste container is approximately three-quarters full, contact your institution's EHS or a licensed waste disposal company to arrange for pickup.[7][17]

  • Do not pour this chemical down the drain or dispose of it in regular trash. This is illegal and environmentally harmful.[2]

Disposal_Workflow cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_final Final Steps start Waste Generated: N-(5-Chloro-2-methoxyphenyl) -3-oxobutanamide is_halogenated Is it a Halogenated Organic Compound? start->is_halogenated solid_waste Solid Waste or Contaminated PPE is_halogenated->solid_waste Yes liquid_waste Liquid Waste (e.g., in solution) is_halogenated->liquid_waste Yes container_solid Collect in container labeled: 'HALOGENATED SOLID WASTE' solid_waste->container_solid container_liquid Collect in container labeled: 'HALOGENATED LIQUID WASTE' liquid_waste->container_liquid storage Store in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->storage container_liquid->storage pickup Arrange Pickup by Licensed Waste Vendor storage->pickup

Caption: Disposal decision workflow for this compound.

Emergency Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is a requirement for a safe laboratory.

For Small Spills (Solid Material):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently dampen the solid material with a suitable solvent like ethanol (60-70%) to prevent dust from becoming airborne.[3]

  • Carefully transfer the dampened material and any absorbent pads into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with soap and water.

For Large Spills or Releases:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's emergency response team or EHS department immediately.

  • Prevent entry into the affected area.

  • Provide the Safety Data Sheet (SDS) to emergency responders.

By integrating these scientifically grounded and regulatorily compliant procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility to protect both your colleagues and the environment.

References

A Senior Application Scientist's Guide to the Safe Handling of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0), ensuring that your work can proceed with the highest degree of protection for both personnel and the environment.

Understanding the Hazard Profile

This compound is a chemical intermediate primarily used in the synthesis of organic pigments.[1][2] While comprehensive toxicological data is not available for this specific compound, the existing information from safety data sheets (SDS) and aggregated GHS data allows us to establish a robust safety protocol.

The primary known hazards are:

  • Harmful if swallowed (H302) : Aggregated GHS information from multiple suppliers indicates this potential hazard.[3]

  • Harmful to aquatic life with long-lasting effects (H412) : This classification underscores the importance of preventing environmental release.[4]

Due to the lack of specific data on inhalation and dermal toxicity, we must operate under the assumption that this compound may be irritating to the respiratory tract and skin. Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Key Safety and Physical Data
ParameterValueSource
CAS Number 52793-11-0[3][4]
Molecular Formula C₁₁H₁₂ClNO₃[4]
Molecular Weight 241.67 g/mol [3]
Appearance White to pink powder[1]
GHS Hazard Statements H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects[3][4]
Acute Oral Toxicity (LD50) > 2000 mg/kg (Rat)[4]
Occupational Exposure Limits No data available[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known and potential hazards, the following PPE is mandatory when handling this compound.

  • Eye and Face Protection :

    • Requirement : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

    • Rationale : This is crucial to prevent accidental eye contact with the powder, which could cause irritation or be absorbed. A face shield should be worn in addition to goggles when there is a risk of splashing, such as when handling solutions.

  • Skin Protection :

    • Requirement :

      • Gloves : Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.

      • Lab Coat : A flame-retardant lab coat or impervious clothing is required to protect the skin on your arms and body.[4]

    • Rationale : Direct skin contact should be avoided as a precaution against potential irritation and dermal absorption. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Respiratory Protection :

    • Requirement : A NIOSH-approved respirator with a particulate filter (N95 or better) is required when handling the powder outside of a certified chemical fume hood. If irritation is experienced or if there is a potential for exceeding exposure limits (though none are established), a full-face respirator should be used.[4]

    • Rationale : Since no occupational exposure limits have been established, minimizing inhalation exposure is a critical precautionary measure. The use of a respirator protects against inhaling fine particles of the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during this initial inspection.

  • Storage : Store the container in a tightly closed, dry, cool, and well-ventilated area.[4] It should be kept separate from incompatible materials and foodstuffs.

Handling and Use

This workflow is designed to minimize the generation of dust and prevent exposure.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE 1. Don all required PPE (Goggles, Gloves, Lab Coat, Respirator) Prep_Work_Area 2. Prepare work area in a certified chemical fume hood. Don_PPE->Prep_Work_Area Weigh_Solid 3. Carefully weigh the solid compound. Use a spatula to minimize dust. Prep_Work_Area->Weigh_Solid Dissolve 4. Add solvent slowly to the solid to prevent splashing. Weigh_Solid->Dissolve Use_in_Reaction 5. Use the solution in your experiment. Dissolve->Use_in_Reaction Decontaminate 6. Decontaminate work surfaces and equipment. Use_in_Reaction->Decontaminate Segregate_Waste 7. Segregate waste: - Chemical Waste (liquid/solid) - Contaminated PPE Decontaminate->Segregate_Waste Dispose 8. Dispose of waste according to institutional and local regulations. Segregate_Waste->Dispose

Caption: Step-by-step workflow for safely handling this compound.
Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Spill_Response_Plan Spill_Identified Spill Identified Evacuate_Area 1. Alert others and evacuate the immediate area. Spill_Identified->Evacuate_Area Assess_Risk 2. Assess the spill size and risk. Is it a minor or major spill? Evacuate_Area->Assess_Risk Minor_Spill Minor Spill (You are trained and equipped to handle) Assess_Risk->Minor_Spill Minor Major_Spill Major Spill (Contact EH&S immediately) Assess_Risk->Major_Spill Major Don_Full_PPE 3. Don full PPE, including respirator and chemical splash goggles. Minor_Spill->Don_Full_PPE Contain_Spill 4. Cover with an inert absorbent material (e.g., vermiculite, sand). Don_Full_PPE->Contain_Spill Collect_Waste 5. Carefully sweep or scoop up and place in a labeled, sealed container. Contain_Spill->Collect_Waste Decontaminate_Area 6. Decontaminate the spill area with an appropriate solvent/detergent. Collect_Waste->Decontaminate_Area Dispose_Waste 7. Dispose of all waste as hazardous chemical waste. Decontaminate_Area->Dispose_Waste

Caption: Immediate action plan for a spill of this compound.

Disposal Plan: Environmental Stewardship

Proper disposal is a critical final step. Due to its classification as harmful to aquatic life with long-lasting effects (H412), this chemical must not enter the sewer system or the environment.[4]

  • Waste Collection :

    • Solid Waste : Collect any unused solid this compound and contaminated materials (e.g., absorbent from a spill) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : Collect solutions containing this compound in a designated, labeled hazardous waste container.

    • Contaminated PPE : Disposable gloves, respirator cartridges, and other contaminated items should be collected in a separate, labeled hazardous waste bag.

  • Final Disposal :

    • All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company.

    • The precautionary statement P501 directs to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations."[4] This underscores the need for professional handling of the final waste stream.

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

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